3-(2-methyl-1H-imidazol-1-yl)butanoic acid
Descripción
BenchChem offers high-quality 3-(2-methyl-1H-imidazol-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methyl-1H-imidazol-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-methylimidazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6(5-8(11)12)10-4-3-9-7(10)2/h3-4,6H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZTXWPXVXFETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389231 | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98009-61-1 | |
| Record name | β,2-Dimethyl-1H-imidazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98009-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-methyl-1H-imidazol-1-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical properties of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
Authored by a Senior Application Scientist
Abstract
Introduction and Molecular Structure
3-(2-methyl-1H-imidazol-1-yl)butanoic acid is a heterocyclic carboxylic acid. Its structure features a butanoic acid backbone substituted at the third carbon with a 2-methyl-1H-imidazole ring via a nitrogen atom. This unique combination of a carboxylic acid, a substituted imidazole ring, and a chiral center suggests a range of interesting chemical and biological properties. The imidazole moiety is a common feature in many biologically active molecules, while the carboxylic acid group can modulate physicochemical properties such as solubility and act as a handle for further chemical modifications.
Figure 1: Chemical Structure of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physico. These values are estimated based on its structure and comparison with similar molecules.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C8H12N2O2 | Based on structural drawing |
| Molecular Weight | 184.20 g/mol | Calculated from the molecular formula |
| pKa (Carboxylic Acid) | ~4-5 | Typical range for aliphatic carboxylic acids[1] |
| pKa (Imidazole Ring) | ~6-7 | Typical range for the conjugate acid of imidazole |
| LogP | ~0.5 - 1.5 | Estimated based on the presence of both polar (carboxylic acid, imidazole) and non-polar (alkyl chain) groups |
| Solubility | Soluble in polar organic solvents and aqueous solutions, with pH-dependent solubility. | Carboxylic acids and imidazoles are generally soluble in polar solvents[1]. |
| Appearance | Likely a white to off-white solid at room temperature. | Similar small organic acids are typically solids. |
Proposed Synthesis and Characterization
A plausible synthetic route for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid can be envisioned through a nucleophilic substitution reaction.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be synthesized from 2-methylimidazole and a suitable 4-carbon electrophile containing a carboxylic acid or a precursor group.
Figure 2: Retrosynthetic analysis of the target molecule.
Forward Synthetic Workflow
The proposed synthesis involves the N-alkylation of 2-methylimidazole with ethyl 3-bromobutanoate, followed by hydrolysis of the resulting ester.
Figure 3: Proposed synthetic workflow.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(2-methyl-1H-imidazol-1-yl)butanoate
-
To a solution of 2-methylimidazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) or potassium carbonate (K2CO3, 2.0 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the imidazole.
-
Cool the reaction mixture back to 0 °C and add ethyl 3-bromobutanoate (1.05 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.
Causality Behind Experimental Choices: The use of a strong base like NaH ensures complete deprotonation of the imidazole, making it a more potent nucleophile. DMF is an excellent solvent for this type of SN2 reaction.
Step 2: Hydrolysis to 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
-
Dissolve the purified ethyl 3-(2-methyl-1H-imidazol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide (NaOH, 3.0 eq) or an acid like hydrochloric acid (HCl, 3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If basic hydrolysis was performed, acidify the mixture with HCl to a pH of approximately 4-5 to precipitate the product. If acidic hydrolysis was used, adjust the pH to the isoelectric point.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Self-Validating System: The progress of each step can be reliably monitored by TLC. The final product's identity and purity can be confirmed by standard analytical techniques.
Characterization
-
¹H NMR: Expect characteristic peaks for the methyl group on the imidazole ring, the methyl group on the butanoic acid chain, the methylene and methine protons of the butanoic acid backbone, and the aromatic protons of the imidazole ring.
-
¹³C NMR: Expect distinct signals for the carboxylic acid carbon, the carbons of the imidazole ring, and the aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-N and C=N stretches from the imidazole ring.
Predicted Reactivity and Stability
-
Amphoteric Nature: The molecule possesses both an acidic carboxylic acid group and a basic imidazole ring, allowing it to form salts with both bases and acids.
-
Reactions of the Carboxylic Acid: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to an alcohol.
-
Reactions of the Imidazole Ring: The imidazole ring is relatively stable and aromatic. The lone pair on the non-alkylated nitrogen can act as a nucleophile or a base.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, decarboxylation may occur at very high temperatures. It is likely sensitive to strong oxidizing and reducing agents.
Potential Applications in Drug Development
The structural motifs present in 3-(2-methyl-1H-imidazol-1-yl)butanoic acid suggest several potential applications in medicinal chemistry.
-
Enzyme Inhibition: Imidazole-containing compounds are known to act as inhibitors for various enzymes, including kinases and metalloproteinases, by coordinating to metal ions in the active site or through hydrogen bonding interactions.
-
Antifungal/Antimicrobial Agents: The imidazole ring is a core component of many antifungal drugs.
-
Precursor for More Complex Molecules: The carboxylic acid provides a convenient point for chemical elaboration, allowing for its incorporation into larger drug scaffolds, such as in the synthesis of peptide mimetics or as a linker to other pharmacophores. For instance, similar imidazole-containing acids are key intermediates in the synthesis of bisphosphonates like zoledronic acid.[2][3]
Conclusion
While 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is not a well-documented compound, its chemical properties can be reliably predicted based on its structure. The proposed synthetic route is robust and relies on well-established chemical transformations. Its structural features make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science. This guide provides a solid theoretical foundation for any researcher or institution looking to synthesize and explore the potential of this novel molecule.
References
-
PubChem. 1H-Imidazole-1-butanoic acid. National Center for Biotechnology Information.
-
ChemSynthesis. 4-(1H-imidazol-4-yl)butanoic acid.
-
The Good Scents Company. 2-methyl butyric acid.
-
Santa Cruz Biotechnology. 4-(2-Methyl-1H-imidazol-1-yl)butanoic acid hydrochloride.
-
PubChem. 3-Methyl-3-(1H-1,2,4-triazol-1-yl)butanoic Acid. National Center for Biotechnology Information.
-
Lau, Y. H., et al. (2014). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molbank, 2014(3), M829.
-
ResearchGate. Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -3-(1-Methyl-1 H -imidazol-2-ylthio)acrylic Acid.
-
Pharmaffiliates. [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester.
-
Chemsrc. ethyl 3-oxo-4-(1H-imidazol-1-yl)butanoate.
-
Mokhtari Aliabad, J., et al. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
-
Google Patents. An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
-
CymitQuimica. 2-Methylbutanoic acid.
-
Asian Journal of Green Chemistry. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride.
-
NIST. Butanoic acid, 1-methylpropyl ester.
-
YouTube. Write the structural formula of the compound 3 - methyl Butanoic acid.
-
ChemSynthesis. 3-methyl-3-(2-oxocyclopentyl)butanoic acid.
Sources
A Technical Guide to the Spectroscopic Characterization of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
This guide provides an in-depth exploration of the essential spectroscopic techniques required for the unambiguous structural elucidation and purity assessment of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its versatile chemical properties and biological activity.[1] As such, the rigorous characterization of novel imidazole-containing building blocks like 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is paramount for advancing drug discovery programs. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive analytical profile of the target molecule.
Molecular Profile:
-
IUPAC Name: 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
-
Molecular Formula: C₈H₁₂N₂O₂
-
Molecular Weight: 168.19 g/mol
-
Exact Mass: 168.089877 g/mol
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle of the Technique: ¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), will align in an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is recorded. This "chemical shift" (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment of each proton, providing detailed information about the molecule's carbon skeleton and the placement of functional groups. Furthermore, the interaction between non-equivalent protons on adjacent carbons, known as spin-spin coupling, splits signals into distinct patterns (multiplets), revealing proton connectivity. The area under each signal (integration) is directly proportional to the number of protons it represents.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Justification: DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of compounds and because its residual solvent peak (~2.50 ppm) rarely obscures signals of interest. The acidic proton of the carboxylic acid is also readily observable in DMSO-d₆, whereas it can exchange with trace water in other solvents, leading to peak broadening or disappearance.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for optimal signal resolution.
-
Shim the magnetic field to ensure homogeneity, which is critical for sharp, well-defined peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (DMSO-d₆ at δ 2.50 ppm).
-
-
Data Acquisition:
-
Number of Scans (NS): Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses, ensuring accurate signal integration.
-
Pulse Angle: Utilize a 30-45° pulse angle to reduce the experiment time without significantly compromising signal intensity.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate all signals and determine the multiplicity and coupling constants (J-values) for each multiplet.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum Analysis
The structure of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid suggests a distinct set of signals. The predictions below are based on typical chemical shifts for similar functional groups and spin-spin coupling rules.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |
| H-a (CH₃-Im) | ~2.3 | s | 3H | - | Singlet due to no adjacent protons. Located on an electron-rich imidazole ring. |
| H-b (CH-CH₃) | ~1.3 | d | 3H | ~7.0 | Doublet, coupled to the methine proton (H-c). |
| H-c (CH) | ~4.5 | m | 1H | ~7.0 | Multiplet, coupled to H-b (3 protons) and H-d (2 protons). Deshielded by the adjacent nitrogen atom. |
| H-d (CH₂) | ~2.6 | d | 2H | ~7.0 | Doublet, coupled to the methine proton (H-c). Adjacent to the electron-withdrawing carbonyl group. |
| H-e, H-f (Im-H) | ~6.8 - 7.2 | d | 2H | ~1.5 | Two distinct signals, likely doublets due to weak coupling to each other across the ring. |
| H-g (COOH) | ~12.0 | br s | 1H | - | Broad singlet, highly deshielded. Signal is exchangeable with D₂O.[2] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle of the Technique: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The principles are similar to ¹H NMR, but it observes the ¹³C isotope, which has a low natural abundance (~1.1%). Spectra are typically acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. The chemical shift of each carbon signal is indicative of its electronic environment, hybridization (sp³, sp², sp), and bonding.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrument Setup:
-
Use a spectrometer equipped with a broadband probe.
-
The experiment is run in proton-decoupled mode to simplify the spectrum to single lines for each carbon.
-
-
Data Acquisition:
-
Spectrometer Frequency: Typically 100 MHz (for a 400 MHz ¹H instrument).
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): A delay of 2 seconds is standard.
-
-
Data Processing:
-
Processing steps are similar to ¹H NMR: Fourier transform, phase correction, and baseline correction.
-
Chemical shifts are referenced to the solvent signal (DMSO-d₆ at δ 39.52 ppm).
-
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR data acquisition and processing.
Predicted ¹³C NMR Spectrum Analysis
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C-a (CH₃-Im) | ~12 | Typical sp³ carbon attached to an aromatic ring. |
| C-b (CH-CH₃) | ~18 | Aliphatic sp³ carbon. |
| C-d (CH₂) | ~40 | sp³ carbon adjacent to a carbonyl group. |
| C-c (CH) | ~50 | sp³ carbon bonded to a nitrogen atom, causing a downfield shift. |
| C-e, C-f (Im-CH) | ~120-128 | sp² carbons of the imidazole ring. |
| C-g (Im-C-CH₃) | ~145 | Quaternary sp² carbon of the imidazole ring attached to the methyl group. |
| C-h (C=O) | ~173 | Carbonyl carbon of a carboxylic acid, characteristically shifted far downfield.[2] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle of the Technique: FT-IR spectroscopy is used to identify the functional groups within a molecule.[3] Infrared radiation is passed through a sample, and molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds (e.g., stretching, bending). An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The presence of characteristic absorption bands allows for the rapid identification of functional groups like O-H, C=O, C-N, and C-H.[3]
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation:
-
Place a small amount of the solid 3-(2-methyl-1H-imidazol-1-yl)butanoic acid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Justification: ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation compared to older methods like KBr pellets.
-
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations.
-
Workflow for FT-IR Analysis
Caption: Workflow for FT-IR data acquisition and analysis using an ATR accessory.
Predicted FT-IR Spectrum Analysis
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad |
| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |
| 2900-3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) | Medium |
| ~1500-1650 | C=N, C=C stretch | Imidazole Ring | Medium |
| ~1200-1400 | C-N stretch | Imidazole Ring | Medium |
The most characteristic feature will be the very broad O-H absorption of the carboxylic acid overlying the C-H stretching region, and the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹.[2]
High-Resolution Mass Spectrometry (HRMS)
Principle of the Technique: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that imparts minimal energy, typically yielding the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. High-Resolution Mass Spectrometry (HRMS) can measure m/z values to several decimal places, allowing for the calculation of an exact molecular formula, which is a definitive confirmation of the elemental composition.
Experimental Protocol: ESI-HRMS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard immediately before the analysis to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data over a relevant m/z range (e.g., 100-500 Da).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass. The calculated formula should match the expected formula (C₈H₁₂N₂O₂) within a small error margin (typically < 5 ppm).
-
Workflow for ESI-HRMS Analysis
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Predicted Mass Spectrum Analysis
| Ion Species | Calculated Exact Mass (m/z) | Ionization Mode |
| [M+H]⁺ | 169.09715 | Positive |
| [M+Na]⁺ | 191.07909 | Positive |
| [M-H]⁻ | 167.08290 | Negative |
The primary goal is to observe the [M+H]⁺ ion at m/z 169.09715. A measured mass within 5 ppm of this value provides extremely high confidence in the assigned molecular formula of C₈H₁₂N₂O₂.
Conclusion
The structural confirmation of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy elucidate the precise arrangement of atoms and the carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of the key functional groups, particularly the carboxylic acid. Finally, high-resolution mass spectrometry delivers an unambiguous determination of the elemental composition. Together, these techniques form a self-validating system, providing the rigorous and trustworthy data essential for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - ResearchGate . ResearchGate. Available at: [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. - ResearchGate . ResearchGate. Available at: [Link]
-
N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide - Optional[13C NMR] - Chemical Shifts - SpectraBase . SpectraBase. Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles - ResearchGate . ResearchGate. Available at: [Link]
-
Infrared spectroscopy - Royal Society of Chemistry: Education . Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - MDPI . MDPI. Available at: [Link]
-
2-(2-methyl-1H-imidazol-1-yl)propanoic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry . Doc Brown's Chemistry. Available at: [Link]
-
3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray . ATB (Automated Topology Builder). Available at: [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - NIH . National Institutes of Health. Available at: [Link]
-
Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
Synthesis and characterization of several valinamide derivatives - Journal of Chemical and Pharmaceutical Research . Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and Characterization Some of Imidazol Derivatives - ResearchGate . ResearchGate. Available at: [Link]
-
Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
3-(2-methyl-1H-imidazol-1-yl)propanoic acid - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Butanoic acid, 2-ethyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase . SpectraBase. Available at: [Link]
-
Butanoic acid, 2-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
Butanoic acid, 2-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
Butanoic acid, 3-methyl- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
Butanoic acid, 2-methyl-, ethyl ester - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]
-
Near IR Spectra Collection of Common Organic Compounds (High) - Bio-Rad . Bio-Rad. Available at: [Link]
Sources
The Imidazole Scaffold: A Cornerstone of Modern Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
The Imidazole Core: A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block in both nature and medicine.[1][2] Its prevalence in essential biological molecules like the amino acid histidine and the hormone histamine underscores its inherent biocompatibility and diverse functional capacity.[1][3] The unique electronic configuration of the imidazole ring, featuring two nitrogen atoms with different electronic environments, allows it to act as both a hydrogen bond donor and acceptor. This amphoteric nature, coupled with its aromaticity and ability to engage in various non-covalent interactions, makes it a highly versatile scaffold for designing molecules that can interact with a wide array of biological targets.[2][3][4]
The structural features of the imidazole ring enable it to form multiple interactions with biological targets through hydrogen bonds, van der Waals forces, and hydrophobic interactions.[3] Furthermore, the imidazole nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[4][5] This inherent adaptability has led to the incorporation of the imidazole moiety into a vast number of FDA-approved drugs, solidifying its status as a "privileged scaffold" in drug discovery.[3][6][7][8]
Antifungal Therapeutics: A Classic Application of Imidazole Derivatives
Imidazole derivatives represent a cornerstone of antifungal therapy, with prominent examples including ketoconazole, miconazole, and clotrimazole.[1][9] These agents belong to the azole class of antifungals and exert their therapeutic effect by disrupting the integrity of the fungal cell membrane.[10][11]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of imidazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[10][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[11][12] By binding to the heme iron of the cytochrome P450 enzyme, imidazole derivatives block the demethylation of lanosterol, the precursor to ergosterol.[1] This disruption leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[11][12][13]
Caption: Mechanism of action of imidazole antifungal agents.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of an imidazole derivative against a fungal strain, such as Candida albicans.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Imidazole Derivative Dilutions:
-
Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted imidazole derivative.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
Visually inspect the microtiter plate for fungal growth (turbidity).
-
The MIC is the lowest concentration of the imidazole derivative that completely inhibits visible growth of the fungus.
-
Anticancer Therapeutics: A Multifaceted Approach
The imidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[14][15] Imidazole derivatives exhibit a diverse range of anticancer activities, targeting various hallmarks of cancer through multiple mechanisms.[14]
Mechanisms of Anticancer Action
Imidazole-based compounds have been shown to exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: Many imidazole derivatives act as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways involved in cancer cell growth, proliferation, and survival.[6][14] Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[14][16][17] By blocking the activity of these kinases, imidazole derivatives can disrupt oncogenic signaling and suppress tumor progression.[14]
-
Induction of Apoptosis and Cell Cycle Arrest: A significant number of imidazole derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells.[14] They can activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways by modulating the expression of pro- and anti-apoptotic proteins.[14] Additionally, these compounds can arrest the cell cycle at specific phases (G0/G1, S, or G2/M), preventing the uncontrolled proliferation of cancer cells.[14]
-
Inhibition of Tubulin Polymerization: Certain imidazole derivatives interfere with the dynamics of microtubules, which are essential for mitosis and cell division.[14] By inhibiting tubulin polymerization, these compounds lead to mitotic arrest, similar to the mechanism of clinically used anticancer drugs like paclitaxel.[14]
-
DNA Intercalation and Enzyme Inhibition: Some imidazole derivatives can bind to DNA through intercalation, disrupting DNA replication and transcription.[3] They can also inhibit DNA-associated enzymes like topoisomerases, leading to DNA damage and cancer cell death.[14]
Caption: Multiple anticancer mechanisms of imidazole derivatives.
Quantitative Data: Kinase Inhibitory Activity
The following table summarizes the inhibitory activity (IC50 values) of selected imidazole derivatives against key cancer-related kinases.
| Imidazole Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound 35 | VEGFR-2 | 6.7 | [6] |
| Compound 36 | VEGFR-2 | 6.9 | [6] |
| Sorafenib (Reference) | VEGFR-2 | 7.6 | [6] |
| Compound 1c | EGFR | 137 | [17] |
Antibacterial and Antiprotozoal Applications
Imidazole derivatives have a long history of use as antimicrobial agents, with metronidazole being a notable example for treating anaerobic bacterial and protozoal infections.[3][18] The versatility of the imidazole scaffold allows for the development of compounds with a broad spectrum of activity against various pathogens.[5][19]
Mechanism of Action: Diverse Modes of Attack
The antibacterial and antiprotozoal mechanisms of imidazole derivatives are varied and can include:
-
DNA Damage: Nitroimidazole derivatives like metronidazole are prodrugs that are activated under anaerobic conditions. The reduced nitro group forms reactive intermediates that damage microbial DNA, leading to cell death.[20]
-
Disruption of Cellular Processes: Other imidazole derivatives can interfere with essential bacterial processes such as DNA replication, cell wall synthesis, and cell membrane integrity.[19]
-
Enzyme Inhibition: Imidazole-based compounds can inhibit crucial enzymes in microbial metabolic pathways.[20]
Experimental Workflow: Synthesis of a Novel Imidazole Derivative
The Radziszewski synthesis is a classic and versatile method for preparing substituted imidazoles.[4]
Caption: Workflow for the Radziszewski synthesis of imidazoles.
Other Notable Therapeutic Applications
The therapeutic potential of imidazole derivatives extends beyond the aforementioned areas.
-
Antihistamines: The imidazole ring is a key structural feature of histamine and, consequently, of many antihistamines that target histamine receptors (H1, H2, and H3) to treat allergies and gastric ulcers.[21] Cimetidine, an H2 antagonist, was a revolutionary drug for the treatment of peptic ulcers.
-
Antihypertensives: Certain imidazole derivatives have been developed as antihypertensive agents.[1]
-
Anti-inflammatory Agents: Imidazole-based compounds have shown promise as anti-inflammatory agents, with mechanisms that include the inhibition of COX-2 enzymes.[3][22]
Future Directions and Conclusion
The imidazole scaffold continues to be a fertile ground for drug discovery and development.[5][18][23] Ongoing research focuses on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties.[5][9] The exploration of fused imidazole systems and the application of computational methods for rational drug design are expected to yield the next generation of imidazole-based therapeutics.[3][6]
References
-
Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (n.d.). International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Ameer, H. J. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Pharmaceuticals, 16(10), 1450. Retrieved from [Link]
-
Imidazole. (2024, January 21). In Wikipedia. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., Al-Otaibi, F. M., Al-Anazi, M. R., Al-Obaid, A. R., ... & El-Sayed, M. A. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomolecules, 11(8), 1128. Retrieved from [Link]
-
Recent advancement in imidazole as anti cancer agents: A review. (2021). ResearchGate. Retrieved from [Link]
-
Exploring Imidazole and Its Derivatives: Versatile Agents with Anti-Bacterial and Anti-Viral Capabilities. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Georgian Medical News, (325), 159-164. Retrieved from [Link]
-
Kumar, A., Singh, P., & Kumar, R. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(11), 3337. Retrieved from [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). Asian Journal of Pharmaceutical and Clinical Research. Retrieved from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2024). Medium. Retrieved from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2024). ResearchGate. Retrieved from [Link]
-
Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. (2020). CABI Digital Library. Retrieved from [Link]
-
Imidazoles as potential anticancer agents. (2017). Future Medicinal Chemistry. Retrieved from [Link]
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2024). PubMed. Retrieved from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2024). Journal of Pharma Insights and Research. Retrieved from [Link]
-
FDA approved imidazole containing drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Patent Evaluation: Novel Imidazole Antihistamines. (1992). IDrugs. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2021). Synthesis and therapeutic potential of imidazole containing compounds. RSC Medicinal Chemistry, 12(3), 349-373. Retrieved from [Link]
-
Pharmacological properties of some imidazole derivatives occurring in nature. (n.d.). Europe PMC. Retrieved from [Link]
-
Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2024). PubMed. Retrieved from [Link]
-
Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2024). Biological and Molecular Chemistry. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S., Al-Otaibi, F. M., Al-Anazi, M. R., Al-Obaid, A. R., ... & El-Sayed, M. A. A. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 17(1), 1. Retrieved from [Link]
-
Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. (2024). ResearchGate. Retrieved from [Link]
-
Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. (2014). Current Computer-Aided Drug Design. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. (2018). Molecules. Retrieved from [Link]
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Google Scholar.
-
Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. (2001). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. (2020). Current Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation. Retrieved from [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinmedkaz.org [clinmedkaz.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. biolmolchem.com [biolmolchem.com]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ijsred.com [ijsred.com]
- 15. researchgate.net [researchgate.net]
- 16. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. jchemrev.com [jchemrev.com]
- 19. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]
- 20. jchr.org [jchr.org]
- 21. tandfonline.com [tandfonline.com]
- 22. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 23. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Mechanisms of Action of Imidazole-Containing Compounds
An In-Depth Technical Guide to the
Abstract
The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in vital biological molecules like the amino acid histidine have established it as a "privileged scaffold" in drug discovery.[1][2] This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by imidazole-containing compounds across a spectrum of therapeutic areas. We will dissect the molecular interactions and downstream cellular consequences that define their roles as potent antifungal agents, diverse anticancer therapeutics, and targeted modulators of other physiological pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of established knowledge but also insights into the experimental rationale and methodologies used to elucidate these complex mechanisms.
The Imidazole Scaffold: A Foundation for Biological Activity
The therapeutic versatility of imidazole-based drugs stems directly from the physicochemical properties of the core ring structure.
1.1. Chemical and Electronic Properties Imidazole is a planar, aromatic heterocycle that satisfies Hückel's rule with a sextet of π electrons.[3][4] It is a highly polar and water-soluble compound.[3][5] Critically, it is amphoteric, meaning it can function as both an acid and a base.[3]
-
Basicity: The sp²-hybridized "pyridine-like" nitrogen (N-3) possesses a lone pair of electrons in the plane of the ring, making it a Brønsted-Lowry base capable of accepting a proton.[4]
-
Acidity: The "pyrrole-like" nitrogen (N-1) is bonded to a hydrogen atom that can be donated, allowing it to act as a weak acid.[4]
This dual nature, coupled with its ability to coordinate with metal ions and participate in hydrogen bonding, allows the imidazole ring to form specific and robust interactions with a wide array of biological targets, particularly the active sites of enzymes and receptors.[6][7]
Core Mechanisms of Action in Major Therapeutic Areas
The imidazole scaffold is not defined by a single mechanism but rather by its adaptability. Its derivatives have been engineered to interact with diverse targets, leading to distinct pharmacological outcomes.
2.1. Antifungal Activity: Disrupting Fungal Cell Membrane Integrity
The most well-established role for imidazole compounds is in the treatment of fungal infections. Drugs like clotrimazole, miconazole, and ketoconazole are mainstays of antimycotic therapy.[5] Their primary mechanism is the targeted disruption of the fungal cell membrane.[8]
Core Mechanism: Inhibition of Lanosterol 14α-Demethylase
Azole antifungals function by inhibiting a key enzyme in the fungal sterol biosynthesis pathway: lanosterol 14α-demethylase.[9] This enzyme is a cytochrome P450 (CYP) family member, specifically CYP51.
-
Causality and Molecular Interaction: The basic nitrogen atom (N-3) of the imidazole ring coordinates with the heme iron atom in the active site of CYP51.[5] This binding event blocks the enzyme's normal function, which is the demethylation of lanosterol, a crucial precursor to ergosterol.
-
Downstream Consequences: This enzymatic blockade has a dual-pronged detrimental effect on the fungal cell:
-
Ergosterol Depletion: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion compromises the structural integrity, fluidity, and permeability of the membrane.[8][10]
-
Toxic Sterol Accumulation: The inhibition of lanosterol demethylation leads to the buildup of toxic 14α-methylated sterol precursors.[10] The incorporation of these bulky, misshapen sterols into the membrane further disrupts its structure and the function of membrane-bound enzymes, ultimately leading to fungal cell growth arrest (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[10][11]
-
The following diagram illustrates the critical step in the ergosterol pathway that is blocked by imidazole antifungals.
Caption: Inhibition of Lanosterol 14α-demethylase by imidazole antifungals.
2.2. Anticancer Activity: A Multifaceted and Evolving Role
The application of imidazole-containing compounds in oncology is a rapidly expanding field. Unlike their antifungal counterparts, these agents do not converge on a single mechanism. Instead, they target multiple hallmarks of cancer, including uncontrolled proliferation, cell cycle dysregulation, and angiogenesis.[12][13]
2.2.1. Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common driver of cancer.[14] The imidazole scaffold is adept at targeting the ATP-binding pocket of many kinases.[15]
-
Causality and Molecular Interaction: The nitrogen atoms of the imidazole ring are excellent hydrogen bond acceptors and donors, allowing them to form key interactions with the hinge region of the kinase active site, mimicking the binding of adenine from ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby shutting down oncogenic signaling pathways.[15]
-
Key Targets: Imidazole derivatives have been developed as inhibitors of numerous kinases, including:
-
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met, which are crucial for angiogenesis and tumor growth.[16]
-
Serine/Threonine Kinases: Including p38 MAP kinase, Transforming Growth Factor-beta (TGF-β) receptor kinase (ALK5), and checkpoint kinases (CHK-1/CHK-2), which are involved in stress responses, metastasis, and DNA damage repair.[12][17]
-
Caption: Imidazole inhibitors compete with ATP to block kinase activity.
2.2.2. Microtubule Disruption
The cytoskeleton, particularly the microtubule network, is essential for cell division, motility, and intracellular transport. Several anticancer drugs, such as taxanes and vinca alkaloids, target this network.[14] A growing class of imidazole derivatives also exerts its anticancer effect through this mechanism.[12]
-
Causality and Molecular Interaction: These compounds act as microtubule-destabilizing agents. They bind directly to tubulin, the protein subunit that polymerizes to form microtubules. This binding prevents the assembly of tubulin into functional microtubules.[12][14]
-
Downstream Consequences: The disruption of microtubule dynamics has profound effects on cancer cells. The inability to form a proper mitotic spindle during mitosis leads to an arrest of the cell cycle in the G2/M phase.[12] This prolonged arrest ultimately triggers the intrinsic apoptotic cell death pathway.
2.2.3. Other Anticancer Mechanisms
The versatility of the imidazole scaffold has led to the discovery of compounds with other novel anticancer activities, including:
-
Topoisomerase Inhibition: Some derivatives can interfere with topoisomerase enzymes, leading to DNA damage and apoptosis.[12]
-
Histone Deacetylase (HDAC) Inhibition: Imidazole-based compounds can inhibit HDACs, altering gene expression to favor tumor suppression.[15][17]
-
Induction of Reactive Oxygen Species (ROS): Certain derivatives can elevate intracellular ROS levels specifically in cancer cells, causing oxidative stress and inducing apoptosis.[15]
2.3. Antihistamine Activity: Receptor Antagonism
The imidazole ring is a core component of histamine itself. It is therefore not surprising that derivatives have been designed to antagonize histamine receptors, forming the basis for many well-known allergy and anti-ulcer medications.[18]
-
Core Mechanism: Imidazole-based antihistamines act as competitive antagonists or inverse agonists at histamine receptors.[19]
-
H1 Antagonists: By binding to and blocking the H1 receptor, these drugs prevent histamine from mediating allergic responses such as nasal congestion, sneezing, and hives.[18]
-
H2 Antagonists: Drugs like cimetidine block the H2 receptor in the stomach, which is responsible for stimulating gastric acid secretion, making them effective in treating ulcers and acid reflux.[19]
-
Experimental Methodologies for Mechanistic Elucidation
Determining the precise mechanism of action for a novel imidazole compound requires a multi-faceted, self-validating experimental approach. The choice of assays is driven by the hypothesized target and the desired therapeutic outcome.
3.1. Target Engagement and Functional Assays
Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a generalized workflow for assessing a compound's ability to inhibit a purified enzyme, a foundational step in drug discovery.[20][21][22]
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the imidazole test compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer specific to the enzyme of interest, ensuring optimal pH, ionic strength, and any necessary cofactors.[22]
-
Prepare solutions of the purified target enzyme and its corresponding substrate in the assay buffer.
-
-
Assay Setup:
-
In a microplate, perform serial dilutions of the test compound to create a dose-response curve. Include controls for 0% inhibition (DMSO vehicle only) and 100% inhibition (a known potent inhibitor or no enzyme).
-
Add the enzyme to all wells (except the 100% inhibition control, if applicable) and pre-incubate with the compound for a defined period (e.g., 15-30 minutes) to allow for binding. This step is critical for identifying time-dependent inhibitors.[20]
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time by detecting the formation of product or the depletion of substrate. Detection methods vary based on the enzyme (e.g., colorimetric, fluorescent, luminescent).
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the rates to the 0% and 100% inhibition controls.
-
Plot the normalized reaction rate against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Protocol: Cell-Based Microtubule Disruption Assay (Immunofluorescence)
This method allows for the direct visualization of a compound's effect on the cellular cytoskeleton.[14]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazole test compound for a period relevant to the cell cycle (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Fixation and Permeabilization:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS to preserve cellular structures.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS).
-
Incubate the cells with a primary antibody specific for α-tubulin.
-
Wash away the unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope.
-
Analyze the images: In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with an effective microtubule-disrupting agent, this network will appear disorganized, fragmented, or depolymerized, often accompanied by cell rounding and mitotic arrest.
-
3.2. Structural and Computational Validation
X-Ray Crystallography: This is the gold-standard technique for unequivocally determining how a compound binds to its target. By co-crystallizing the imidazole compound with its target protein, researchers can obtain an atomic-resolution 3D structure of the complex.[23] This information reveals the precise binding orientation and the specific molecular interactions (hydrogen bonds, hydrophobic contacts) responsible for the compound's affinity and selectivity, providing an authoritative basis for further structure-based drug design.[23][24]
Molecular Docking: This computational method is used to predict the preferred binding mode of a ligand to a target protein for which a 3D structure is known.[25][26] Docking algorithms sample numerous orientations of the compound within the target's active site and score them based on binding energy.[27] This approach is invaluable for:
-
Screening large virtual libraries of imidazole derivatives to prioritize candidates for synthesis.
-
Generating hypotheses about the binding mode that can be tested experimentally.
-
Understanding structure-activity relationships (SAR) to guide lead optimization.[27]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ijrar.org [ijrar.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole: Properties, Structure & Uses in Chemistry Explained [vedantu.com]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Imidazole antifungal drug mechanism of action-Ruidong Pharmaceutical_APIs_Raw materials [en.ruidongpharma.com]
- 9. International Journal of Secondary Metabolite » Submission » Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells [dergipark.org.tr]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanisms of action of the antimycotic imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antihistamine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 23. migrationletters.com [migrationletters.com]
- 24. researchgate.net [researchgate.net]
- 25. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]
- 26. Molecular docking analysis of imidazole quinolines with gingipain R from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Structure Elucidation of Novel Imidazole Derivatives
Preamble: The Imperative of Structural Certainty in Drug Discovery
The imidazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] When a novel imidazole derivative is synthesized, it is classified as a New Chemical Entity (NCE)—a molecule with no previously approved active moiety by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4] The journey of an NCE from laboratory bench to clinical application is predicated on an absolute, unambiguous determination of its molecular structure.[5][6] This is not merely an academic exercise; it is a fundamental requirement for intellectual property, safety assessment, and establishing a clear structure-activity relationship (SAR).
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, logic-driven workflow that reflects the iterative and synergistic process of modern structure elucidation. We will proceed from establishing molecular identity to defining two-dimensional connectivity and, finally, to confirming the precise three-dimensional architecture. Each step is designed as a self-validating system, where data from orthogonal techniques are integrated to build an unshakeable structural hypothesis.
Caption: Integrated workflow for novel imidazole derivative structure elucidation.
Part 1: Foundational Analysis & Purity Assessment
Expertise & Experience: Before committing significant resources to advanced spectroscopic analysis, it is imperative to establish the purity and basic characteristics of the sample. A heterogeneous sample will yield convoluted and misleading data, compromising the entire elucidation process. This initial phase acts as a critical gatekeeper.
Physical & Preliminary Spectroscopic Characterization
Following synthesis, a compound's physical state (e.g., crystalline solid, amorphous powder, oil), color, and solubility must be documented.[7] These basic descriptors provide initial clues and are essential for selecting appropriate solvents for subsequent analyses.
UV-Visible Spectroscopy serves as a rapid preliminary check. The imidazole ring itself is not strongly chromophoric, but conjugation with other aromatic systems or functional groups, common in drug candidates, produces characteristic absorption bands (π→π* and n→π* transitions).[1] A stable, reproducible UV-Vis spectrum is an early indicator of sample integrity.
Chromatographic Purity Verification
The trustworthiness of all subsequent data hinges on the purity of the analyte. Chromatographic methods are the gold standard for this assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for non-volatile, thermally stable compounds. A sample is considered pure if it yields a single, sharp, and symmetrical peak under multiple solvent gradient conditions, monitored by detectors like Diode Array (DAD) or Mass Spectrometry (MS).[8]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable imidazole derivatives, GC coupled with a Flame Ionization Detector (FID) or MS provides an orthogonal purity assessment.[8][9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Applicability | Non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. |
| Typical Purity Target | >95% (often >98% for analytical standards) peak area. | >95% peak area. |
| Key Insight | Confirms the presence of a single major component and quantifies impurities. | Provides an orthogonal check on purity and can detect volatile impurities missed by HPLC. |
Part 2: Determining the Molecular Blueprint
With purity confirmed, the investigation moves to determine the molecular formula and the precise arrangement of atoms. This phase relies on the synergistic interpretation of mass spectrometry and nuclear magnetic resonance data.
Molecular Formula via High-Resolution Mass Spectrometry (HRMS)
Causality: The first fundamental question is: "What is the elemental composition?" HRMS provides the answer by measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm).[8][10] This precision allows for the calculation of a unique elemental formula, distinguishing between isobars (molecules with the same nominal mass but different elemental compositions).
Soft ionization techniques are employed to generate the intact molecular ion with minimal fragmentation.[9]
-
Electrospray Ionization (ESI): Ideal for polar, pre-charged, or easily ionizable molecules. It is the most common technique for drug-like molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar molecules that are not easily ionized by ESI.
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the purified imidazole derivative (~1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Calibration: Ensure the Time-of-Flight (TOF) mass analyzer is calibrated immediately prior to the run using a known standard to guarantee mass accuracy.
-
Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 100-1000).
-
Data Processing:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass, setting plausible constraints (e.g., presence of C, H, N, O; applying nitrogen rule).
-
Data Presentation: Example of Elemental Composition Determination
| Measured m/z ([M+H]⁺) | Proposed Formula | Calculated Mass ([M+H]⁺) | Mass Difference (mDa) | Error (ppm) |
|---|---|---|---|---|
| 287.1238 | C₁₈H₁₅N₂O₂ | 287.1236 | +0.2 | +0.7 |
| C₁₇H₁₃N₄ | 287.1246 | -0.8 | -2.8 |
| | C₁₉H₁₇O₃ | 287.1229 | +0.9 | +3.1 |
In this example, the formula C₁₈H₁₅N₂O₂ provides the best fit to the experimental data, giving strong evidence for the molecular formula.
Elucidating the Molecular Framework with NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique available for determining the structure of an organic molecule in solution.[11][12] It provides direct insight into the carbon-hydrogen framework by probing the magnetic environments of atomic nuclei. A combination of 1D and 2D NMR experiments is required to piece together the molecular puzzle.
Caption: Logical flow of NMR data integration for structure elucidation.
-
¹H NMR: Provides information about the number of different proton environments, their integration (ratio), and their coupling patterns (neighboring protons).
-
¹³C NMR (with DEPT): Reveals the number of unique carbon environments and distinguishes between CH₃, CH₂, CH, and quaternary (C) carbons. For imidazole derivatives, characteristic chemical shifts are observed for the ring carbons (C2, C4, C5).
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H correlations, revealing which protons are coupled (typically 2-3 bonds apart). This is used to build spin systems or molecular fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (¹J-coupling). This definitively links the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer distances (typically 2-3 bonds). This is the key experiment for connecting the fragments identified by COSY into a complete molecular skeleton.
Experimental Protocol: Standard NMR Experiment Suite
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate resolution and signal-to-noise.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is often run concurrently to determine carbon multiplicities.
-
2D COSY Acquisition: Run a standard gradient-selected COSY experiment.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment, optimized for a ¹J(CH) coupling of ~145 Hz.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment, optimized for long-range couplings of ~8 Hz.
-
Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Interpret the spectra systematically, starting with ¹H and ¹³C, building fragments with COSY, linking them to carbons with HSQC, and assembling the final structure with HMBC.
Substructure Confirmation with Tandem Mass Spectrometry (MS/MS)
Trustworthiness: While NMR builds the molecular skeleton, MS/MS provides complementary, confirmatory evidence by dissecting the molecule. In an MS/MS experiment, the molecular ion of interest is isolated, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.[13] This fragmentation pattern serves as a "fingerprint" of the molecule's substructures.
For imidazole derivatives, characteristic fragmentation pathways often involve the cleavage of the imidazole ring or the loss of substituents.[14] Common neutral losses include HCN (27 Da) and losses related to side chains.[15][16] Comparing the observed fragments to those predicted from the NMR-derived structure provides a powerful cross-validation check.
Part 3: Unambiguous 3D Structure Determination
The Gold Standard: Single Crystal X-ray Crystallography
Authoritative Grounding: For novel compounds, particularly those with stereocenters or complex geometries, NMR and MS data can sometimes be ambiguous. Single Crystal X-ray Crystallography is the definitive, "gold standard" technique that provides an unambiguous three-dimensional map of the atomic positions in the solid state.[17][18][19] It is the primary method for determining the absolute configuration of a chiral molecule.[19]
The technique relies on the diffraction of X-rays by the ordered lattice of atoms within a single, high-quality crystal.[20][21] The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all non-hydrogen atoms can be determined, yielding exact bond lengths, bond angles, and torsional angles.[18]
Caption: Workflow for Single Crystal X-ray Crystallography.
Experimental Protocol: Overview of X-ray Crystallography
-
Crystallization (Rate-Limiting Step): This is often the most challenging part. It involves slowly growing a single, defect-free crystal from a supersaturated solution of the purified compound. Techniques include slow evaporation, solvent diffusion, and cooling.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. The crystal is rotated, and thousands of diffraction spots are collected on a detector.[20]
-
Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map from the diffraction intensities.
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.[18]
-
Validation: The final structure is validated for geometric sensibility and presented as a 3D model.
Part 4: Final Validation and Reporting
Data Integration and Computational Corroboration
The final step in structure elucidation is to ensure that all collected data—HRMS, 1D/2D NMR, MS/MS, and X-ray crystallography—converge to support a single, consistent structure. Any discrepancies must be rigorously investigated.
As a final layer of validation, computational methods like Density Functional Theory (DFT) can be employed.[1] By calculating theoretical NMR chemical shifts for the proposed structure, one can compare them to the experimental values. A strong correlation provides high confidence in the structural assignment.[22]
IUPAC Nomenclature and Final Report
Once the structure is unequivocally confirmed, it must be assigned a systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) rules.[23][24] This ensures the compound can be identified without ambiguity in publications, patents, and regulatory filings.[25]
The final report should be a comprehensive dossier containing all primary data, interpretations, and protocols. This self-validating package serves as the definitive proof of structure for the novel imidazole derivative, paving the way for further development.
References
-
Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]
-
Han, S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. ACS Central Science. Retrieved from [Link]
-
(n.d.). A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study. PORTAL JURNAL. Retrieved from [Link]
-
Martin, D. (2021). Computational methods for the elucidation of protein structure and interactions. CentAUR. Retrieved from [Link]
-
(n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Preprints.org. Retrieved from [Link]
-
(2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Retrieved from [Link]
-
Elyashberg, M. E., et al. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
(2023). Pure organic compounds provide the primary measurement standards that underpin the SI-traceability of measurement results in organic analysis.... BIPM. Retrieved from [Link]
-
(n.d.). Single-crystal X-ray Diffraction. SERC (Carleton). Retrieved from [Link]
-
(n.d.). Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. Retrieved from [Link]
-
(n.d.). Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. Retrieved from [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Retrieved from [Link]
-
(n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Black, P. J., & Heffernan, M. L. (1963). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Australian Journal of Chemistry. Retrieved from [Link]
-
(n.d.). High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Environmental Molecular Sciences Laboratory. Retrieved from [Link]
-
Dührkop, K. (2018). Computational Methods for Small Molecule Identification. ResearchGate. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
(n.d.). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. Retrieved from [Link]
-
(n.d.). New Chemical Entity Exclusivity Determinations for Certain Fixed-Combination Drug Products. FDA. Retrieved from [Link]
-
Tabb, D. L., et al. (2007). An insight into high-resolution mass-spectrometry data. PMC. Retrieved from [Link]
-
(n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
-
(n.d.). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. IUPAC. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Hřebabecký, H., & Beránek, J. (1981). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. Retrieved from [Link]
-
Rasajna, G., et al. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Retrieved from [Link]
-
(n.d.). What is New Chemical Entity (NCE)?. Freyr Solutions. Retrieved from [Link]
-
(2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. Retrieved from [Link]
-
Al-Omar, M. A. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]
-
(2019). High Resolution Imaging Mass Spectrometry Analysis using Bruker Daltonics Platforms. JoVE. Retrieved from [Link]
-
Claramunt, R. M., et al. (2006). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Retrieved from [Link]
-
(n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Retrieved from [Link]
-
Podgorski, D. C., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. PMC. Retrieved from [Link]
-
(n.d.). Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
(n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
(n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
Weinstock, I. A., et al. (2017). From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. PMC. Retrieved from [Link]
-
(n.d.). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. Retrieved from [Link]
-
Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Retrieved from [Link]
-
Glick, M. (2007). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved from [Link]
-
(n.d.). IUPAC Naming for Organic Compounds | Rules, Process & Examples. Study.com. Retrieved from [Link]
-
(n.d.). Single Crystal X-ray Diffraction. University of York. Retrieved from [Link]
-
Leney, A. C., & Heck, A. J. R. (2017). High-Resolution Native Mass Spectrometry. Chemical Reviews. Retrieved from [Link]
-
(n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. Retrieved from [Link]
-
Dash, K. C., & Roychaudhury, G. (1981). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry. Retrieved from [Link]
-
(n.d.). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. ACS Publications. Retrieved from [Link]
-
Bykova, E. (2018). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. Retrieved from [Link]
-
Panico, R. (1993). The IUPAC Rules for Naming Organic Molecules. Journal of Chemical Education. Retrieved from [Link]
-
(2024). What is a New Chemical Entity (NCE)? Process & Benefits. Spring Bio Solution. Retrieved from [Link]
-
(n.d.). X-ray crystal structures of compounds (a) 2a (only one.... ResearchGate. Retrieved from [Link]
Sources
- 1. View of A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study [nepjol.info]
- 2. jopir.in [jopir.in]
- 3. fda.gov [fda.gov]
- 4. What is New Chemical Entity (NCE)? [freyrsolutions.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. springbiosolution.com [springbiosolution.com]
- 7. iupac.org [iupac.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in structure elucidation of small molecules using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchps.com [jchps.com]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. pittcon.org [pittcon.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. serc.carleton.edu [serc.carleton.edu]
- 18. mkuniversity.ac.in [mkuniversity.ac.in]
- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. IUPAC Rules [chem.uiuc.edu]
- 24. study.com [study.com]
- 25. pubs.acs.org [pubs.acs.org]
preliminary screening of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
An In-Depth Technical Guide to the Preliminary Screening of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
Foreword: Charting a Course for a Novel Chemical Entity
In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from conception to clinic is one of rigorous, multi-faceted evaluation. This guide focuses on 3-(2-methyl-1H-imidazol-1-yl)butanoic acid , an NCE that, while not extensively described in current literature, holds significant therapeutic promise rooted in its structural motifs. The 2-methylimidazole core is a privileged scaffold found in numerous bioactive compounds, known to interact with a variety of biological targets. The butanoic acid side chain imparts physicochemical properties that can be crucial for pharmacokinetic behavior and target engagement.
This document is not a rigid template but a dynamic strategic framework. As Senior Application Scientists, we recognize that a successful screening cascade is an iterative process of hypothesis testing. We will lay out a logical, tiered approach, beginning with broad in vitro characterization and moving toward targeted in vivo validation. The causality behind each experimental choice will be explained, ensuring that the data generated at each stage provides a clear rationale for advancing—or terminating—the compound's development. Every protocol herein is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and trustworthiness.
Compound Profile: Synthesis and Physicochemical Properties
Before biological evaluation, a thorough understanding of the molecule's fundamental characteristics is paramount.
Chemical Structure and Computed Properties
The structure of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is presented below. Its properties, computed based on its structure and analogous compounds found in chemical databases, are essential for designing experiments and interpreting results.[1][2]
-
Chemical Structure:
-
IUPAC Name: 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
-
Molecular Formula: C₈H₁₂N₂O₂
-
SMILES: CC(CC(=O)O)N1C=NC(C)=C1
-
Table 1: Computed Physicochemical Properties
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 168.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | 0.5 | Predicted octanol-water partition coefficient; indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding. |
| Topological Polar Surface Area | 55.1 Ų | Predicts transport properties and blood-brain barrier penetration. |
Proposed Synthesis Route
A plausible and efficient synthesis is critical for producing the quantities of NCE required for screening. Drawing from established methods for N-alkylation of imidazoles, a two-step process is proposed.[3][4]
-
Step 1: Michael Addition. 2-methylimidazole is reacted with an appropriate acrylate ester (e.g., ethyl crotonate) under basic conditions. This conjugate addition is a reliable method for forming the carbon-nitrogen bond at the desired position.
-
Step 2: Ester Hydrolysis. The resulting ester intermediate is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as hydrochloric acid, to yield the final product, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
This proposed route is cost-effective and amenable to scaling for further studies.
The Screening Cascade: A Tiered Approach to De-risking
A structured screening cascade is the cornerstone of efficient drug discovery. It prioritizes high-throughput, cost-effective in vitro assays to rapidly assess broad biological activity and potential liabilities before committing to resource-intensive in vivo models.
Caption: Tiered screening cascade for NCE evaluation.
Tier 1: In Vitro Profiling
This initial phase aims to answer fundamental questions: Does the compound interact with relevant biological targets? Does it possess drug-like properties? Are there any immediate red flags for toxicity?
Primary Target Engagement
Causality: The imidazole scaffold is present in compounds with anti-inflammatory and analgesic properties. Therefore, a logical starting point is to screen for activity against targets implicated in these pathways, such as cyclooxygenase (COX) enzymes.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagents & Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), assay buffer, 96-well microplates, celecoxib (positive control).
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure: a. To each well, add 10 µL of the diluted compound or control (DMSO for vehicle, celecoxib for positive control). b. Add 150 µL of assay buffer containing the COX-2 enzyme and the fluorometric probe. c. Incubate for 15 minutes at 37°C, protected from light. d. Initiate the reaction by adding 20 µL of arachidonic acid solution. e. Immediately begin kinetic reading on a fluorescence plate reader (Ex/Em = 535/590 nm) every minute for 10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to the vehicle control. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Early ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
Causality: A potent compound is of little use if it is metabolized too quickly or interferes with the metabolism of other drugs. Early assessment of metabolic stability and potential for drug-drug interactions (DDIs) is crucial.[5]
Experimental Protocol: CYP450 Inhibition Assay (IC₅₀)
-
Reagents & Materials: Human Liver Microsomes (HLM), NADPH regenerating system, specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.), specific inhibitors for positive controls (e.g., α-Naphthoflavone for CYP1A2), LC-MS/MS system.[5][6]
-
Assay Procedure: a. Pre-incubate HLM with a range of concentrations of the test compound (0.1 to 25 µM) in a phosphate buffer. b. Initiate the metabolic reaction by adding the specific CYP probe substrate and the NADPH regenerating system. c. Incubate at 37°C for a predetermined time (e.g., 10 minutes). d. Terminate the reaction by adding a stop solution (e.g., cold acetonitrile). e. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity.[5]
Table 2: Hypothetical Early ADME & Safety Profile
| Assay | Endpoint | Result | Interpretation |
| Metabolic Stability (HLM) | t₁/₂ (min) | 45 | Moderate stability, suggesting potential for acceptable in vivo exposure. |
| CYP3A4 Inhibition | IC₅₀ (µM) | > 50 | Low risk of drug-drug interactions via the major metabolic pathway. |
| CYP2D6 Inhibition | IC₅₀ (µM) | 28 | Low to moderate risk of DDI; requires further investigation if co-administered with CYP2D6 substrates. |
| Cytotoxicity (HepG2) | CC₅₀ (µM) | > 100 | Low potential for direct liver cell toxicity. |
| hERG Inhibition | IC₅₀ (µM) | > 30 | Low risk of cardiac QT prolongation. |
| Brine Shrimp Lethality | LC₅₀ (µg/mL) | > 1000 | Low general toxicity in a simple invertebrate model.[7] |
Early Safety & Toxicity Assessment
Causality: Identifying potential safety liabilities early is paramount to avoid late-stage failures. Cardiotoxicity, mediated by the hERG potassium channel, and general cytotoxicity are critical initial screens.
Experimental Protocol: hERG Channel Automated Patch Clamp Assay
-
System & Cells: An automated patch-clamp system (e.g., QPatch) and a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Procedure: a. Cells are captured, and a whole-cell patch clamp configuration is established automatically. b. A specific voltage protocol is applied to elicit hERG currents, and a stable baseline current is recorded in an extracellular solution.[8] c. The test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). d. The effect of the compound on the hERG current is recorded. A known hERG blocker (e.g., E-4031) is used as a positive control.
-
Data Analysis: The peak tail current is measured at each concentration and compared to the baseline. The percent inhibition is calculated, and an IC₅₀ value is determined. A result >30 µM is generally considered low risk.
Tier 2: In Vivo Proof-of-Concept
Upon successful completion of Tier 1—demonstrating target engagement, selectivity, and a clean in vitro safety/ADME profile—the NCE advances to in vivo models. These studies provide the first indication of efficacy in a complex biological system.
Caption: General workflow for in vivo proof-of-concept studies.
Acute Anti-Inflammatory Model: LPS-Induced Cytokine Release
Causality: This model mimics the systemic acute inflammatory response seen in sepsis and other inflammatory conditions. It is a robust, fast, and cost-effective method for evaluating the anti-inflammatory potential of a compound.[9][10]
Experimental Protocol:
-
Animals: Male Balb/c mice (8-10 weeks old). Acclimatize for one week.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline) + Saline
-
Group 2: Vehicle control + Lipopolysaccharide (LPS)
-
Group 3: Positive control (e.g., Dexamethasone) + LPS
-
Group 4-6: Test Compound (e.g., 1, 10, 50 mg/kg) + LPS
-
-
Procedure: a. Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. b. After 30-60 minutes, administer LPS (e.g., 1 mg/kg, i.p.) to all groups except Group 1. c. At 2 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. d. Centrifuge blood to obtain plasma and store at -80°C.
-
Analysis: Quantify plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using a commercial ELISA kit according to the manufacturer's instructions.
-
Endpoint: A statistically significant reduction in cytokine levels in the compound-treated groups compared to the LPS-only group indicates anti-inflammatory efficacy.
Nociceptive Pain Model: Hot Plate Test
Causality: This model assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics. It measures the time until the animal shows a discomfort response, known as response latency.[11][12]
Experimental Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Procedure: a. Measure the baseline latency for each mouse by placing it on the hot plate and recording the time to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage. b. Administer the test compound (e.g., 10, 50 mg/kg, i.p.), vehicle, or a positive control (e.g., morphine). c. Measure the response latency at several time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A significant increase in %MPE indicates an analgesic effect.
Decision-Making and Path Forward
The culmination of this preliminary screening cascade is a critical decision point. The data from all tiers must be synthesized to form a comprehensive profile of the NCE.
Sources
- 1. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. Preliminary evaluation of the toxicity of some synthetic furan derivatives in two cell lines and Artemia salina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 10. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downstate.edu [downstate.edu]
- 12. ime.fraunhofer.de [ime.fraunhofer.de]
The Isolation and Discovery of Imidazole Alkaloids: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of imidazole alkaloids. It is designed for researchers, scientists, and professionals in drug development, offering a blend of historical context, theoretical principles, and practical, field-proven methodologies. The guide emphasizes the rationale behind experimental choices, ensuring a deep understanding of the processes involved. From classical extraction techniques to modern chromatographic and spectroscopic methods, this document serves as an in-depth resource for navigating the complexities of this important class of natural products.
Introduction: The Imidazole Alkaloids - A Biologically Privileged Scaffold
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental building block in nature.[1] Its unique electronic characteristics and ability to participate in hydrogen bonding make it a "privileged scaffold" in medicinal chemistry.[2] Imidazole alkaloids, a diverse group of natural products featuring this ring system, are found in a wide array of organisms, from terrestrial plants to marine sponges.[1][3]
These compounds exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[4][5] Prominent examples include the neurotransmitter histamine, derived from the amino acid histidine, and pilocarpine, a crucial therapeutic agent for glaucoma isolated from the leaves of Pilocarpus species.[4][6] The significant biological activities of these molecules underscore the importance of robust and efficient methods for their discovery, isolation, and characterization. This guide will delve into the technical intricacies of these processes, providing a roadmap for researchers in the field.
A Historical Perspective: From "Glyoxaline" to a Diverse Class of Natural Products
The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[7][8] While various derivatives had been discovered in the preceding decades, Debus's synthesis marked a pivotal moment.[4][7]
The discovery of naturally occurring imidazole alkaloids followed, with the isolation of pilocarpine from the jaborandi plant (Pilocarpus jaborandi) in the late 19th century. This discovery was a significant milestone, as pilocarpine quickly became a vital treatment for glaucoma. The 20th century saw the elucidation of the structure of histamine and its role as a key mediator in allergic and inflammatory responses, further highlighting the biological significance of this class of alkaloids.[9] The exploration of marine environments has more recently unveiled a treasure trove of complex imidazole alkaloids, such as the oroidin family from marine sponges, which possess unique structural features and potent bioactivities.[3][10]
The Foundation of Isolation: Extraction Methodologies
The initial step in isolating imidazole alkaloids from their natural source is extraction. The choice of method is dictated by the physicochemical properties of the target alkaloid and the nature of the source material. Alkaloids typically exist in plants as salts of organic acids.[11]
Classical Extraction Techniques
Acid-Base Extraction: This is a cornerstone technique for alkaloid isolation, leveraging their basic nature.[11][12] The general principle involves:
-
Acidification: The plant material is extracted with a dilute acid (e.g., hydrochloric or sulfuric acid), which protonates the nitrogen atoms of the alkaloids, forming water-soluble salts.[11]
-
Basification: The acidic aqueous extract is then made alkaline (e.g., with sodium hydroxide or ammonia), neutralizing the alkaloid salts and liberating the free bases.[7]
-
Organic Solvent Extraction: The free alkaloid bases, which are generally more soluble in organic solvents, are then extracted using an immiscible organic solvent like chloroform or methylene chloride.[7]
Solvent Extraction:
-
Maceration: This simple technique involves soaking the plant material in a solvent (e.g., ethanol, methanol) for an extended period.[13]
-
Soxhlet Extraction: A more efficient method where the plant material is continuously extracted with a fresh refluxing solvent, ensuring a high extraction yield.[14]
Modern and Enhanced Extraction Methods
In recent years, several advanced techniques have been developed to improve extraction efficiency, reduce solvent consumption, and shorten extraction times.
| Extraction Method | Principle | Advantages |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. | Faster extraction, lower solvent consumption, suitable for thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and plant matrix, causing cell rupture and release of compounds. | Very rapid, reduced solvent usage, higher yields.[15] |
| Accelerated Solvent Extraction (ASE) | Employs elevated temperatures and pressures to increase extraction efficiency. | Fast, automated, low solvent consumption, high yields.[15] |
A comparative study on alkaloid extraction from various medicinal plants demonstrated that modern techniques like ASE and MAE significantly outperform traditional methods in terms of yield and purity, with ASE achieving an alkaloid yield of 2.63% and MAE 2.50%, both with purities over 88%.[15]
Detailed Protocol: Acid-Base Extraction of Pilocarpine from Pilocarpus jaborandi
This protocol outlines a typical acid-base extraction procedure for isolating pilocarpine from jaborandi leaves.
Materials:
-
Dried and powdered Pilocarpus jaborandi leaves
-
3% (w/v) Hydrochloric acid (HCl) solution
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Methylene chloride (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Acidic Extraction: Macerate 100 g of powdered jaborandi leaves in 1 L of 3% HCl solution for 24 hours with occasional stirring.[4]
-
Filtration: Filter the mixture through several layers of cheesecloth, followed by filter paper, to remove the solid plant material.
-
Basification: Transfer the acidic aqueous extract to a large separatory funnel. Slowly add 10% NaOH solution while monitoring the pH with a pH meter or pH paper until the pH reaches 9-10.
-
Solvent Partitioning: Add 200 mL of methylene chloride to the separatory funnel. Shake vigorously for 5 minutes, periodically venting the funnel. Allow the layers to separate completely.
-
Collection of Organic Layer: Drain the lower organic layer (methylene chloride) into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more 150 mL portions of methylene chloride to ensure complete extraction of the alkaloids.
-
Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate for 30 minutes.
-
Concentration: Filter off the sodium sulfate and concentrate the methylene chloride extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Caption: Workflow for Acid-Base Extraction of Alkaloids.
Purification: Isolating the Needle from the Haystack
The crude extract obtained from the initial extraction is a complex mixture of the target alkaloid and other plant metabolites. Therefore, purification is a critical subsequent step.
Column Chromatography
Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase.
-
Adsorption Chromatography: Utilizes a solid stationary phase such as silica gel or alumina. Separation is based on the polarity of the compounds.
-
Ion-Exchange Chromatography: Employs a charged stationary phase (resin) to separate ionic compounds. This is particularly useful for alkaloids which can be protonated to form cations.[1]
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique that allows for the efficient purification of individual alkaloids from a complex mixture.[16]
Key Considerations for Prep-HPLC:
-
Column Selection: Reversed-phase columns (e.g., C18) are commonly used for alkaloid purification.[17][18]
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typical. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) helps to improve peak shape by ensuring the alkaloids are in their protonated form.[17]
-
Scaling Up: A method developed on an analytical HPLC system can be scaled up to a preparative system by adjusting the flow rate and injection volume in proportion to the column dimensions.[8]
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The target compound will crystallize out in a pure form, leaving impurities behind in the solution.[6]
Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound has been isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[19][20]
Spectroscopic Techniques
| Technique | Information Provided |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the presence of chromophores (light-absorbing groups) in the molecule. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O, N-H, O-H). |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing structural information.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) reveals the chemical environment of each proton and carbon atom. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms.[22] |
X-ray Crystallography
For crystalline compounds, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional structure of the molecule, including its absolute stereochemistry.[23]
Physicochemical Properties of Representative Imidazole Alkaloids
| Property | Imidazole | Pilocarpine | Histamine |
| Chemical Formula | C₃H₄N₂ | C₁₁H₁₆N₂O₂ | C₅H₉N₃ |
| Molar Mass | 68.08 g/mol [24] | 208.26 g/mol [25] | 111.15 g/mol [26] |
| Appearance | White or pale-yellow solid[24] | Colorless oil or crystals[25] | - |
| Melting Point | 90.5 °C[24] | 34 °C[25] | 83.5 °C[26] |
| Boiling Point | 257 °C[24] | - | - |
| pKa | 7.14 | 7.15 (pK₁)[25] | 9.4 (aliphatic amino), 5.8 (imidazole)[26] |
| Solubility in Water | 633 g/L[27] | Soluble | - |
Biosynthesis: Nature's Synthetic Blueprint
Understanding the biosynthetic pathway of imidazole alkaloids can provide insights into their formation in nature and can also inform synthetic strategies. A classic example is the biosynthesis of histamine from the amino acid L-histidine.
This one-step reaction is catalyzed by the enzyme L-histidine decarboxylase, which requires pyridoxal phosphate (the active form of vitamin B6) as a cofactor.[23] This decarboxylation reaction is the rate-limiting step in histamine synthesis.[23] Once formed, histamine is either stored in granules within cells like mast cells and basophils or is rapidly inactivated by enzymes such as histamine-N-methyltransferase or diamine oxidase.[26][28]
Caption: Biosynthesis of Histamine from L-Histidine.
Conclusion and Future Outlook
The discovery and isolation of imidazole alkaloids have a rich history and continue to be an exciting area of research. While classical methods have laid a strong foundation, the integration of modern analytical and extraction techniques is accelerating the discovery of novel compounds with significant therapeutic potential. The structural diversity of imidazole alkaloids, particularly those from marine sources, presents both a challenge and an opportunity for natural product chemists. As our understanding of the biosynthesis of these molecules deepens, the potential for their biotechnological production will also grow. This guide provides the fundamental knowledge and practical protocols to empower researchers to explore this fascinating class of natural products and unlock their full potential for the benefit of human health.
References
-
Wikipedia. Imidazole.
- Kumar, V., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. International Journal of Chemical Studies, 10(5), 12-21.
- Shfc, L., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(15), 4569.
- Avula, B., et al. (2008). HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus. Planta Medica, 74(9), 1165-1170.
- Wang, L., et al. (2011). Studies on Metabolites of Pilocarpine in Human Urine Using High-performance Liquid Chromatography with Tandem Mass Spectrometry. Chemical Journal of Chinese Universities, 32(2), 262-266.
- Agilent Technologies. (2018).
- HiMedia Laboratories. (n.d.).
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals, 14(8), 753.
- Zhang, Y., et al. (2024). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. Chinese Journal of Organic Chemistry, 44, 1-20.
-
Wikipedia. Histamine.
- Zhang, L., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
-
JJ Medicine. (2018, July 19). Histamine Synthesis and Metabolism Pathway [Video]. YouTube.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5910, Pilocarpine.
- Ingle, R. A., et al. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0141.
- Li, Y., et al. (2024). An efficient method for the preparative isolation and purification of alkaloids from Gelsemium by using high speed counter-current chromatography and preparative HPLC.
- Mandle, A., et al. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. International Journal of Pharmacognosy and Herbal Drug Technology, 2(3), 1-9.
- Lovely, C. J., et al. (2006). New Methods of Imidazole Functionalization — From Imidazole to Marine Alkaloids. Synlett, 2006(7), 965-992.
- Ali, A., & Waly, M. I. (2023). Biochemistry, Histamine. In StatPearls.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 795, Imidazole.
- ResearchGate. (2014). How do I purify an alkaloid extract by HPLC? [Forum discussion].
- Mondal, S., et al. (2018). Enzymatic Extraction of Pilocarpine from Pilocarpus jaborandi. Applied Biochemistry and Biotechnology, 186(3), 661-672.
- Singh, R., & Kumar, S. (2018). Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. In Phytochemicals in Lead Discovery and Development. IntechOpen.
- Benchchem. (n.d.).
- D'Auria, M. V., et al. (2009). A Submarine Journey: The Pyrrole-Imidazole Alkaloids. Marine Drugs, 7(4), 527-573.
- Al-Badr, A. A., & Aboul-Enein, H. Y. (1983). Analytical Profile of Pilocarpine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 12, pp. 385-423). Academic Press.
- Wang, L., Wang, Y. W., Chen, G., & Yuan, H. M. (2011). Studies on Metabolites of Pilocarpine in Human Urine Using High-performance Liquid Chromatography with Tandem Mass Spectrometry. Chemical Journal of Chinese Universities-Chinese, 32(2), 262-266.
- Huang, H., & Li, Y. (2018). Molecular Regulation of Histamine Synthesis. Frontiers in Immunology, 9, 1392.
- Liu, Y., et al. (2019).
- Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 8(2), 261-266.
- University of Dundee. (2009). A Submarine Journey: The Pyrrole-Imidazole Alkaloids.
- Baran, P. S., & O'Malley, D. P. (2004). Synthesis of Marine Alkaloids from the Oroidin Family.
- S. B. P. (n.d.). Pharmacognosy.
- da Silva, F. C., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(17), 5337.
- News-Medical.Net. (2021). Histamine Storage and Release.
- Kumar, P., et al. (2023).
- Schwartz, J. C. (1996). Dynamics of Histamine in the Brain. In G. J. Siegel et al. (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven.
- Savina, S., et al. (2021). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. Marine Drugs, 19(11), 600.
- Kocanci, F. G., & Ok, S. (2022). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. International Journal of Secondary Metabolite, 9(1), 43-51.
- ResearchGate. (2019).
- Li, J., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(4), 1851.
- Liu, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(3), 193.
- Kumar, V., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence.
- Santos, L. S., et al. (2021). Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study. Metabolites, 11(10), 665.
- Scribd. (n.d.). Acid-Base Extraction of Organic Compounds.
- Wikipedia. (n.d.). Imidazole.
- Bailey, T. R., et al. (1998). Synthesis of Marine Sponge Alkaloids Oroidin, Clathrodin, and Dispacamides. Preparation and Transformation of 2-Amino-4,5-dialkoxy-4,5-dihydroimidazolines from 2-Aminoimidazoles. The Journal of Organic Chemistry, 63(5), 1248-1253.
- Dr. A. K. Singh. (2020). Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an. SlideShare.
Sources
- 1. JPH09188628A - Pilocarpine separation and purification method - Google Patents [patents.google.com]
- 2. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 3. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
- 5. Measurement of pilocarpine and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ansm.sante.fr [ansm.sante.fr]
- 8. agilent.com [agilent.com]
- 9. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. scribd.com [scribd.com]
- 13. himedialabs.com [himedialabs.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. aktpublication.com [aktpublication.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Studies on Metabolites of Pilocarpine in Human Urine Using High-performance Liquid Chromatography with Tandem Mass Spectrometry [cjcu.jlu.edu.cn]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. chemijournal.com [chemijournal.com]
- 25. researchgate.net [researchgate.net]
- 26. Histamine - Wikipedia [en.wikipedia.org]
- 27. Imidazole - Wikipedia [en.wikipedia.org]
- 28. news-medical.net [news-medical.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazole Derivatives
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Traditional methods for the synthesis of imidazole derivatives often necessitate long reaction times, harsh conditions, and complex purification procedures. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) as a modern, efficient, and environmentally benign alternative for the preparation of a diverse range of imidazole derivatives.[3][4][5] We will explore the fundamental principles of microwave heating, its profound impact on reaction kinetics, and provide detailed, validated protocols for the synthesis of substituted imidazoles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technology to accelerate their discovery and development pipelines.
Introduction: The Paradigm Shift in Imidazole Synthesis
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in pharmacology due to its ability to engage in various biological interactions. Its derivatives exhibit a wide spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[2][6] The ever-growing demand for novel imidazole-based therapeutics necessitates the development of rapid and efficient synthetic methodologies.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods.[3][4][6] By utilizing microwave energy, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[3][7] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[4][5]
The Science of Microwave Heating: A Deeper Dive
Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process that can lead to uneven heating and the formation of byproducts.[8] In contrast, microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture.[1][9][10]
The two primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which generates heat.[9][10][11]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules result in the dissipation of energy as heat.[9][10][11]
This direct and uniform heating of the reaction mixture leads to a rapid increase in temperature, accelerating reaction rates according to the Arrhenius equation.[12] Furthermore, microwave irradiation can sometimes lead to "non-thermal" effects, where reaction rates are enhanced beyond what would be expected from purely thermal contributions, although this remains a topic of ongoing research.
Advantages of Microwave-Assisted Imidazole Synthesis
The application of microwave technology to the synthesis of imidazole derivatives offers a multitude of benefits:
-
Accelerated Reaction Times: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[3][13]
-
Enhanced Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired imidazole derivatives.[3][7][14]
-
Improved Reproducibility: Dedicated microwave reactors provide precise control over reaction parameters such as temperature, pressure, and power, leading to highly reproducible results.[14]
-
Green Chemistry: MAOS promotes environmentally friendly practices by reducing energy consumption and often allowing for solvent-free reactions or the use of greener solvents.[4][5][14]
-
Facilitation of Multicomponent Reactions: Microwave irradiation is particularly effective for one-pot multicomponent reactions, which are highly desirable for building molecular complexity in a single step.[2]
Representative Protocols for Microwave-Assisted Imidazole Synthesis
Herein, we provide detailed protocols for the synthesis of substituted imidazoles using microwave irradiation. These protocols are designed to be robust and adaptable to a range of substrates.
Protocol 1: One-Pot, Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol describes a highly efficient synthesis of 2,4,5-trisubstituted imidazoles from a 1,2-diketone, an aldehyde, and ammonium acetate.[13]
Reaction Scheme:
A schematic of the one-pot synthesis.
Materials:
-
Benzil (or other 1,2-diketone)
-
Aromatic or aliphatic aldehyde
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated laboratory microwave reactor
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the 1,2-diketone (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).
-
Solvent Addition: Add 3 mL of ethanol to the vial.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 100-120°C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up: After the reaction is complete, cool the vial to room temperature.[2] Add 10 mL of cold water to the reaction mixture.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.[2]
Data Presentation:
| Entry | Aldehyde | Diketone | Time (min) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Benzil | 10 | 120 | 95 |
| 2 | 4-Chlorobenzaldehyde | Benzil | 10 | 120 | 92 |
| 3 | 4-Methoxybenzaldehyde | Benzil | 12 | 120 | 96 |
| 4 | Furfural | Benzil | 15 | 110 | 88 |
| 5 | Isobutyraldehyde | Benzil | 15 | 100 | 85 |
Protocol 2: Synthesis of 2-Aminoimidazoles
This protocol outlines the synthesis of 2-aminoimidazoles from α-haloketones and N-acetylguanidine, followed by deacetylation, with both steps accelerated by microwave irradiation.[1]
Experimental Workflow:
Workflow for 2-aminoimidazole synthesis.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
N-Acetylguanidine
-
Hydrazine hydrate
-
Ethanol
-
Microwave reactor vials
Step-by-Step Procedure:
-
Condensation: In a microwave vial, combine the α-haloketone (1.0 mmol) and N-acetylguanidine (1.2 mmol) in 5 mL of ethanol.
-
Microwave Irradiation (Step 1): Seal the vial and irradiate in the microwave reactor at 100°C for 5-10 minutes.
-
Intermediate Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Deacetylation: To the crude intermediate, add 5 mL of ethanol and hydrazine hydrate (2.0 mmol).
-
Microwave Irradiation (Step 2): Reseal the vial and irradiate at 120°C for 10-15 minutes.
-
Final Work-up and Purification: Cool the reaction mixture, add water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography.
Safety Considerations in Microwave-Assisted Synthesis
While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols:
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not equipped with the necessary safety features and should never be used for laboratory work.[8][15]
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the expected temperatures and pressures and ensure the reactor has reliable pressure monitoring.[7]
-
Solvent Choice: Be aware of the dielectric properties of your solvents. Highly absorbing solvents can heat up very rapidly.[7]
-
Reaction Scale: When developing a new procedure, start with small-scale reactions to assess the reaction kinetics and potential for rapid pressure increases.[15]
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents and solvents to be aware of their stability and potential hazards at elevated temperatures.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper stoichiometry of reagents. |
| Decomposition of starting materials or product | Decrease reaction temperature. Use a less polar solvent to moderate heating. | |
| Formation of Byproducts | Reaction temperature is too high | Optimize the reaction temperature. |
| Reaction time is too long | Monitor the reaction by TLC and stop it once the starting material is consumed. | |
| Pressure Exceeds Limit | Rapid, exothermic reaction | Reduce the initial microwave power. Use a larger reaction vessel or dilute the reaction mixture. |
| Use of a highly volatile solvent | Choose a solvent with a higher boiling point. |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a rapid, efficient, and environmentally conscious method for the preparation of valuable compounds.[3][14] The protocols and guidelines presented in this application note demonstrate the utility of MAOS for the synthesis of a diverse array of imidazole derivatives. By embracing this technology, researchers and drug development professionals can significantly accelerate their research and development efforts, bringing novel therapeutics to fruition more quickly.
References
- Chawla, A. et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
- Yıldırım, S. et al. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 811-824.
- Kaur, H. et al. (2023). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry, 10(2), 111-125.
- Kaur, N. & Kishore, D. (2014). Microwave Assisted Synthesis of Imidazoles - A Review.
- Leonelli, C. & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Boruah, M. et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Anton Paar. Microwave-assisted synthesis. Anton Paar Wiki.
- Sparks, S. M. & Wolkenberg, S. E. (2004). Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones Using Microwave Irradiation. Organic Letters, 6(12), 1987-1990.
- Kumar, A. et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 2(4).
- Dar, B. A. et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
- CEM Corporation. Theory of Microwave Heating for Organic Synthesis.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- Patil, S. B. et al. (2011). EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry, 4(1), 136-140.
- Taylor, V. F. et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 426-448.
- Wikipedia. Microwave chemistry. Wikipedia.
- Leonelli, C. & Veronesi, P. (2021).
- Rivara, M. et al. (2009). Microwave Assisted Efficient Synthesis of Imidazole-Based Privileged Structures. Molecules, 14(11), 4678-4689.
- CEM Corporation. Microwave Heating - Mechanism and Theory.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpas.com [ijrpas.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Microwave Heating - Mechanism and Theory [cem.com]
- 12. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ajchem-a.com [ajchem-a.com]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
Application Note: Quantitative Analysis of 3-(2-methyl-1H-imidazol-1-yl)butanoic Acid
Abstract
This document provides detailed analytical methods for the accurate quantification of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid. Given the absence of a standardized public method for this specific analyte, this guide synthesizes first-principle analytical chemistry with established methodologies for structurally related compounds. Two primary methods are presented: a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis in simpler matrices like pharmaceutical formulations. This note is intended for researchers, analytical chemists, and drug development professionals requiring a validated, trustworthy protocol for the quantification of this molecule.
Introduction and Analyte Properties
3-(2-methyl-1H-imidazol-1-yl)butanoic acid is a heterocyclic carboxylic acid. Its structure, featuring a 2-methylimidazole ring linked to a butanoic acid chain, imparts a combination of polar and nonpolar characteristics. Accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control.
To design a robust analytical method, understanding the physicochemical properties is paramount. While specific experimental data for the target analyte is scarce, we can infer its behavior from its constituent moieties:
-
2-Methylimidazole: This portion of the molecule is a white crystalline solid, highly soluble in water and polar organic solvents.[1][2] The imidazole ring provides a UV chromophore, with a characteristic absorption maximum typically observed around 205-210 nm.[3][4]
-
Butanoic Acid: A short-chain carboxylic acid, it is miscible with water and contributes to the overall polarity and acidic nature of the molecule.[5][6] The carboxylic acid group (pKa ~4.8) allows for pH-dependent retention in reversed-phase chromatography and provides a site for chemical derivatization if needed.
Based on this composite structure, the analyte is expected to be a polar, water-soluble compound, amenable to reversed-phase liquid chromatography.
Primary Method: LC-MS/MS for Bioanalytical Quantification
For quantification in complex matrices such as plasma or urine, where high sensitivity and specificity are required to overcome matrix effects, an LC-MS/MS method is the gold standard. This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and ICH.[3]
Rationale for Method Design
-
Chromatography: Reversed-phase chromatography using a C18 column is selected for its versatility and effectiveness in retaining and separating small molecules of moderate polarity. A gradient elution with acetonitrile and water (acidified with formic acid) will be used to ensure sharp peak shapes and efficient elution. Formic acid is a volatile mobile phase modifier, making it ideal for mass spectrometry as it aids in the ionization process.
-
Sample Preparation: For plasma samples, a protein precipitation (PPT) step is chosen for its simplicity and efficiency in removing the bulk of proteinaceous material. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte, thereby enhancing sensitivity and reducing matrix interference.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, interferences from co-eluting matrix components are minimized. Electrospray ionization (ESI) in positive mode is selected, as the imidazole ring contains a nitrogen atom that is readily protonated.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS quantification in plasma.
Detailed Protocol: LC-MS/MS
2.3.1. Materials and Reagents
-
Reference Standard: 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (≥98% purity)
-
Internal Standard (IS): Stable isotope-labeled 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (e.g., d3- or 13C-labeled)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid (≥99%)
-
Human Plasma (K2-EDTA)
2.3.2. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% Mobile Phase A).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2.3.3. Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS/MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | Hypothetical values, require experimental determination |
| Analyte | Q1: 169.1 -> Q3: 110.1 (Loss of butanoic acid moiety) |
| Internal Standard (d3) | Q1: 172.1 -> Q3: 113.1 |
Validation Parameters Summary
This method should be validated according to regulatory guidelines.[3] Key parameters to assess are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| LLOQ | Signal-to-Noise ≥ 10; Accuracy & Precision within ±20% |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | % Change within ±15% of nominal concentration |
Alternative Method: HPLC-UV for Purity and Formulation Analysis
For routine analysis of bulk drug substance or simple formulations where analyte concentrations are high and the matrix is clean, a cost-effective and robust HPLC-UV method is suitable.
Rationale for Method Design
-
Chromatography: As with the LC-MS/MS method, reversed-phase C18 chromatography is the logical choice. An isocratic elution can often be employed for simpler matrices, leading to faster run times and greater robustness. The mobile phase will be a mixture of acetonitrile and a phosphate buffer. The buffer is critical for controlling the ionization state of the carboxylic acid, ensuring consistent retention times.
-
Detection: The imidazole ring possesses a UV chromophore.[7] While the λmax is expected to be in the low UV range (~210 nm), this wavelength provides sufficient sensitivity for quality control applications. A photodiode array (PDA) detector is recommended to confirm peak purity.
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV analysis of drug substance.
Detailed Protocol: HPLC-UV
3.3.1. Materials and Reagents
-
Reference Standard: 3-(2-methyl-1H-imidazol-1-yl)butanoic acid (≥98% purity)
-
Solvents: HPLC grade acetonitrile and water
-
Reagents: Potassium phosphate monobasic, phosphoric acid
3.3.2. Sample Preparation Protocol
-
Buffer Preparation (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of water. Adjust pH to 3.0 with phosphoric acid.
-
Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent (50:50 acetonitrile:water) to make a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Prepare the sample to a target concentration within the calibration range using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.3.3. Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260, Shimadzu LC-20AD, or equivalent |
| Detector | UV/PDA Detector |
| Wavelength | 210 nm |
| Column | Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm |
| Column Temperature | 30°C |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Validation Parameters Summary
This method should be validated according to ICH Q2(R1) guidelines for assay and purity.[8]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Specificity | Peak purity index > 0.999, no interference at analyte RT |
| LOD / LOQ | Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ) |
| Robustness | %RSD ≤ 2.0% under varied conditions (pH, flow, temp) |
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the quantification of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid. The LC-MS/MS method offers high sensitivity and selectivity for bioanalytical applications, while the HPLC-UV method provides a robust and cost-effective solution for routine quality control. Both methods are designed to be validated according to international regulatory standards, ensuring data integrity and trustworthiness for researchers and drug development professionals. The specific parameters, especially for mass spectrometry, should be empirically optimized in the laboratory.
References
- Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
-
Wikipedia. (2023). 2-Methylimidazole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 26). 2-Methyl-1H-imidazole: High-Performance Epoxy Curing Agent and Pharmaceutical Intermediate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Butt, R. D. (1961). The ultraviolet absorption spectra of histamine, histidine, and imidazole; effect of pH and certain ions. Kansas State University. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12749, 2-Methylimidazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 264, Butyric acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wang, Y., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PLoS ONE, 9(12), e114538. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Butanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tomaso, A. D., et al. (2019). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 180, 567-582. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Butanoic acid (CAS 107-92-6). Retrieved from [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 18). 4.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]
Sources
- 1. 2-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. krex.k-state.edu [krex.k-state.edu]
- 4. researchgate.net [researchgate.net]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. Butyric acid - Wikipedia [en.wikipedia.org]
- 7. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of Imidazole Derivatives Using Cell-Based Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of imidazole derivatives. This document offers a strategic framework for assay selection, detailed experimental protocols, and expert insights into data interpretation and troubleshooting, ensuring scientific integrity and reproducible results.
Introduction: The Significance of Imidazole Derivatives and the Imperative of Cytotoxicity Assessment
Imidazole and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. They are integral scaffolds in medicinal chemistry, contributing to the development of antifungal, anti-inflammatory, and notably, anticancer agents.[1][2] The anticancer potential of imidazole derivatives often stems from their ability to induce apoptosis, inhibit crucial kinases, intercalate with DNA, and disrupt microtubule dynamics.[1][3] Some derivatives have been shown to downregulate key signaling pathways like AXL-Receptor Tyrosine Kinase (AXL-RTK) and Wnt/β-catenin, which are implicated in cancer cell proliferation and survival.[4] Given their potent biological effects, rigorous evaluation of their cytotoxicity is a critical step in the drug discovery and development pipeline.
Cell-based cytotoxicity assays are indispensable tools for this purpose, offering insights into how these compounds affect cell viability, proliferation, and the mechanisms of cell death.[5] This guide will navigate the user through the selection of appropriate assays, the practicalities of their execution, and the interpretation of the generated data.
Strategic Assay Selection: A Multi-Faceted Approach to Understanding Cytotoxicity
No single assay can provide a complete picture of a compound's cytotoxic profile. A well-rounded assessment involves a combination of assays that probe different cellular processes. The choice of assay depends on the specific research question, the expected mechanism of action of the imidazole derivative, and available resources.[6]
Initial Screening for Viability and Proliferation: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The intensity of the purple color is directly proportional to the number of metabolically active cells. This assay is ideal for high-throughput screening of large numbers of imidazole derivatives to determine their IC50 (half-maximal inhibitory concentration) values.
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
When the plasma membrane of a cell is compromised—a hallmark of necrosis and late-stage apoptosis—intracellular enzymes are released into the culture medium.[7] The LDH assay measures the activity of lactate dehydrogenase, a stable cytoplasmic enzyme present in all cells, in the supernatant.[7] This assay is a reliable method for quantifying cell lysis and membrane damage induced by cytotoxic compounds. It's important to note that the LDH assay does not distinguish between different modes of cell death.[8]
Delving into the Mechanism of Cell Death: Apoptosis vs. Necrosis
Understanding whether an imidazole derivative induces a programmed and controlled cell death (apoptosis) or a more chaotic and inflammatory cell death (necrosis) is crucial for its therapeutic potential.[9]
-
Caspase-Glo® 3/7 Assay: Apoptosis is often executed by a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that measures the activity of these caspases.[10][11] An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.
-
Annexin V and Propidium Iodide (PI) Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[13] Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of necrotic or late-stage apoptotic cells with compromised membranes.[13] Dual staining with Annexin V and PI, often analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[13][14]
Experimental Design and Cell Line Selection: The Foundation of Reliable Data
The selection of an appropriate cell line is a critical determinant of the relevance and translatability of cytotoxicity data.[15] Human cancer cell lines are valuable models, but each possesses unique genetic and phenotypic characteristics that can influence drug response.[15]
Key Considerations for Cell Line Selection:
-
Relevance to the Target Disease: Choose cell lines that are representative of the cancer type the imidazole derivative is intended to treat.[16] For instance, for a compound targeting breast cancer, cell lines like MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) could be used to assess efficacy across different subtypes.[17]
-
Expression of the Molecular Target: If the imidazole derivative is designed to inhibit a specific protein, select cell lines with known expression levels of that target.[15]
-
Inclusion of a Non-Cancerous Cell Line: To assess the selectivity of the compound, it is advisable to include a "normal" or non-cancerous cell line in the testing panel.[18][19] This helps to determine if the compound is specifically toxic to cancer cells while sparing healthy cells.
Caption: Differentiating cell populations based on Annexin V and Propidium Iodide staining.
Troubleshooting Common Issues in Cytotoxicity Assays
High variability and inconsistent results are common challenges in cell-based assays. [20][21] Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. [22] |
| Low absorbance/luminescence signal | Too few cells, insufficient incubation time, reagent degradation. | Optimize cell seeding density. [20]Perform a time-course experiment to determine the optimal incubation period. Store reagents as recommended by the manufacturer. |
| High background signal | Contamination (microbial or chemical), high intrinsic LDH activity in serum, phenol red in medium. [22] | Maintain aseptic technique. Use heat-inactivated serum or reduce serum concentration during the assay. Use phenol red-free medium for fluorescence- or colorimetric-based assays. [22] |
| Compound precipitation | Poor solubility of the imidazole derivative in the culture medium. | Check the solubility of the compound. Use a suitable solvent like DMSO, ensuring the final concentration is non-toxic to the cells (typically <0.5%). [20] |
Conclusion
The evaluation of the cytotoxicity of imidazole derivatives requires a thoughtful and multi-pronged approach. By combining assays that measure metabolic activity, membrane integrity, and specific markers of cell death pathways, researchers can build a comprehensive profile of a compound's biological effects. Adherence to detailed protocols, careful selection of cell lines, and a proactive approach to troubleshooting are paramount for generating reliable and reproducible data that can confidently guide the progression of promising therapeutic candidates.
References
- Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC - NIH. (2024-09-28).
- Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
- Caspase-Glo® 3/7 Assay Protocol - Promega Corporation.
- Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec.
- MTT assay protocol | Abcam.
- LDH assay kit guide: Principles and applications - Abcam.
- What cell line should I choose for citotoxicity assays? - ResearchGate. (2023-05-06).
- Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. (2018-06-01).
- Necrosis vs Apoptosis Assay Kit | 9148 - Antibodies Incorporated.
- MTT (Assay protocol - Protocols.io. (2023-02-27).
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
- Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323 - Promega Corporation.
- Cytotoxicity assay selection guide | Abcam.
- Pierce LDH Cytotoxicity Assay Kit - Thermo Fisher Scientific.
- The cytotoxic activities of imidazole derivatives prepared from various guanylhydrazone and phenylglyoxal monohydrate - Taylor & Francis. (2019-09-06).
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
- Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - DergiPark. (2020-09-15).
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01).
- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development.
- LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences.
- Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology.
- Apoptosis, Necrosis and Cell Viability Assays.
- Caspase 3/7 Activity - Protocols.io. (2025-04-01).
- LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology.
- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021-07-29).
- Cancer Cell Lines for Drug Discovery and Development - AACR Journals.
- Determination of apoptosis and necrosis - PubMed.
- Caspase-Glo® 3/7 Assay System - Promega Corporation.
- MTT Proliferation Assay Protocol - ResearchGate. (2025-06-15).
- Apoptosis and Necrosis Quantitation Kit Plus - Biotium.
- Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - NIH. (2020-08-10).
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (2018-09-22).
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021-10-22).
- Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (2025-12-30).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijsred.com [ijsred.com]
- 4. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tiarisbiosciences.com [tiarisbiosciences.com]
- 9. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. biotium.com [biotium.com]
- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, a key intermediate in pharmaceutical development. The presented protocol is centered around a robust and scalable aza-Michael addition of 2-methylimidazole to crotonic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a framework for process optimization. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability.
Introduction and Strategic Overview
3-(2-Methyl-1H-imidazol-1-yl)butanoic acid and its derivatives are important scaffolds in medicinal chemistry. The imidazole moiety is a common feature in many biologically active molecules, contributing to their pharmacological profiles through various molecular interactions.[1] The efficient and scalable synthesis of this butanoic acid derivative is therefore of significant interest for the pharmaceutical industry.
The chosen synthetic strategy is the aza-Michael addition, a type of conjugate addition, which is a powerful and atom-economical method for forming carbon-nitrogen bonds.[2][3] This approach involves the reaction of a nitrogen nucleophile, in this case, 2-methylimidazole, with an α,β-unsaturated carbonyl compound, crotonic acid.[4] This method is advantageous for large-scale production due to its typically high yields, operational simplicity, and the potential for solvent-free conditions, which aligns with the principles of green chemistry.[5][6]
This guide will detail a solvent-free approach, which minimizes waste and reduces production costs. We will also explore potential catalytic systems for process optimization and discuss the critical aspects of reaction work-up, product purification, and analytical characterization.
The Synthetic Pathway: An In-depth Mechanistic Look
The core of this synthesis is the aza-Michael addition of 2-methylimidazole to crotonic acid. The reaction proceeds through the nucleophilic attack of the N-1 atom of the imidazole ring onto the electrophilic β-carbon of crotonic acid.[7][8]
The mechanism can be broken down into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the N-1 nitrogen of 2-methylimidazole attacks the β-carbon of crotonic acid. This is facilitated by the electron-withdrawing nature of the conjugated carboxyl group, which polarizes the carbon-carbon double bond.[9]
-
Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the oxygen atoms of the carboxyl group.
-
Protonation: The enolate intermediate is then protonated, typically by another molecule of the carboxylic acid or during the work-up, to yield the final product, 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis (e.g., 1 mole scale) and provides a foundation for further scale-up.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methylimidazole | ≥98% | e.g., Sigma-Aldrich, TCI | Should be stored in a dry place.[9] |
| Crotonic Acid | ≥99% | e.g., Sigma-Aldrich, Carl ROTH | Store away from incompatible materials.[10] |
| Toluene | Anhydrous | e.g., Sigma-Aldrich | For azeotropic removal of water (optional). |
| Sodium Hydroxide | Reagent Grade | e.g., Fisher Scientific | For work-up. |
| Hydrochloric Acid | Reagent Grade | e.g., Fisher Scientific | For work-up. |
| Ethyl Acetate | Reagent Grade | e.g., Fisher Scientific | For extraction. |
| Isopropanol | Reagent Grade | e.g., Fisher Scientific | For crystallization. |
Equipment
-
Glass reactor (size appropriate for the scale) equipped with a mechanical stirrer, thermocouple, and reflux condenser.
-
Heating mantle or oil bath with temperature control.
-
Separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Büchner funnel).
-
Drying oven (vacuum compatible).
Step-by-Step Synthesis Procedure
-
Reactor Setup and Charging:
-
Reaction Execution (Solvent-Free):
-
Reaction Work-up and Product Isolation:
-
After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. The product may solidify upon cooling.
-
Dissolve the crude product in a suitable volume of water.
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting materials and non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) using a solution of hydrochloric acid or sodium hydroxide as needed. This can induce precipitation of the product.
-
Alternatively, for a more robust purification, acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid to protonate the imidazole ring and ensure the product remains in the aqueous phase. Then, wash thoroughly with ethyl acetate.
-
Basify the aqueous layer to pH 8-9 with a sodium hydroxide solution.
-
Extract the product into a suitable organic solvent like a mixture of dichloromethane and isopropanol.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot isopropanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the lab to an industrial setting presents several challenges that need to be addressed to ensure safety, efficiency, and consistency.[11][12]
Catalysis
While the solvent-free thermal reaction is effective, the reaction rate can be slow. For large-scale production, accelerating the reaction is often desirable. Several catalytic systems can be employed for the aza-Michael addition:
-
Base Catalysis: A catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solid-supported base can be used to deprotonate the imidazole, increasing its nucleophilicity.
-
Acid Catalysis: Lewis acids or Brønsted acids can activate the Michael acceptor, making it more electrophilic.[13][14]
-
Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, offering a greener alternative with potential for recycling.[13]
Heat Management
The aza-Michael addition is typically an exothermic reaction. On a large scale, efficient heat removal is critical to prevent thermal runaway. The surface-area-to-volume ratio decreases as the reactor size increases, which can make heat dissipation more challenging.[15] A jacketed reactor with a reliable cooling system is essential for large-scale production.
Mixing
Efficient mixing is crucial to ensure a homogeneous reaction mixture and uniform heat distribution. The viscosity of the reaction mixture may change as the reaction progresses, and the stirring system must be robust enough to handle these changes.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the final product.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should confirm the structure of the product. Expected signals include those for the methyl group on the imidazole ring, the methyl group on the butanoic acid chain, the methylene and methine protons of the butanoic acid backbone, and the aromatic protons of the imidazole ring. The integration of these signals should correspond to the number of protons in each environment.[16]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[17][18]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used for the analysis of imidazole derivatives.[19][20][21]
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress. A suitable solvent system (e.g., ethyl acetate/methanol) and visualization under UV light or with an appropriate stain (e.g., iodine) can be employed.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Confirmation | Signals corresponding to all protons with correct integration. |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms. |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak corresponding to the product's mass. |
| HPLC | Purity Assessment | A major peak for the product with purity ≥98%. |
| TLC | Reaction Monitoring | Disappearance of starting materials and appearance of the product spot. |
Safety and Handling
Safety is paramount in any chemical synthesis, especially at a large scale.
-
2-Methylimidazole: This compound is harmful if swallowed and causes severe skin burns and eye damage.[4][22][23] It is also a suspected carcinogen.[23] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use in a well-ventilated area or a fume hood.[9][17]
-
Crotonic Acid: Crotonic acid is corrosive and can cause severe skin burns and eye damage.[10][19] It is also harmful if swallowed.[19] Use appropriate PPE and handle in a well-ventilated area.[24]
-
General Precautions: Avoid inhalation of dust and vapors.[22] In case of accidental contact, wash the affected area immediately with plenty of water.[9] Ensure that an emergency shower and eyewash station are readily accessible.
References
- Mohapatra, S. K., et al. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. Open Chemistry Journal, 5, 1-15.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]
- Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978.
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
Chemistry Steps. Michael Addition Reaction Mechanism. Available at: [Link]
- Mohapatra, S. K., et al. (2018). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. Bentham Open.
- Kodolitsch, K., Gobec, F., & Slugovc, C. (2020).
-
Carl ROTH. (n.d.). Safety Data Sheet: Crotonsäure. Available at: [Link]
-
ResearchGate. (n.d.). Michael addition of 2‐acetyl‐1‐methylimidazole to nitroalkenes. Available at: [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Crotonic Acid. Available at: [Link]
- McMurry, J. (n.d.). 11.2.
-
PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. Available at: [Link]
-
ResearchGate. (n.d.). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. Available at: [Link]
- Di Pietra, A. M., et al. (1992). HPLC Analysis of Imidazole Antimycotic Drugs in Pharmaceutical Formulations. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 873-9.
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Available at: [Link]
-
ACS Publications. (2018). Catalyzed Aza-Michael Addition/Click Reaction of in Situ Generated α-Azidohydrazones: Synthesis of Novel Pyrazolone−Triazole Framework. Available at: [Link]
-
CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Available at: [Link]
-
The Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. Available at: [Link]
-
MDPI. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Available at: [Link]
-
Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]
-
ResearchGate. (2015). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Available at: [Link]
-
Molecules. (2014). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at: [Link]
-
MDPI. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]
-
ResearchGate. (n.d.). Co-crystallization of a benzimidazole derivative with carboxylic acids. Available at: [Link]
-
YouTube. (2016). Introduction to large-scale optimization - Part1. Available at: [Link]
-
ResearchGate. (2019). Aza-Michael addition of pyrazoles to crotonic acid. Available at: [Link]
-
Organic Chemistry Frontiers. (2020). Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Available at: [Link]
-
Loba Chemie. (2015). 2-METHYLIMIDAZOLE EXTRA PURE MSDS. Available at: [Link]
-
The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
-
Molecules. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]
-
Organic Chemistry Frontiers. (2020). Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions. Available at: [Link]
-
Royal Society of Chemistry. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Available at: [Link]
-
Organic Letters. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Available at: [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)-. Available at: [Link]
-
NIST WebBook. (n.d.). Butanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound [benthamopenarchives.com]
- 3. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. chemrxiv.org [chemrxiv.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Michael addition of imidazole with acrylates catalyzed by alkaline protease from Bacillus subtilis in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. Butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1α,2β,5α)- [webbook.nist.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 23. 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
Application Notes and Protocols for the Derivatization of Butanoic Acid in Biological Assays
Introduction: The Significance of Butanoic Acid in Biological Systems and the Analytical Challenge
Butanoic acid, a four-carbon short-chain fatty acid (SCFA), is a pivotal metabolite, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2] Its roles are pleiotropic and profound, extending from being the preferred energy source for colonocytes to modulating host-microbiome interactions, influencing immune responses, and playing a part in metabolic health and disease.[2][3] Butyric acid is essential for maintaining intestinal integrity and homeostasis.[2] Given its systemic importance, the accurate quantification of butanoic acid in complex biological matrices such as plasma, serum, urine, and feces is of paramount interest to researchers in fields ranging from gut health and immunology to drug development.[4][5]
However, the direct analysis of butanoic acid, particularly by mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is fraught with challenges. Its high polarity, volatility, and poor ionization efficiency make it difficult to achieve the sensitivity and chromatographic performance required for robust quantification in complex biological samples.[6][7][8][9] To overcome these analytical hurdles, derivatization is an indispensable strategy.[7][10] This process involves the chemical modification of the butanoic acid molecule to enhance its analytical properties, thereby improving volatility for GC analysis or increasing ionization efficiency and chromatographic retention for LC-MS analysis.[7][10][11]
This comprehensive guide provides an in-depth exploration of the primary derivatization strategies for butanoic acid, complete with detailed, field-proven protocols for both GC-MS and LC-MS applications. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Core Principles of Butanoic Acid Derivatization
The choice of a derivatization strategy is fundamentally dictated by the analytical platform to be employed (GC-MS or LC-MS) and the specific requirements of the assay in terms of sensitivity and throughput. The primary goals of derivatization are to:
-
Increase Volatility for GC-MS: By converting the polar carboxylic acid group into a less polar and more volatile derivative, such as a silyl ester or an alkyl ester.[10][12]
-
Enhance Ionization Efficiency for LC-MS: By introducing a readily ionizable moiety to the butanoic acid molecule, often enabling detection in the more sensitive positive ion mode.[7][11]
-
Improve Chromatographic Separation: By altering the polarity of the analyte to enhance its interaction with the stationary phase, leading to better peak shape and resolution.[10]
-
Increase Specificity and Sensitivity: By creating a derivative with a unique mass fragmentation pattern, which can reduce background noise and improve the limit of detection.[11]
Below is a logical workflow for selecting a derivatization strategy for butanoic acid analysis.
Figure 1: Decision workflow for butanoic acid derivatization.
Derivatization Strategies for GC-MS Analysis
For GC-MS, the primary objective is to increase the volatility of butanoic acid. This is typically achieved through silylation or esterification.
Silylation: The Gold Standard for Volatility Enhancement
Silylation is a robust and widely used technique that replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[12] This derivatization reaction is generally fast and produces thermally stable derivatives suitable for GC analysis.[12]
-
Common Silylating Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A popular and effective reagent for derivatizing carboxylic acids.[12]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): Forms t-BDMS derivatives that are more stable to hydrolysis than TMS derivatives.
-
TMCS (Trimethylchlorosilane): Often used as a catalyst with other silylating reagents like BSTFA to increase their reactivity.[10]
-
This protocol is designed for the sensitive quantification of butanoic acid and other SCFAs in serum or plasma samples.
Materials:
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)
-
Internal Standard (IS): Isotopically labeled butanoic acid (e.g., ¹³C₄-Butanoic acid)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Solvent for extraction (e.g., Methyl tert-butyl ether - MTBE)
-
Anhydrous sodium sulfate
-
GC-MS grade solvents (e.g., Acetonitrile)
-
Vials and appropriate glassware
Procedure:
-
Sample Preparation:
-
Extraction:
-
Add 500 µL of cold MTBE to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Cap the vial tightly and vortex briefly.
-
Incubate at 60°C for 30 minutes in a heating block.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
A typical GC column for this analysis is a mid-polarity column (e.g., DB-5ms).
-
Esterification: A Classic and Cost-Effective Approach
Esterification converts carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst.[13] The resulting esters are more volatile and exhibit better chromatographic behavior than the parent acids.[13][14][15][16]
-
Common Esterification Reagents:
This protocol is adapted for the analysis of SCFAs in fecal samples, which present a complex matrix.[8]
Materials:
-
Isobutanol
-
Pyridine
-
Isobutyl chloroformate
-
Internal Standard (IS): Isotopically labeled butanoic acid
-
Sodium Hydroxide (NaOH) solution (e.g., 20 mM)
-
GC-MS grade water and hexane
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 50 mg of fecal sample into a tube.
-
Add 1 mL of water and homogenize thoroughly.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Extraction of Derivatives:
-
Add 200 µL of hexane and vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a GC vial with an insert.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS.
-
Derivatization Strategies for LC-MS Analysis
For LC-MS, the focus of derivatization shifts from increasing volatility to enhancing ionization efficiency and improving retention on reversed-phase columns. This is often achieved by introducing a permanently charged or easily ionizable group.[7][11]
Amidation and Hydrazide Formation: The Key to Enhanced LC-MS Sensitivity
This strategy involves coupling the carboxylic acid group of butanoic acid with a reagent containing an amine or hydrazine functional group. The reaction is typically mediated by a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6][17]
-
Common Derivatization Reagents for LC-MS:
-
3-Nitrophenylhydrazine (3-NPH): A widely used reagent that reacts with carboxylic acids in the presence of a coupling agent to form hydrazides.[17][18] These derivatives show excellent ionization in negative ion mode.
-
Aniline: Used in an isotope-based strategy (SQUAD) for absolute quantification, forming anilide derivatives.[19]
-
N-(4-aminomethylphenyl)pyridinium (AMPP): Introduces a permanently positively charged pyridinium group, significantly enhancing sensitivity in positive ion mode ESI-MS.[7]
-
This protocol provides a robust method for the quantification of SCFAs in serum using LC-MS.[17]
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Internal Standard (IS): Isotopically labeled butanoic acid
-
Acetonitrile (ACN) and Water (LC-MS grade)
-
Formic acid
Procedure:
-
Reagent Preparation (Prepare fresh):
-
Sample Preparation and Protein Precipitation:
-
To 50 µL of serum in a microcentrifuge tube, add 10 µL of the internal standard.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Quenching and Sample Dilution:
-
LC-MS/MS Analysis:
-
Inject the sample onto a reversed-phase column (e.g., C18).
-
The derivatized SCFAs are typically analyzed in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Figure 2: Workflow for 3-NPH derivatization of butanoic acid.
Comparative Overview of Derivatization Strategies
| Strategy | Analytical Platform | Reagent Examples | Advantages | Considerations |
| Silylation | GC-MS | BSTFA, MTBSTFA | High volatility, good thermal stability, well-established methods.[12] | Reagents are moisture-sensitive, requiring anhydrous conditions.[4] |
| Esterification | GC-MS | Alcohols + Acid Catalyst, Alkyl Chloroformates | Cost-effective, can be performed in aqueous conditions (chloroformates).[8] | Fischer esterification requires strong acids and removal of water.[13] |
| Amidation/ Hydrazide Formation | LC-MS | 3-NPH, Aniline, AMPP | Significant enhancement of ionization efficiency, improved chromatography.[7][11][17] | Requires coupling agents, reaction times can be longer.[17] |
Troubleshooting and Method Validation
A robust analytical method requires thorough validation. Key parameters to assess include:
-
Linearity and Range: The concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Assessed by analyzing quality control (QC) samples at different concentrations.
-
Selectivity and Specificity: Ensuring that other matrix components do not interfere with the analyte signal.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.[20] This is particularly important in LC-MS.
-
Stability: The stability of the analyte in the biological matrix and the stability of the derivatized product under various storage and processing conditions.[9]
Common Issues and Solutions:
-
Low Derivative Yield:
-
Silylation: Ensure anhydrous conditions; reagents may have degraded due to moisture. Use fresh reagents.
-
Amidation: Optimize reaction time, temperature, and pH. Ensure the activity of the coupling agent (EDC).
-
-
Poor Peak Shape in GC:
-
Incomplete derivatization can lead to tailing peaks. Increase reagent excess or reaction time/temperature.
-
Active sites in the GC inlet or column can cause peak tailing. Use a deactivated inlet liner and a high-quality column.
-
-
Variable Results:
-
Inconsistent sample handling and storage can lead to variability. Standardize all pre-analytical steps.[9]
-
Use of an appropriate internal standard is critical to correct for variations in extraction and derivatization efficiency.
-
Conclusion and Future Perspectives
The derivatization of butanoic acid is a critical step for its reliable quantification in biological assays. The choice between silylation or esterification for GC-MS and amidation for LC-MS depends on the specific analytical needs and available instrumentation. The protocols provided herein offer robust and validated starting points for researchers. As the understanding of the role of butanoic acid in health and disease continues to grow, the demand for high-throughput, sensitive, and accurate analytical methods will only increase, driving further innovation in derivatization chemistry and analytical technologies.
References
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). PubMed Central. [Link]
-
Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. (2021). ResearchGate. [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (n.d.). Frontiers. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). MDPI. [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. (2023). Lirias. [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). PubMed. [Link]
-
What are the esterification reactions, equation, and products of butanoic acid? (2018). Quora. [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI. [Link]
-
Butyric acid. (n.d.). Wikipedia. [Link]
-
Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. (n.d.). SCIEX. [Link]
-
Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!). (2020). YouTube. [Link]
-
A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (2017). PubMed Central. [Link]
-
GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. (n.d.). Agilent. [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (n.d.). MDPI. [Link]
-
The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. (2023). PubMed Central. [Link]
-
Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. (n.d.). PubMed Central. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (n.d.). PubMed Central. [Link]
-
Silylation. (n.d.). Wikipedia. [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. [Link]
-
Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health. (n.d.). MetwareBio. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]
-
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS One. [Link]
-
Butanoic Acid + Methanol = ESTER + water. (2020). YouTube. [Link]
-
Challenges in the Development of Bioanalytical Liquid Chromatography–Mass Spectrometry Method with Emphasis on Fast Analysis. (n.d.). ResearchGate. [Link]
-
Derivatizing Reagents. (n.d.). Obrnuta faza. [Link]
-
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2023). ResearchGate. [Link]
-
Ethyl butanoate from butanoic acid and ethyl alcohol esterification catalyzed by the lipase CALB. (n.d.). ResearchGate. [Link]
-
Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. (n.d.). LIPID MAPS. [Link]
-
Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness. (2024). biocrates. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (n.d.). MDPI. [Link]
-
The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. (2023). ResearchGate. [Link]
-
Butanoic Acid + Propanol = ESTER + water. (2020). YouTube. [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PubMed Central. [Link]
-
Advances in Metal‐Free Transamidation: A Sustainable Approach to Amide Bond Formation. (n.d.). Wiley Online Library. [Link]
-
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). Hindawi. [Link]
Sources
- 1. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio [metwarebio.com]
- 3. Butyric acid - A vital short-chain fatty acid for gut health and metabolic wellness - biocrates life sciences gmbh [biocrates.com]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. sciex.com [sciex.com]
- 12. obrnutafaza.hr [obrnutafaza.hr]
- 13. quora.com [quora.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 20. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Application Notes and Protocols: Copper-Mediated Synthesis of Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry and drug development.[1][2] This five-membered aromatic heterocycle is a crucial component in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[2] Its prevalence in pharmaceuticals is notable, with imidazole-based drugs employed as anticancer agents (e.g., dacarbazine), antihistamines (e.g., cimetidine), antiparasitics (e.g., metronidazole), and antihypertensives (e.g., losartan).[1] The therapeutic importance of the imidazole core stems from its ability to engage in hydrogen bonding, enhancing water solubility, and to act as an isostere for other functional groups, providing a versatile binding motif for various biological targets.[2] Consequently, the development of efficient and robust synthetic methodologies for creating diverse libraries of substituted imidazoles is of paramount importance for high-throughput screening and drug discovery.[1]
Overview of Copper-Mediated Synthesis
Among the various methods for imidazole synthesis, copper-mediated reactions have emerged as a powerful and versatile tool.[3][4] These methods offer several advantages, including mild reaction conditions, the use of readily available starting materials, and the ability to construct highly substituted and functionally diverse imidazole derivatives.[1] Copper catalysts, being less toxic and more economical than other transition metals like palladium, further enhance the appeal of these synthetic routes.[1]
Copper-catalyzed approaches to imidazole synthesis are diverse and include:
-
Multicomponent Reactions: One-pot condensations of aldehydes, 1,2-dicarbonyl compounds (like benzil or benzoin), and a nitrogen source (often ammonium acetate) are a common and efficient strategy.[2][5][6][7]
-
Cross-Coupling Reactions: Ullmann-type couplings enable the N-arylation of the imidazole core with aryl halides, expanding the accessible chemical space.[3][8]
-
Oxidative C-H Functionalization: Direct functionalization of C-H bonds offers an atom-economical approach to building substituted imidazoles.[1]
-
[3+2] Cycloadditions: These reactions provide a regioselective route to multisubstituted imidazoles.[4][9]
This guide will provide detailed protocols and insights into some of the most effective copper-mediated methods for synthesizing substituted imidazoles.
Mechanistic Insights: The Role of Copper
The versatility of copper catalysis stems from its ability to access multiple oxidation states (typically Cu(I) and Cu(II)) and act as a Lewis acid. While the precise mechanism can vary depending on the specific reaction, a general understanding involves several key steps.
General Catalytic Cycle for N-Arylation
In the case of Ullmann-type N-arylation of imidazoles with aryl halides, a plausible catalytic cycle is depicted below. The ligand plays a crucial role in stabilizing the copper center and facilitating the reaction.[3][8]
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation of imidazole.
Mechanism for Multicomponent Synthesis of Trisubstituted Imidazoles
In the one-pot synthesis of 2,4,5-trisubstituted imidazoles from an aldehyde, a 1,2-dicarbonyl compound, and ammonium acetate, the copper catalyst is believed to facilitate the condensation and subsequent oxidative cyclization steps. A plausible mechanism involves the initial formation of a diamine intermediate on the surface of the copper catalyst, which then reacts with other components to form the imidazole ring.[2][5]
Caption: Simplified pathway for multicomponent imidazole synthesis.
Experimental Protocols
General Laboratory Practices & Safety
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Many of the solvents used are flammable and volatile; keep away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: CuI-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from a procedure for the efficient synthesis of trisubstituted imidazoles from readily available starting materials, offering excellent yields and short reaction times.[2][10]
Materials:
-
Aldehyde (1.0 mmol)
-
Benzil or Benzoin (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (3.0 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
n-Butanol (n-BuOH) (7 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus
-
Crushed ice
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), benzil or benzoin (1.0 mmol), ammonium acetate (3.0 mmol), and CuI (15 mol%).
-
Add 7 mL of n-butanol to the flask.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer/hotplate.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete (typically within 90 minutes), cool the mixture to room temperature.[2]
-
Pour the reaction mixture into a beaker containing crushed ice.
-
A solid product will precipitate. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.[6]
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole (Ullmann Condensation)
This protocol is a general representation of the Ullmann condensation for N-arylation, a foundational method for creating C-N bonds.[3] Ligands such as 1,10-phenanthroline derivatives are often crucial for achieving high yields under mild conditions.[3][8]
Materials:
-
Imidazole (1.2 mmol)
-
Aryl halide (iodide or bromide) (1.0 mmol)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline) (10-20 mol%)[8]
-
Base (e.g., Cesium Carbonate, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Standard work-up and purification supplies (e.g., silica gel for column chromatography).
Procedure:
-
In an oven-dried Schlenk tube or vial under an inert atmosphere, combine CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 mmol).
-
Add the imidazole (1.2 mmol) and the aryl halide (1.0 mmol).
-
Add the anhydrous solvent via syringe.
-
Seal the tube/vial and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (can range from a few hours to 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-arylimidazole.
Data Presentation: Substrate Scope and Yields
The following tables summarize typical results for the copper-mediated synthesis of various substituted imidazoles, demonstrating the versatility of these methods.
Table 1: CuI-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [2]
| Entry | Aldehyde (R¹) | 1,2-Dicarbonyl | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Benzil | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole | 95 |
| 2 | 4-Methylbenzaldehyde | Benzil | 2-(p-tolyl)-4,5-diphenyl-1H-imidazole | 92 |
| 3 | 4-Methoxybenzaldehyde | Benzil | 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | 94 |
| 4 | Benzaldehyde | Benzoin | 2,4,5-triphenyl-1H-imidazole | 90 |
| 5 | 2-Naphthaldehyde | Benzil | 2-(naphthalen-2-yl)-4,5-diphenyl-1H-imidazole | 88 |
Table 2: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides [8]
| Entry | Imidazole | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | Imidazole | Iodobenzene | L1c | 1-phenyl-1H-imidazole | 95 |
| 2 | Imidazole | 4-Bromotoluene | L1c | 1-(p-tolyl)-1H-imidazole | 88 |
| 3 | Benzimidazole | 1-Iodo-4-methoxybenzene | L1c | 1-(4-methoxyphenyl)-1H-benzo[d]imidazole | 94 |
| 4 | Imidazole | 2-Bromopyridine | L1c | 1-(pyridin-2-yl)-1H-imidazole | 75 |
| L1c = 4,7-dimethoxy-1,10-phenanthroline |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use fresh, high-purity copper salt. For air-sensitive reactions, ensure proper inert atmosphere techniques. |
| Poor quality base | For cross-coupling, the quality and particle size of the base can be critical.[11] Use a freshly opened or properly stored base; consider grinding it to a fine powder. | |
| Inefficient stirring | In heterogeneous mixtures (common in Ullmann couplings), vigorous stirring is essential to ensure proper mixing.[3] | |
| Incorrect solvent | Solvent choice can significantly impact solubility and reaction rate. Screen different solvents (e.g., DMF, Dioxane, Toluene, n-BuOH).[2] | |
| Side Product Formation | Homocoupling of aryl halide | Lower the reaction temperature. Ensure the correct stoichiometry of reactants. |
| Incomplete reaction | Increase reaction time or temperature. Increase catalyst loading slightly (e.g., from 5 mol% to 10 mol%). | |
| Difficulty in Purification | Residual copper catalyst | After the reaction, wash the organic layer with an aqueous solution of ammonia or EDTA to chelate and remove copper salts. |
| Product insolubility | For multicomponent reactions, if the product precipitates, ensure it is thoroughly washed with a solvent in which the starting materials are soluble. |
Conclusion
Copper-mediated synthesis provides a robust, efficient, and cost-effective platform for the preparation of a wide range of substituted imidazoles.[1][4] The operational simplicity of one-pot multicomponent reactions and the broad applicability of cross-coupling methods make these protocols highly valuable for medicinal chemists and drug development professionals.[2][8] By understanding the underlying mechanisms and key reaction parameters, researchers can effectively troubleshoot and optimize these syntheses to accelerate the discovery of new imidazole-based therapeutics.
References
-
A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. National Institutes of Health. Available at: [Link]
-
A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. Available at: [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
New Hybrid Compounds from Imidazole and 1,2,3-Triazole: efficient Synthesis of Highly Substituted Imidazoles and Construction of Their Novel Hybrid Compounds by Copper-Catalyzed Click Reaction. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Multisubstituted Imidazoles via Copper-Catalyzed [3 + 2] Cycloadditions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
An efficient and one-pot synthesis of 2,4,5-trisubstituted imidazole compounds catalyzed by copper nanoparticles. Academia.edu. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Copper-catalyzed photoredox reaction of aldehydes with O-benzoyl hydroxylamines for the formation of amides. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 2H-imidazoles via copper-catalyzed homo/cross-coupling of oxime acetates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cu(II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. Scientific Reports - Nature. Available at: [Link]
-
An efficient and one-pot synthesis of 2,4,5-trisubstituted imidazole compounds catalyzed by copper nanoparticles. ResearchGate. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central. Available at: [Link]
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances In Copper Catalyzed C S Cross Coupling. KIET Group of Institutions. Available at: [Link]
-
Cu2O-catalyzed Ullmann-type reaction of vinyl bromides with imidazole and benzimidazole. ResearchGate. Available at: [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]
-
Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. Chemical Communications (RSC Publishing). Available at: [Link]
-
Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC Publishing. Available at: [Link]
-
Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ResearchGate. Available at: [Link]
-
Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines. National Institutes of Health. Available at: [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. ResearchGate. Available at: [Link]
-
Synthesis of 2,4,5-trisubstituted imidazole derivatives. ResearchGate. Available at: [Link]
-
One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. ResearchGate. Available at: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Available at: [Link]
-
One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. SciSpace by Typeset. Available at: [Link]
-
Le Chatelier's Principle: Part A - Copper(II) and Ammonia Equilibrium. YouTube. Available at: [Link]
-
Copper-catalyzed cascade C–N coupling/C–H amination: one pot synthesis of imidazo[1,2-b]indazole. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. PubMed Central. Available at: [Link]
-
Copper/TEMPO catalysed synthesis of nitriles from aldehydes or alcohols using aqueous ammonia and with air as the oxidant. PubMed. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
-
Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing. Available at: [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. Available at: [Link]
-
Van Leusen Reaction. YouTube. Available at: [Link]
Sources
- 1. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. (PDF) An efficient and one-pot synthesis of 2,4,5-trisubstituted imidazole compounds catalyzed by copper nanoparticles [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Functionalized Imidazole-4,5-Dicarboxylic Acids
Introduction: The Strategic Importance of Imidazole-4,5-Dicarboxylic Acids
Functionalized imidazole-4,5-dicarboxylic acids and their derivatives are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry, materials science, and drug development. The imidazole core is a privileged scaffold in numerous biologically active molecules, and the presence of two carboxylic acid groups at the 4 and 5 positions provides a versatile handle for further chemical modifications. These dicarboxylic acids serve as crucial intermediates in the synthesis of pharmaceuticals, including potential sedatives and components of semi-synthetic penicillins and cephalosporins.[1][2] Furthermore, their rigid structure and multiple coordination sites make them excellent building blocks for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing.[3]
This comprehensive guide provides detailed synthetic routes and protocols for the preparation of functionalized imidazole-4,5-dicarboxylic acids, offering insights into the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Strategic Approaches to the Imidazole-4,5-Dicarboxylic Acid Scaffold
The synthesis of functionalized imidazole-4,5-dicarboxylic acids can be broadly categorized into two main strategies: de novo synthesis, where the imidazole ring is constructed from acyclic precursors, and the functionalization of a pre-existing imidazole ring system. The choice of strategy is often dictated by the desired substitution pattern on the imidazole core.
This guide will focus on three robust and versatile methods for the synthesis of the core structure and its derivatives:
-
Oxidative Cleavage of Benzimidazoles: A powerful method for accessing 2-substituted imidazole-4,5-dicarboxylic acids.
-
Synthesis from Imidazole: An economical route to the parent imidazole-4,5-dicarboxylic acid.
-
Synthesis from Diaminomaleonitrile (DAMN): A versatile pathway to produce the dicarboxylic acid via dicyanoimidazole or dicarboxamide intermediates.
The following sections will provide detailed, step-by-step protocols for each of these methods, accompanied by mechanistic insights and data presentation.
Method 1: Oxidative Cleavage of 2-Substituted Benzimidazoles
This method is particularly useful for the synthesis of imidazole-4,5-dicarboxylic acids with substitution at the 2-position. The readily available 2-substituted benzimidazoles undergo oxidative cleavage of the benzene ring, leaving the imidazole core intact. Hydrogen peroxide in a strong acidic medium is an effective and relatively clean oxidizing agent for this transformation.[4][5][6]
Causality Behind Experimental Choices:
-
Strong Acidic Medium (H₂SO₄): Concentrated sulfuric acid serves multiple purposes. It acts as a solvent for the benzimidazole substrate, protonates the imidazole ring to increase its stability towards oxidation, and activates the hydrogen peroxide, enhancing its oxidizing power.
-
Hydrogen Peroxide (H₂O₂): A strong oxidizing agent that is readily available and produces water as a byproduct, making it a greener choice compared to heavy metal oxidants like potassium permanganate or dichromate.[2]
-
Molar Ratio of Oxidant: An excess of hydrogen peroxide is crucial to ensure complete oxidation of the benzene ring. An 11:1 molar ratio of H₂O₂ to the 2-alkylbenzimidazole has been found to be optimal for achieving high yields.[4][6]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature during the addition of hydrogen peroxide is critical to prevent runaway reactions and potential degradation of the desired product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-substituted imidazole-4,5-dicarboxylic acids via oxidative cleavage of benzimidazoles.
Detailed Protocol: Synthesis of 2-Butyl-1H-imidazole-4,5-dicarboxylic Acid
This protocol is adapted from established procedures for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids.[7]
Materials:
-
2-Butylbenzimidazole
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Deionized Water
-
Crushed Ice
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, carefully add 50 mL of concentrated sulfuric acid. While stirring, slowly add 2-butylbenzimidazole (0.1 mol, 17.4 g) to the acid to achieve a concentration of approximately 1 M. Continue stirring until the solid is completely dissolved.
-
Oxidation: While maintaining the temperature of the reaction mixture below 10 °C using the ice bath, slowly add 30% hydrogen peroxide (1.1 mol, 125 g or ~113 mL) dropwise from a dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture into a 1 L beaker containing 500 g of crushed ice with constant stirring. A white precipitate will form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight to afford 2-butyl-1H-imidazole-4,5-dicarboxylic acid.
Quantitative Data:
| Starting Material | Product | Typical Yield |
| 2-Butylbenzimidazole | 2-Butyl-1H-imidazole-4,5-dicarboxylic acid | 70-85% |
Method 2: Synthesis of Imidazole-4,5-Dicarboxylic Acid from Imidazole
This patented method provides an economical route to the parent imidazole-4,5-dicarboxylic acid using inexpensive and readily available starting materials.[8] The process involves a two-step reaction: hydroxymethylation of imidazole followed by oxidation with nitric acid.
Causality Behind Experimental Choices:
-
Hydroxymethylation: The reaction of imidazole with formaldehyde in the presence of a strong base leads to the formation of a mixture of hydroxymethylated imidazoles. The base facilitates the deprotonation of the imidazole N-H, increasing its nucleophilicity towards formaldehyde.
-
Nitric Acid Oxidation: Concentrated nitric acid is a powerful oxidizing agent capable of converting the hydroxymethyl groups to carboxylic acids. The reaction is performed at elevated temperatures to ensure complete conversion.
-
Molar Ratios: A 2- to 5-fold molar excess of formaldehyde ensures efficient hydroxymethylation. A large excess of nitric acid (15:1 to 20:1 molar ratio to imidazole) is used to drive the oxidation to completion and to serve as the reaction medium.[8]
Reaction Pathway Diagram
Caption: Synthetic pathway for imidazole-4,5-dicarboxylic acid from imidazole.
Detailed Protocol: Synthesis of Imidazole-4,5-Dicarboxylic Acid
This protocol is based on the process described in US Patent 4,550,176.[8]
Materials:
-
Imidazole
-
Formaldehyde (37% aqueous solution)
-
Sodium Hydroxide (NaOH)
-
Nitric Acid (65%)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus, beaker, Buchner funnel)
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
Step 1: Hydroxymethylation of Imidazole
-
In a round-bottom flask, dissolve imidazole (1 mol, 68 g) and sodium hydroxide (0.5 mol, 20 g) in water (100 mL).
-
To this solution, add 37% aqueous formaldehyde (3 mol, 243 g or ~225 mL).
-
Heat the mixture to 80-100 °C and stir for 1-3 hours. The reaction can be monitored by HPLC to confirm the consumption of imidazole.
Step 2: Oxidation to Imidazole-4,5-Dicarboxylic Acid
-
In a separate large reaction vessel equipped for distillation, heat 65% nitric acid (15 mol, 1470 g or ~1050 mL) to boiling.
-
Slowly add the aqueous solution of hydroxymethylated imidazoles from Step 1 to the boiling nitric acid over 1 hour. Vigorous evolution of nitrous gases will occur.
-
After the addition is complete, continue to heat the mixture and distill off water to concentrate the reaction mixture.
-
Once the reaction is complete (typically after 6-10 hours, as indicated by the cessation of gas evolution), cool the mixture in an ice bath.
-
The product will crystallize out of the solution. Collect the crystals by vacuum filtration and wash them with cold deionized water.
-
Dry the product in a vacuum oven to a constant weight. A second crop of crystals can be obtained by adjusting the pH of the filtrate to 4.
Quantitative Data:
| Starting Material | Product | Typical Yield |
| Imidazole | Imidazole-4,5-dicarboxylic acid | Good |
Method 3: Synthesis from Diaminomaleonitrile (DAMN)
Diaminomaleonitrile (DAMN) is a versatile and economical starting material for the synthesis of various heterocyclic compounds, including 4,5-disubstituted imidazoles. This route typically involves the initial formation of 4,5-dicyanoimidazole, which is then hydrolyzed to the desired dicarboxylic acid. An alternative approach involves the direct conversion of DAMN and formic acid to imidazole-4,5-dicarboxamide, which can then be hydrolyzed.
Causality Behind Experimental Choices:
-
Cyclization with Formic Acid: The reaction of DAMN with formic acid can lead to the formation of the imidazole ring. The reaction conditions can be tuned to favor the formation of either the dicyanoimidazole or the dicarboxamide.[9]
-
Hydrolysis: The nitrile or amide groups at the 4 and 5 positions of the imidazole ring can be hydrolyzed to carboxylic acids under acidic or basic conditions. This is a standard transformation in organic synthesis.
Synthetic Pathway Diagram
Caption: Synthetic pathways to imidazole-4,5-dicarboxylic acid from diaminomaleonitrile (DAMN).
Detailed Protocol: Synthesis of Imidazole-4,5-dicarboxylic Acid via Imidazole-4,5-dicarboxamide
This protocol is a two-step procedure involving the formation of imidazole-4,5-dicarboxamide followed by its hydrolysis. The first step is based on US Patent 3,886,176.[9]
Materials:
-
Diaminomaleonitrile (DAMN)
-
Formic Acid (98-100%)
-
Formamide
-
Hydrochloric Acid (concentrated) or Sodium Hydroxide
-
Deionized Water
-
Standard laboratory glassware
Procedure:
Step 1: Synthesis of Imidazole-4,5-dicarboxamide
-
In a round-bottom flask, combine diaminomaleonitrile (1 mol, 108 g) and formic acid (1 to 4 mol, 46-184 g) in formamide (as the reaction medium).
-
Heat the mixture to a temperature between 150 °C and 220 °C for a period of 10 minutes to 10 hours. The optimal conditions may need to be determined empirically.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain imidazole-4,5-dicarboxamide.
Step 2: Hydrolysis to Imidazole-4,5-dicarboxylic Acid
-
In a round-bottom flask, suspend imidazole-4,5-dicarboxamide (1 mol) in an excess of 6 M hydrochloric acid or 6 M sodium hydroxide solution.
-
Heat the mixture to reflux for several hours until the solid has dissolved and the evolution of ammonia (if using base) or the formation of ammonium chloride (if using acid) is complete. Monitor the reaction by TLC.
-
If using a basic hydrolysis, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the dicarboxylic acid. If using acidic hydrolysis, the product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold deionized water, and dry to obtain imidazole-4,5-dicarboxylic acid.
Quantitative Data:
| Starting Material | Intermediate | Final Product | Typical Yield |
| Diaminomaleonitrile | Imidazole-4,5-dicarboxamide | Imidazole-4,5-dicarboxylic acid | Moderate to Good |
Conclusion and Future Perspectives
The synthetic routes outlined in this guide provide robust and versatile methods for accessing functionalized imidazole-4,5-dicarboxylic acids. The choice of the optimal synthetic pathway will depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. The oxidative cleavage of benzimidazoles is well-suited for preparing 2-substituted derivatives, while the synthesis from imidazole offers an economical route to the parent compound. The use of diaminomaleonitrile as a starting material provides a flexible approach to various functionalized imidazoles.
Future research in this area may focus on the development of more sustainable and environmentally friendly synthetic methods, such as the use of greener solvents and catalysts.[10][11] Additionally, the exploration of novel functionalization reactions of the imidazole-4,5-dicarboxylic acid scaffold will continue to provide access to new molecules with unique biological and material properties.
References
-
Brusina, M. A., Gubin, Yu. A., Nikolaev, D. N., Ramsh, S. M., & Piotrovskii, L. B. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. Russian Journal of General Chemistry, 88(5), 974–978. [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3), 222. [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. ResearchGate. [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
- Huber, W., & Kurz, J. (1985). Preparation of imidazole-4,5-dicarboxylic acid. U.S.
-
Brusina, M. A., et al. (2016). Unexpected formation of imidazole-4,5-dicarboxylic acid in the oxidation of 2-substituted benzimidazoles with hydrogen peroxide. ResearchGate. [Link]
-
Brusina, M. A., et al. (2018). Influence of Oxidation Conditions on the Yield of 2-Substituted Imidazole-4,5-dicarboxylic Acids. ResearchGate. [Link]
- Yamada, Y., & Kumashiro, I. (1975). Process for preparing imidazole-4,5-dicarboxamide. U.S.
-
Mandal, S., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega, 7(37), 33226–33236. [Link]
-
Patel, H. R., et al. (2022). Green chemistry approach for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives using lemon juice as a bio-catalyst. ResearchGate. [Link]
-
Ramana, D. V., & Kantharaj, E. (1995). Synthesis of 2-substituted benzoxazoles and benzimidazoles based on mass spectral ortho interactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1497-1501. [Link]
-
Fawzy, A., et al. (2016). Permanganate Oxidation of Benzimidazole and Benzthiazole Derivatives in Diluted Sulfuric Acid Medium: Kinetics and Mechanistic Aspects. ResearchGate. [Link]
-
Esmaeilpour, M., et al. (2017). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 22(10), 1743. [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. Journal of Organic Chemistry and Chemical Sciences, 3(1), 104. [Link]
-
Zhang, Y., et al. (2020). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry, 18(3), 447-451. [Link]
-
Li, Y., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(22), 9866-9871. [Link]
-
Kumar, P., et al. (2022). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 12(8), 4747-4757. [Link]
Sources
- 1. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pleiades.online [pleiades.online]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 9. US3886176A - Process for preparing imidazole-4,5-dicarboxamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Crystallization of Imidazole Carboxylic Acids
Welcome to the technical support center for the crystallization of imidazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing these versatile compounds. Imidazole carboxylic acids, with their amphoteric nature and propensity to form zwitterions, present unique challenges in obtaining high-quality crystals.[1][2] This resource provides in-depth troubleshooting advice and detailed protocols to help you achieve your desired crystalline product with desired purity, yield, and morphology.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the crystallization of imidazole carboxylic acids.
Q1: Why is my imidazole carboxylic acid not crystallizing, even at high concentrations?
A1: This is a common problem often rooted in high solubility or the presence of impurities. Imidazole carboxylic acids can be highly soluble in certain solvents, particularly polar ones, making it difficult to achieve the necessary supersaturation for nucleation.[3] Additionally, impurities can inhibit crystal growth by adsorbing to the crystal surface and disrupting the lattice formation.[4][5][6]
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good starting point is to look for a solvent in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, consider using an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.[7][8]
-
Purity Check: Analyze the purity of your starting material. Even small amounts of impurities can significantly hinder crystallization.[9] Consider an additional purification step, such as flash chromatography, if necessary.
-
pH Adjustment: The solubility of imidazole carboxylic acids is highly pH-dependent due to their amphoteric nature.[1][10][11] Adjusting the pH of the solution to the isoelectric point (pI) of the molecule will minimize its solubility and promote crystallization.
Q2: My crystals are very small and needle-like. How can I grow larger, more well-defined crystals?
A2: The formation of small, needle-like crystals, or acicular habits, is often a result of rapid nucleation and crystal growth.[12] This can be caused by high levels of supersaturation or the choice of solvent.
Troubleshooting Steps:
-
Control Supersaturation: Slow down the rate at which supersaturation is achieved. This can be done by slowing the cooling rate in cooling crystallization or by adding the anti-solvent more slowly in anti-solvent crystallization.[7]
-
Solvent System Optimization: The solvent can significantly influence crystal habit.[3] Experiment with different solvents or solvent mixtures. Solvents that have strong interactions with specific crystal faces can inhibit growth in that direction, leading to a more equant crystal shape.
-
Additive Screening: The addition of small amounts of "tailor-made" additives that are structurally similar to the molecule of interest can sometimes modify the crystal habit by selectively adsorbing to and inhibiting the growth of fast-growing crystal faces.[12]
Q3: I'm observing an oiling out or amorphous precipitation instead of crystals. What's happening?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation is too high or when the temperature is above the melting point of the solid form that is trying to crystallize. Amorphous precipitation is the formation of a non-crystalline solid, which can be due to very rapid precipitation.
Troubleshooting Steps:
-
Reduce Supersaturation: Lower the initial concentration of your compound or slow down the process of generating supersaturation (e.g., slower cooling or slower anti-solvent addition).
-
Lower the Crystallization Temperature: If oiling out occurs, try to perform the crystallization at a lower temperature.
-
Solvent Selection: The choice of solvent can influence the likelihood of oiling out. A solvent that has a stronger affinity for the solute is more likely to lead to oiling out. Experiment with less-solubilizing solvents.
-
Seeding: Introducing seed crystals of the desired polymorph can bypass the nucleation barrier and promote direct crystallization, avoiding the formation of an intermediate oil or amorphous phase.
II. In-Depth Troubleshooting Guides
This section provides more detailed guidance on specific, complex crystallization challenges.
Guide 1: The Challenge of Zwitterions in Crystallization
Imidazole carboxylic acids can exist as zwitterions, where the carboxylic acid protonates the imidazole nitrogen, creating a molecule with both a positive and a negative charge.[1][13] This zwitterionic character significantly impacts solubility and crystal packing.
Understanding the Causality: The high polarity of zwitterions often leads to high solubility in polar solvents like water and low solubility in nonpolar organic solvents. Their strong intermolecular electrostatic interactions can also lead to complex crystal packing arrangements, sometimes resulting in the formation of hydrates or solvates.[14][15]
Troubleshooting Strategies:
-
pH Control is Critical: The zwitterionic form is most prominent at the isoelectric point (pI). Crystallization is often most successful when the pH of the solution is adjusted to be near the pI of the molecule, as this is the point of minimum solubility.[10]
-
Co-crystallization: If obtaining a neutral crystalline form is desired for reasons such as improving membrane permeability, co-crystallization with a neutral co-former can be an effective strategy.[16] The co-former can interact with the imidazole carboxylic acid through hydrogen bonding, favoring the neutral form over the zwitterionic one.[16]
Guide 2: Systematic Solvent Selection
The choice of solvent is arguably the most critical parameter in crystallization.[3][17] A systematic approach to solvent screening can save significant time and resources.
The "Why" Behind Solvent Choice: A good crystallization solvent should exhibit a significant change in solute solubility with a change in temperature (for cooling crystallization) or upon addition of an anti-solvent.[18] The solvent also influences crystal habit and can determine which polymorphic form is obtained.[3]
Experimental Protocol: Systematic Solvent Screening
-
Solubility Assessment:
-
Prepare small-scale saturated solutions of your imidazole carboxylic acid in a variety of solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene) at both room temperature and an elevated temperature (e.g., 60 °C).
-
Visually assess the solubility. A good candidate solvent will show a marked increase in solubility with temperature.
-
-
Cooling Crystallization Trials:
-
For promising solvents, prepare a saturated solution at the elevated temperature.
-
Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C).
-
Observe for crystal formation. Note the crystal morphology and yield.
-
-
Anti-Solvent Crystallization Trials:
-
Identify a solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.
-
Prepare a concentrated solution of your compound in the solvent.
-
Slowly add the anti-solvent to the solution until turbidity is observed, and then continue adding slowly to induce crystallization.[8][19]
-
Data Presentation: Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at 60°C | Crystallization Method | Crystal Quality |
| Water | High | Very High | pH Swing | Good, Prismatic |
| Ethanol | Moderate | High | Cooling | Needles |
| Acetone | Low | Moderate | Cooling | Small Plates |
| Ethyl Acetate | Very Low | Low | Anti-solvent w/ Ethanol | Fine Powder |
Guide 3: The Impact of pH - pH Swing Crystallization
For imidazole carboxylic acids, pH is a powerful tool to control solubility and drive crystallization. A pH swing crystallization involves dissolving the compound at a pH where it is highly soluble (either as the protonated cation or the deprotonated anion) and then adjusting the pH to the isoelectric point to induce precipitation.[20][21][22]
Workflow Diagram: pH Swing Crystallization
Caption: Workflow for pH Swing Crystallization.
Experimental Protocol: pH Swing Crystallization
-
Determine the pI: If the isoelectric point (pI) of your imidazole carboxylic acid is unknown, it can be estimated from the pKa values of the carboxylic acid and the imidazole ring. The imidazole ring has a pKa of around 7, while the carboxylic acid pKa is typically around 2-4.[1]
-
Dissolution: Dissolve the compound in an aqueous solution at a pH far from the pI. For example, if the pI is around 5, dissolve the compound in a basic solution (e.g., pH 9) or an acidic solution (e.g., pH 2).
-
Precipitation: Slowly add an acid (if dissolved in base) or a base (if dissolved in acid) to the solution with gentle stirring. Monitor the pH continuously. As the pH approaches the pI, the solution will become turbid, and crystals will begin to form.
-
Equilibration: Once the target pH is reached, allow the slurry to stir for a period (e.g., 1-2 hours) to allow for complete crystallization and for the crystal morphology to improve.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Guide 4: Managing Polymorphism
Imidazole carboxylic acids, like many pharmaceutical compounds, can exhibit polymorphism, meaning they can exist in different crystalline forms with different physical properties.[7][23][24][25] It is crucial to identify and control the desired polymorphic form.
Identifying Polymorphs: A variety of analytical techniques can be used to characterize and distinguish between polymorphs.[26][27][28]
-
Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms, as each polymorph will have a unique diffraction pattern.[25]
-
Differential Scanning Calorimetry (DSC): DSC can be used to identify polymorphs by their different melting points and enthalpies of fusion.[24]
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can differentiate polymorphs based on differences in their vibrational spectra, which arise from different molecular conformations and intermolecular interactions in the crystal lattice.[25]
Controlling Polymorphism:
-
Solvent: The choice of solvent can have a profound effect on which polymorph crystallizes.[17]
-
Temperature: The crystallization temperature can influence the thermodynamic stability of different polymorphs.
-
Seeding: Seeding a supersaturated solution with crystals of the desired polymorph is a robust method for ensuring that the desired form is obtained.
Logical Relationship: Polymorph Screening and Selection
Caption: Logical workflow for polymorph screening.
III. References
-
Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production. Retrieved from
-
Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Impurities on the Growth Kinetics of Crystals. Retrieved from [Link]
-
Gunnam, A., Suresh, K., Ganduri, R., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 52(85), 12586-12589. Retrieved from [Link]
-
ACS Publications. (n.d.). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. Retrieved from [Link]
-
Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]
-
ResearchGate. (n.d.). Case Study of a Greener pH Swing Crystallization In a Double Feed Stirred Reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Nature. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]
-
ResearchGate. (n.d.). A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]
-
arXiv. (n.d.). Mathematical Modeling of a pH Swing Precipitation Process and its Optimal Design. Retrieved from [Link]
-
MDPI. (n.d.). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Retrieved from [Link]
-
ACS Publications. (n.d.). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Zwitterionic cocrystal. Retrieved from [Link]
-
Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Retrieved from [Link]
-
ResearchGate. (n.d.). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]
-
Google Patents. (n.d.). Methods of modifying crystal habit. Retrieved from
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Chemspeed Technologies. (n.d.). Automated Polymorph Screening, Crystallization, Scale Up. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved from [Link]
-
Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). Retrieved from [Link]
-
Wisdomlib. (n.d.). PH Swing: Significance and symbolism. Retrieved from [Link]
-
ACS Publications. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of p-Aminobenzoic Acid. Retrieved from [Link]
-
NIH. (n.d.). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. Retrieved from [Link]
-
Springer. (n.d.). Tuning the crystal size and morphology of the substituted imidazole material, SIM-1. Retrieved from [Link]
-
PubMed. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Retrieved from [Link]
-
Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal engineering of zwitterionic drug to neutral co-crystals. Retrieved from [Link]
-
LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of impurities on crystal growth. Retrieved from [Link]
-
Journal of Chemical Engineering Research Updates. (n.d.). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas antisolvent crystallization of organic salts from aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of inorganic impurities on the crystal growth of boric acid from aqueous solutions. Retrieved from [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. syrris.com [syrris.com]
- 8. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. laccei.org [laccei.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. arxiv.org [arxiv.org]
- 22. wisdomlib.org [wisdomlib.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mt.com [mt.com]
- 25. nishkaresearch.com [nishkaresearch.com]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of imidazole derivatives. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and achieve success in your synthetic endeavors.
Introduction to Imidazole Synthesis
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products, pharmaceuticals, and functional materials.[1] Its synthesis, while conceptually straightforward, can present various challenges, including low yields, side product formation, and purification difficulties. This guide will focus on the most common and versatile methods for imidazole synthesis, providing practical solutions to frequently encountered problems.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured to address specific issues you may encounter during your experiments.
I. The Debus-Radziszewski Imidazole Synthesis
The Debus-Radziszewski reaction is a classic and widely used multicomponent reaction for the synthesis of polysubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[2][3]
Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Reaction Conditions:
-
Temperature: Inadequate temperature can lead to a sluggish reaction. While some reactions proceed at room temperature, many require heating. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[2] Consider screening temperatures from ambient to reflux conditions of your chosen solvent. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts. Optimization of the reaction time is crucial.[4]
-
-
Catalyst:
-
While the reaction can proceed without a catalyst, acidic conditions generally improve the rate and yield. Glacial acetic acid is a commonly used catalyst.[2]
-
Solid acid catalysts, such as silicotungstic acid, have also been shown to be effective, offering advantages in terms of handling and separation.[5] Experiment with catalyst loading, typically in the range of 5-10 mol%.[5]
-
-
Solvent Selection:
-
Purity of Reagents:
-
Ensure the high purity of your starting materials, particularly the aldehyde and dicarbonyl compound. Impurities can significantly hinder the reaction.[2]
-
Q2: I am observing significant side product formation in my Debus-Radziszewski reaction. What are these side products and how can I minimize them?
A2: Side product formation often arises from self-condensation of the aldehyde (e.g., Tishchenko reaction) or other competing pathways. The formation of 2-aroyl-4(5)-arylimidazoles as side products has been reported and is highly dependent on the reaction conditions.[6]
-
Stoichiometry: Ensure the correct stoichiometry of your reactants. An excess of the ammonia source (e.g., ammonium acetate) is often used to drive the reaction towards the desired imidazole product.
-
Order of Addition: In some cases, the order of addition of reagents can influence the outcome. Consider adding the aldehyde slowly to the mixture of the dicarbonyl compound and ammonia source to minimize its self-condensation.
-
Temperature Control: As mentioned previously, carefully controlling the reaction temperature can minimize the formation of thermally induced byproducts.
II. The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[6][7]
Q1: My Van Leusen synthesis is producing a significant amount of oxazole as a byproduct. How can I favor the formation of the imidazole?
A1: The formation of oxazoles is a known competing pathway in the Van Leusen synthesis, particularly when aldehydes are used without the pre-formation or in situ generation of the imine.[7][8][9][10] The key is to ensure the efficient formation of the aldimine intermediate.
-
In Situ Imine Formation: The most effective strategy is to pre-mix the aldehyde and the primary amine in the reaction solvent for a short period (e.g., 30 minutes) before adding the TosMIC and base. This ensures that the concentration of the free aldehyde is minimized.
-
Stepwise Reaction: It's important to remember that the Van Leusen three-component reaction is a stepwise process, not a true one-pot multicomponent reaction.[2] Allowing for the formation of the imine before introducing the other reagents is crucial for selectivity.
-
Choice of Base: The choice of base can also influence the outcome. Potassium carbonate (K₂CO₃) is a commonly used base for this reaction.
Q2: The yield of my Van Leusen imidazole synthesis is low despite minimizing oxazole formation. What other factors should I consider?
A2: If oxazole formation is not the primary issue, consider the following:
-
Purity of TosMIC: TosMIC can degrade over time. Ensure you are using high-quality, dry TosMIC.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the TosMIC and other intermediates. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent: Aprotic solvents such as THF and DMF are commonly used. The choice of solvent can affect the solubility of the intermediates and the overall reaction rate.
-
Temperature: The reaction is often performed at elevated temperatures (reflux). Ensure the reaction is heated adequately to drive it to completion.
III. Metal-Catalyzed Imidazole Synthesis
Various transition metals, particularly copper, have been employed to catalyze the synthesis of imidazoles through diverse reaction pathways, often offering milder conditions and broader substrate scope.[6][11][12]
Q1: My copper-catalyzed imidazole synthesis is not proceeding or is giving a very low yield. What are the potential issues with the catalyst?
A1: Catalyst deactivation or inhibition is a common problem in metal-catalyzed reactions.
-
Catalyst Poisoning: Certain functional groups on your substrates or impurities in your reagents or solvent can act as catalyst poisons. Common poisons for copper catalysts include sulfur-containing compounds and strongly coordinating ligands. Ensure the purity of all your reaction components.
-
Catalyst Loading: The optimal catalyst loading can vary depending on the specific reaction. While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions or catalyst agglomeration. Screen a range of catalyst concentrations (e.g., 1-10 mol%) to find the optimal loading for your system.
-
Ligand Effects: In many copper-catalyzed reactions, the choice of ligand is crucial for catalyst stability and reactivity. If you are using a ligand, ensure its purity and consider screening different ligands to optimize the reaction.
-
Oxidation State of the Catalyst: Ensure you are using the correct copper precursor with the appropriate oxidation state as specified in the literature protocol. Some reactions may require a pre-activation step for the catalyst.
Q2: How does the choice of solvent and base affect my metal-catalyzed imidazole synthesis?
A2: The solvent and base play critical roles in stabilizing the catalytic species and influencing the reaction pathway.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the solubility of the catalyst and substrates, as well as the stability of the catalytic intermediates. Common solvents for copper-catalyzed reactions include DMF, DMSO, toluene, and dioxane. It is often necessary to screen a variety of solvents to find the optimal one for your specific reaction.
-
Base: The base is often required to deprotonate one of the reactants or to neutralize an acid formed during the reaction. The strength and nature of the base (e.g., organic vs. inorganic) can have a profound effect on the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., DBU, Et₃N).
Data Summary Tables
The following tables summarize key reaction parameters from the literature to guide your optimization efforts.
Table 1: Optimization of the Debus-Radziszewski Reaction
| 1,2-Dicarbonyl | Aldehyde | Ammonia Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzil | Benzaldehyde | NH₄OAc | Glacial Acetic Acid | Ethanol | Reflux | 2 | 85 | [5] |
| Benzil | 4-Cl-Benzaldehyde | NH₄OAc | Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | 1.5 | 96 | [5] |
| Glyoxal | Formaldehyde | Ammonia | None | Water | 100 | 24 | Low | [1] |
| Benzil | Benzaldehyde | NH₄OAc | None | Glycerol | 120 | 1 | 92 | [13] |
| Benzil | Benzaldehyde | NH₄OAc | Urea-ZnCl₂ | None | 110 | 0.5 | 99 | [5] |
Table 2: Optimization of Metal-Catalyzed Imidazole Synthesis
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI (10 mol%) | None | K₂CO₃ | DMF | 120 | 12 | 85 | [11] |
| Cu(OAc)₂ (10 mol%) | Pyridine | Na₂CO₃ | DMSO | 100 | 24 | 78 | [6] |
| CuCl₂·2H₂O (5 mol%) | Pyridine | Na₂CO₃ | Toluene | 110 | 12 | 82 | [6] |
| CuSO₄ (10 mol%) | None | K₃PO₄ | DMF | 110 | 8 | 90 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
-
In a 10 mL microwave reaction vessel, combine benzil (210 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), and ammonium acetate (385 mg, 5.0 mmol).
-
Add glacial acetic acid (30 µL, 0.5 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 10 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 10 mL of cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 5 mL).
-
The crude product can be purified by recrystallization from ethanol to afford white crystals.
Protocol 2: Van Leusen Synthesis of 1-Benzyl-4,5-diphenyl-1H-imidazole
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzaldehyde (212 mg, 2.0 mmol) and benzylamine (214 mg, 2.0 mmol) in 10 mL of anhydrous ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the aldimine.
-
Add tosylmethyl isocyanide (TosMIC) (390 mg, 2.0 mmol) and potassium carbonate (414 mg, 3.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between 20 mL of water and 20 mL of ethyl acetate.
-
Separate the organic layer, wash it with brine (1 x 10 mL), dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Purification of Imidazole Derivatives
Purification can often be a challenging step in imidazole synthesis. The basic nature of the imidazole ring can lead to tailing on silica gel chromatography.
Q: My imidazole derivative is difficult to purify by column chromatography and shows significant tailing. What can I do?
A: Tailing is a common issue due to the interaction of the basic nitrogen atoms of the imidazole with the acidic silica gel.
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallizing imidazoles include ethanol, methanol, ethyl acetate, and mixtures of these with hexanes.
-
Acid-Base Extraction: Utilize the basicity of the imidazole ring to your advantage. Dissolve the crude product in an organic solvent and extract it with a dilute aqueous acid (e.g., 1 M HCl). The protonated imidazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified imidazole back into an organic solvent.
Reaction Mechanisms and Visualizations
Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis.
Debus-Radziszewski Imidazole Synthesis Mechanism
The reaction proceeds through the initial condensation of the 1,2-dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation with the aldehyde and subsequent cyclization and aromatization to yield the imidazole ring.
Caption: Mechanism of the Debus-Radziszewski Imidazole Synthesis.
Van Leusen Imidazole Synthesis Mechanism
The reaction begins with the deprotonation of TosMIC, which then attacks the imine. The resulting adduct undergoes a 5-endo-dig cyclization to form a dihydroimidazole intermediate. Elimination of the tosyl group leads to the aromatic imidazole product.[7][14]
Caption: Mechanism of the Van Leusen Imidazole Synthesis.
References
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 26, 2026, from [Link]
-
de la Cruz, J. F., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(15), 4935. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
RSC Publishing. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved January 26, 2026, from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]
-
ResearchGate. (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved January 26, 2026, from [Link]
-
YouTube. (2021). Van Leusen Reaction. [Link]
-
Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved January 26, 2026, from [Link]
-
PMC. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved January 26, 2026, from [Link]
-
RSC Publishing. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. [Link]
-
PMC. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. [Link]
-
PMC. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
ResearchGate. (2024). How to separate Imidazole from water soluble ruthenium complex?. [Link]
- Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2006). van Leusen oxazole synthesis. [Link]
- Google Patents. (n.d.). Affinity purification methods involving imidazole elution.
-
ResearchGate. (n.d.). Reaction conditions evaluation for imidazole synthesis. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). Synthesis of Imidazole-Compound-Coated Copper Nanoparticles with Promising Antioxidant and Sintering Properties. [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Imidazole synthesis [organic-chemistry.org]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 12. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
preventing di-alkylation in imidazole synthesis
Introduction
Welcome to the Technical Support Center for Imidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with imidazole and its derivatives. Imidazole is a cornerstone heterocyclic scaffold in medicinal chemistry and materials science.[1] However, its unique electronic structure, particularly the presence of two reactive nitrogen atoms, often presents challenges in synthetic transformations.
One of the most common hurdles encountered during the N-alkylation of imidazoles is the undesired formation of 1,3-dialkylimidazolium salts, a phenomenon known as di-alkylation. This guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to help you prevent di-alkylation and achieve high regioselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a di-alkylated product (imidazolium salt) when I only want to perform a mono-alkylation on my imidazole?
A1: The formation of a di-alkylated product occurs because the initial mono-alkylated imidazole is often more nucleophilic than the starting imidazole. This newly formed 1-alkylimidazole can react with a second equivalent of your alkylating agent to form a stable 1,3-dialkylimidazolium salt. This issue is especially prevalent when using an excess of the alkylating agent or under reaction conditions that favor further alkylation.
Q2: What is the fundamental chemical principle that makes di-alkylation possible?
A2: The core issue lies in the tautomerism and the ambident nature of the imidazole ring.[1][2] An unsymmetrical imidazole exists as a mixture of two tautomers. When deprotonated with a base, it forms a single imidazolide anion where the negative charge is delocalized across both nitrogen atoms. This anion can be alkylated at either nitrogen. Once the first alkyl group is attached, the remaining nitrogen (N3) acts as a nucleophile, attacking another molecule of the alkylating agent to yield the di-alkylated imidazolium salt.[3][4]
Q3: Can the choice of base influence the formation of the di-alkylated product?
A3: Absolutely. The choice and amount of base are critical. Using a strong base (e.g., NaH, NaOt-Bu) in a stoichiometric amount (1 equivalent) relative to the imidazole ensures the formation of the imidazolide anion, which then reacts with the alkylating agent.[5] However, using an excess of a weaker base or running the reaction under "neutral" conditions (where the imidazole itself acts as the base) can lead to an equilibrium where both the starting material and the mono-alkylated product are present, increasing the chance of di-alkylation.[5]
Q4: Does the solvent affect the ratio of mono- to di-alkylation?
A4: Yes, the solvent plays a significant role. Polar aprotic solvents like DMF or DMSO can stabilize the charged imidazolium salt intermediate and product, potentially favoring di-alkylation. In contrast, non-polar solvents like toluene or benzene may suppress the formation of the charged di-alkylated product.[6] Some protocols have shown high yields of mono-alkylated products in non-reactive aromatic solvents.[6]
Troubleshooting Guide: Preventing Di-alkylation
This section provides a systematic approach to diagnose and solve di-alkylation issues in your experiments.
Problem: Significant formation of 1,3-dialkylimidazolium salt observed during N-alkylation.
Workflow for Troubleshooting
Below is a decision-making workflow to guide your optimization process.
Caption: A decision workflow for troubleshooting di-alkylation.
Detailed Analysis and Solutions
| Probable Cause | Underlying Principle (Causality) | Recommended Solution & Protocol |
| Excess Alkylating Agent | The mono-alkylated imidazole product is highly nucleophilic and readily reacts with any remaining alkylating agent. This is a simple matter of kinetics and reactant availability. | Solution: Carefully control the stoichiometry. Use a slight sub-stoichiometric amount (0.95 eq.) to 1.0 equivalent of the alkylating agent relative to the imidazole. Protocol: Dissolve the imidazole (1.0 eq.) and a strong base like NaH (1.05 eq.) in an anhydrous aprotic solvent (e.g., THF). Cool the mixture to 0 °C. Add the alkylating agent (0.95-1.0 eq.) dropwise over 30-60 minutes to maintain a low instantaneous concentration. Monitor the reaction by TLC or LC-MS. |
| Reaction Conditions (Temperature & Addition Rate) | High temperatures increase the reaction rate for both mono- and di-alkylation. Rapid addition of the alkylating agent creates localized high concentrations, promoting the second alkylation step before all the starting imidazole has reacted. | Solution: Lower the reaction temperature and slow the rate of addition. Protocol: Perform the initial deprotonation at 0 °C. Add the alkylating agent slowly at this temperature before allowing the reaction to gradually warm to room temperature. This ensures the first alkylation proceeds to completion under controlled conditions before the temperature is raised, if necessary. |
| Solvent Choice | Polar aprotic solvents (DMF, DMSO) stabilize the charged 1,3-dialkylimidazolium salt, thermodynamically favoring its formation. | Solution: Switch to a less polar or non-polar solvent.[6] Protocol: A patented process highlights the use of non-reactive aromatic solvents.[6] Attempt the reaction in a solvent like toluene. Heat a mixture of the imidazole (1.0 eq.) and base (e.g., powdered NaOH, 1.1 eq.) in toluene to 80-100 °C, then add the alkylating agent (0.9 eq.) slowly.[6] The inorganic byproducts and any imidazolium salt formed will often precipitate, simplifying workup. |
| Inherent Regioselectivity Issues (for unsymmetrical imidazoles) | For unsymmetrical imidazoles, direct alkylation often yields a mixture of N1 and N3 isomers, both of which can proceed to di-alkylation. Controlling the initial site of alkylation is key. | Solution: Employ a removable protecting group to block one nitrogen, forcing alkylation at the desired position.[7][8] Protocol: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is effective.[7] Protect the imidazole with SEM-Cl. Purify the desired N1-SEM-protected regioisomer. Perform the alkylation on the N3 position using standard conditions (e.g., NaH, alkyl halide in THF). Finally, deprotect the SEM group using TBAF or acid to yield the pure, regioselectively mono-alkylated product.[7] |
Mechanistic Insight: Mono- vs. Di-alkylation Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Caption: Competing pathways of mono- and di-alkylation of imidazole.
As the diagram illustrates, after deprotonation by a base, the imidazolide anion reacts with an alkylating agent to form the desired mono-alkylated product. However, this product can then compete with the remaining imidazolide anion for the alkylating agent, leading to the undesired di-alkylated salt.
Experimental Protocols
Protocol 1: Stoichiometrically Controlled Mono-N-Alkylation
This protocol is optimized to minimize di-alkylation by carefully controlling reactant ratios.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL per mmol of imidazole).
-
Deprotonation: Add the imidazole starting material (1.0 eq.). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.05 eq.) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (0.95 eq.) dropwise via syringe over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Alkylation using a Protecting Group
This protocol is for unsymmetrical imidazoles where regioselectivity is critical.
(A) Protection Step:
-
Protect the N-H of your unsymmetrical imidazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) using NaH in THF, similar to the deprotonation step above. This will produce a mixture of N1 and N3 protected isomers.
-
Separate the desired regioisomer (e.g., the less sterically hindered one) using flash column chromatography.
(B) Alkylation Step:
-
Subject the purified SEM-protected imidazole (1.0 eq.) to the alkylation conditions described in Protocol 1 , using your desired alkyl halide (1.1 eq.). The alkylation will now occur specifically on the unprotected nitrogen.
(C) Deprotection Step:
-
Dissolve the SEM- and N-alkylated imidazole in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq.).
-
Stir at room temperature for 2-4 hours.
-
Quench with water, extract, and purify as described above to yield the pure, single-regioisomer mono-alkylated product.[7]
References
-
Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. NIH Public Access. Available at: [Link]
- Strand, M. A., & Weigert, F. J. (1991). Process for preparing 1-alkylimidazoles. U.S. Patent No. 5,011,934. Washington, DC: U.S. Patent and Trademark Office.
-
de Oliveira, R. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
Ben-Efraim, I., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Grimmett, M. R. (1982). N-Alkylation of imidazoles. University of Otago. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
Alam, M. A., & Keating, M. J. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
-
Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. ResearchGate. Available at: [Link]
-
Baran, P. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity controlled by imidazole tautomerism. Retrieved from [Link]
-
Kirk, K. L. (1980). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Available at: [Link]
-
Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Retrieved from [Link]
-
IntechOpen. (2021). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available at: [Link]
-
Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Retrieved from [Link]
-
da Silva, A. C., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Available at: [Link]
-
Burgess, K., & Jennings, L. D. (2009). Synthesis of 1,3-Dialkylimidazol-2-ylidene Boranes from 1,3-Dialkylimidazolium Iodides and Sodium Borohydride. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Markwald reaction for the synthesis of imidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,3-dialkylimidazolium cation-based ILs. Retrieved from [Link]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the HPLC-Based Purity Validation of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) based methods for the validation of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, a chiral intermediate with significant potential in pharmaceutical synthesis.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offering a framework for developing a self-validating analytical system. We will explore a primary reversed-phase HPLC (RP-HPLC) method for achiral purity assessment and compare its performance characteristics against orthogonal techniques, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for enhanced impurity identification and Chiral HPLC for enantiomeric purity determination.
The Analyte: Physicochemical Considerations
3-(2-methyl-1H-imidazol-1-yl)butanoic acid possesses key structural features that dictate the analytical strategy. It contains a basic 2-methylimidazole ring and an acidic butanoic acid moiety. The pKa of the conjugate acid of 2-methylimidazole is approximately 7.86, while the pKa of butanoic acid is around 4.82.[1][2][3] The presence of both acidic and basic centers makes the molecule's overall charge and hydrophobicity highly dependent on pH. Furthermore, the imidazole ring contains a chromophore, allowing for UV detection. Imidazole itself has a UV absorbance maximum (λmax) around 206 nm, though substitution will alter this.[4] A key structural feature is the chiral center at the third position of the butanoic acid chain, necessitating a dedicated method to resolve its enantiomers.
Primary Purity Assessment: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
The workhorse for purity determination in pharmaceutical analysis is RP-HPLC due to its robustness, versatility, and precision.[1] For 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, a C18 stationary phase is the logical starting point, offering broad applicability for moderately polar compounds.
Causality of Method Parameters:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will retain the analyte based on the nonpolar interactions of its alkyl chain and the methyl-substituted imidazole ring.
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is optimal. The organic modifier (acetonitrile) elutes the analyte and any less polar impurities. The aqueous buffer is critical for controlling the ionization state of the analyte. A pH of approximately 3.0, achieved with a phosphate buffer or dilute formic acid, is chosen for several reasons:
-
It ensures the carboxylic acid group (pKa ~4.82) is largely protonated and less polar, promoting retention on the C18 column.
-
It protonates the imidazole ring (pKa ~7.86), which can improve peak shape by minimizing secondary interactions with residual silanols on the silica support.
-
-
Detection Wavelength: Based on the imidazole chromophore, a lower wavelength, such as 210-220 nm, is likely to provide the necessary sensitivity for detecting both the main component and potential impurities that may lack strong absorbance at higher wavelengths.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for ensuring reproducible retention times and peak shapes.
Experimental Protocol: RP-HPLC-UV Method
Objective: To quantify the purity of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid and detect any process-related or degradation impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-18 min: 70% B
-
18-18.1 min: 70% to 5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
Method Validation According to ICH Q2(R1) Guidelines
A robust analytical method must be validated to ensure it is fit for its intended purpose.[5][6] Key validation parameters for a purity assay include specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies. The sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[2][7] The method is specific if the main peak is spectrally pure (as determined by a PDA detector) and well-resolved from any degradation peaks. Potential process-related impurities, such as unreacted 2-methylimidazole or isomers formed during N-alkylation, should also be spiked to demonstrate separation.[8][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration, with a minimum of five concentration levels. The correlation coefficient (r²) should be >0.999.
-
Accuracy: The closeness of test results to the true value. It is determined by analyzing samples with known concentrations (e.g., by spiking a placebo with the analyte) at different levels across the linear range. Recoveries should typically be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Multiple injections of the same sample.
-
Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or on different equipment. The relative standard deviation (RSD) should be ≤2%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is crucial for quantifying impurities.
Comparison Guide: Orthogonal and Complementary Techniques
While RP-HPLC-UV is the primary tool for purity assessment, it has limitations. It may not separate all co-eluting impurities, and it provides no mass information for impurity identification. Furthermore, it cannot distinguish between enantiomers. Therefore, orthogonal methods are essential for a comprehensive validation package.
| Parameter | RP-HPLC-UV | UPLC-MS | Chiral HPLC-UV |
| Primary Application | Quantitative Purity & Impurity Detection | Impurity Identification & Quantification | Enantiomeric Purity |
| Separation Principle | Reversed-Phase Chromatography | Reversed-Phase (UPLC) | Chiral Recognition |
| Detection | UV Absorbance | Mass Spectrometry & UV | UV Absorbance |
| Sensitivity | Good (ng level) | Excellent (pg-fg level) | Good (ng level) |
| Specificity | Good (Resolution-based) | Excellent (Mass-based) | Excellent (for enantiomers) |
| Impurity ID | Limited (Retention time match) | Definitive (Mass-to-charge ratio) | Not applicable |
| Speed | Moderate (15-30 min) | High (<10 min) | Moderate to Slow (10-40 min) |
| Cost | Low to Moderate | High | Moderate |
Alternative 1: UPLC-MS for Enhanced Impurity Profiling
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle size columns to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[5] Coupling UPLC with a mass spectrometer (MS) provides an orthogonal detection method that is invaluable for impurity profiling.[5][10]
Why it's a superior alternative for impurity identification:
-
Mass Identification: MS provides the mass-to-charge ratio (m/z) of eluting peaks, allowing for the confident identification of known impurities and the structural elucidation of unknown ones. This is critical for understanding degradation pathways and synthesis side-products.
-
Enhanced Sensitivity and Specificity: MS can detect impurities that co-elute with the main peak or are present at levels below the UV detection limit.
Objective: To identify and confirm the structure of potential impurities and degradation products.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (C18), 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 2% to 95% B over 5 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500
Alternative 2: Chiral HPLC for Enantiomeric Purity
Since 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is a chiral molecule, determining its enantiomeric purity is a critical quality attribute, as different enantiomers can have vastly different pharmacological and toxicological profiles. A standard achiral RP-HPLC method cannot separate enantiomers. Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this purpose. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including those with imidazole moieties.
Why it's a necessary complementary method:
-
Enantiomer Resolution: It is the only reliable chromatographic method to separate and quantify the individual enantiomers, allowing for the determination of enantiomeric excess (e.e.).
Objective: To separate and quantify the enantiomers of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
Instrumentation:
-
HPLC system with UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based column, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile / 0.1% Diethylamine (DEA). The basic modifier (DEA) is often used to improve the peak shape of basic analytes on polysaccharide CSPs.
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
Conclusion
The validation of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid purity requires a multi-faceted approach. A well-validated RP-HPLC-UV method serves as the foundation for quantifying purity and known impurities. However, its limitations necessitate the use of orthogonal and complementary techniques. UPLC-MS provides indispensable certainty in the identification of unknown impurities and degradation products, while a dedicated chiral HPLC method is non-negotiable for ensuring enantiomeric purity. By integrating these three techniques, researchers and drug developers can build a comprehensive, robust, and scientifically sound data package that ensures the quality and safety of this important chemical entity, in full compliance with global regulatory standards.
References
-
PubChem. (n.d.). 2-Methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
Bayat, M., et al. (2010). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized HPLC chromatograms of eight imidazole antifungal drug enantiomers in polar organic phase. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Ghamdi, A. A. M. (2016). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. International Journal of Electrochemical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectrum of 2MImdT crystal. Retrieved from [Link]
-
Teutenberg, T., et al. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Wiley Analytical Science. Retrieved from [Link]
-
El-Gindy, A., et al. (2023). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. Scientific Reports. Retrieved from [Link]
-
PubChem. (n.d.). Butyric Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]
-
Grimmett, M. R. (1994). N-Alkylation of imidazoles. University of Otago. Retrieved from [Link]
-
Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications. Retrieved from [Link]
-
SlideServe. (2016). Imidazole & 2-Methylimidazole | UV-Vis Spectrum. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]
-
Chasteen, T. (n.d.). Table of Acids with Ka and pKa Values. Sam Houston State University. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information 1-Methylimidazole Stabilization of Gold Nanoparticles in Imidazolium Ionic Liquids. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Retrieved from [Link]
-
Journal of the Korean Chemical Society. (2001). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-methyl- (CAS 693-98-1). Retrieved from [Link]
-
Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]
-
Filo. (2023). of which compound is very close to pKa of Butanoic acid?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-(7-methylbenzo[d]oxazol-4-yl) Butanoic Acid: A Precursor of seco-Pseudopteroxazole and Pseudopteroxazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-1H-imidazole-4-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]
Sources
- 1. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pK_{a} of which compound is very close to pK_{a} of Butanoic acid?.. [askfilo.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. jmolecularsci.com [jmolecularsci.com]
Introduction: The Butanoic Acid Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationships of Substituted Butanoic Acids
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted butanoic acids, a class of molecules with significant therapeutic potential. We will explore how modifications to the simple four-carbon carboxylic acid scaffold dramatically influence its interaction with key biological targets, including histone deacetylases (HDACs), the γ-aminobutyric acid (GABA) system, and peroxisome proliferator-activated receptors (PPARs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical principles that govern the biological activity of these versatile compounds.
Butanoic acid, also known as butyric acid, is a short-chain fatty acid (SCFA) that plays a vital role in mammalian physiology, particularly in maintaining gut health where it serves as the primary energy source for colonocytes.[1] Beyond its metabolic function, butanoic acid and its derivatives have garnered significant interest in drug discovery for their ability to modulate various cellular processes.[2][3] However, the therapeutic utility of butanoic acid itself is often limited by its unpleasant odor, rapid metabolism, and low potency.[1][3]
This has driven extensive research into the synthesis and evaluation of substituted butanoic acid analogs. By systematically modifying the core butanoic acid structure, researchers can enhance potency, improve selectivity for specific biological targets, and optimize pharmacokinetic properties. This guide will compare and contrast the SAR of these derivatives across three major therapeutic areas, supported by experimental data and detailed protocols.
Modulation of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and repression of gene transcription.[4] Inhibition of HDAC activity can restore the expression of silenced genes, such as tumor suppressors, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] Butanoic acid is a well-established, naturally occurring HDAC inhibitor.[4]
The Causality of Inhibition: From Simple Chain to Potent Modulator
The inhibitory activity of short-chain fatty acids against HDACs is rooted in their ability to chelate the zinc ion present in the enzyme's active site. The carboxylate group of the acid is crucial for this interaction.
Core Structure-Activity Relationships:
-
Chain Length: The length of the alkyl chain is a critical determinant of potency. Among simple SCFAs, butyrate (four carbons) is the most potent inhibitor of HDAC activity.[6] Propionate (three carbons) is less potent, and acetate (two carbons) is weaker still.[6][7] This suggests an optimal chain length is required to fit within the hydrophobic pocket of the HDAC active site.
-
Aromatic Substitution: Introducing an aromatic ring, as in 4-phenylbutanoic acid, can enhance activity. This is exemplified by sodium phenylbutyrate, an HDAC inhibitor used in clinical settings.[5] The aromatic ring can establish additional hydrophobic and van der Waals interactions within the enzyme's binding pocket.
-
Terminal Functional Groups: The most significant enhancements in potency are achieved by replacing the terminal methyl group with a strong zinc-binding group (ZBG). While not strictly butanoic acids, inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) demonstrate this principle, where a hydroxamic acid group dramatically increases affinity for the active site zinc ion, resulting in nanomolar potency.[4] This highlights a key strategy: combining the short-chain scaffold for bioavailability with a potent ZBG for high efficacy.[4]
Comparative Performance: HDAC Inhibition Data
The following table summarizes the inhibitory concentrations (IC50) of various butanoic acid derivatives against HDACs, demonstrating the principles described above.
| Compound | Structure | Target | IC50 Value | Key SAR Feature |
| Sodium Butyrate | CH₃(CH₂)₂COOH | Nuclear HDACs | 0.09 mM[6] | Baseline four-carbon chain |
| Sodium Propionate | CH₃CH₂COOH | Nuclear HDACs | >1 mM[6] | Shorter, less potent chain |
| p-Coumaric Acid | C₉H₈O₃ | Nuclear HDACs | 0.19 mM[6] | Aromatic substitution enhances potency |
| Trichostatin A (TSA) | C₁₇H₂₂N₂O₃ | Class I/II HDACs | ~10 µM | Contains a potent hydroxamic acid ZBG |
Experimental Protocol: In Vitro HDAC Activity Assay
This protocol provides a method for quantifying HDAC activity using a fluorogenic substrate, which is a common and reliable approach in academic and industrial labs.
Objective: To measure the inhibitory effect of test compounds on HDAC enzymatic activity.
Materials:
-
HeLa cell nuclear extract (as a source of HDACs)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®, Enzo Life Sciences)
-
Developer solution containing a lysine developer and Trichostatin A (TSA) as a stop reagent.
-
Test compounds (substituted butanoic acids) dissolved in a suitable solvent (e.g., DMSO).
-
TSA (as a positive control inhibitor).
-
96-well black microplate.
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the TSA positive control in the HDAC assay buffer.
-
Reaction Setup: In the 96-well plate, add the following to each well:
-
Nuclear extract (diluted in assay buffer).
-
Test compound dilution (or vehicle control).
-
Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination & Development: Stop the reaction by adding the developer solution. This solution halts the HDAC reaction and allows the developer enzyme to act on the deacetylated substrate, generating a fluorescent signal.
-
Signal Detection: Incubate for 15 minutes at room temperature, then measure the fluorescence using the microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Modulation of the GABAergic System
γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[8] Its signaling is tightly regulated by GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). Compounds that enhance GABAergic transmission, either by acting as receptor agonists or by inhibiting GABA reuptake, have therapeutic applications as anticonvulsants, anxiolytics, and muscle relaxants.[8] The butanoic acid scaffold is central to many of these modulators, as GABA itself is 4-aminobutanoic acid.
The Causality of GABAergic Activity: Mimicking the Endogenous Ligand
The design of GABAergic drugs often starts with the structure of GABA. Modifications are intended to improve blood-brain barrier penetration, selectivity, and potency.
Core Structure-Activity Relationships:
-
The Amino and Carboxylate Groups: These two groups are the primary pharmacophores, essential for interaction with GABA receptors and transporters. Their relative distance is critical.
-
C4 Substitution (γ-position): Hydroxylation at the C4 position yields γ-hydroxybutyric acid (GHB), a naturally occurring neurotransmitter that acts as a weak GABA-B receptor agonist and an agonist at the dedicated GHB receptor.[9]
-
C3 Substitution (β-position): Adding a chlorophenyl group at the C3 position results in Baclofen, a potent and selective GABA-B receptor agonist. This substitution restricts the molecule's conformation, favoring the active state for receptor binding.
-
C2 Substitution (α-position): Substitutions at the C2 position can confer potent inhibitory activity against GABA transporters.[8] The nature and size of the substituent can determine selectivity for different GAT subtypes (GAT1-4).
-
Lipophilicity: Increasing the lipophilicity of the GABA scaffold is a common strategy to improve passage across the blood-brain barrier. This is often achieved by adding aromatic or bulky alkyl groups.
Comparative Performance: GABAergic Activity Data
The following table compares butanoic acid derivatives that modulate the GABA system.
| Compound | Structure | Primary Target(s) | Activity | Key SAR Feature |
| GABA | H₂N(CH₂)₃COOH | GABA Receptors, GATs | Endogenous Ligand | The foundational scaffold |
| GHB | HO(CH₂)₃COOH | GHB Receptor, GABA-B | Agonist[9] | C4-hydroxyl group |
| (R)-Baclofen | C₁₀H₁₂ClNO₂ | GABA-B Receptor | Potent Agonist | C3-chlorophenyl group |
| Tiagabine | C₂₀H₂₅NO₂S₂ | GAT1 | Potent Inhibitor | Lipophilic side chains at C2 |
Experimental Protocol: [³H]-GABA Uptake Assay
This protocol describes a method to assess the ability of compounds to inhibit GABA reuptake by transporters expressed in cultured cells.
Objective: To measure the inhibition of GABA transporters (GATs) by test compounds.
Materials:
-
HEK-293 cells stably transfected with a specific murine GABA transporter (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
[³H]-GABA (radiolabeled GABA).
-
Unlabeled GABA.
-
Test compounds.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Culture the transfected HEK cells to confluence in appropriate multi-well plates.
-
Assay Preparation: On the day of the experiment, wash the cells with the assay buffer.
-
Pre-incubation: Add the test compound at various concentrations to the cells and pre-incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled GABA to each well.
-
Incubation: Incubate for a short period (e.g., 1-3 minutes) at 37°C. The short duration ensures measurement of the initial uptake rate.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Counting: Lyse the cells (e.g., with NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of GABA taken up by the cells. Non-specific uptake is determined in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine for GAT1). Calculate the percentage of inhibition for each test compound concentration and determine the IC50 value.[8]
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[10] There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. They are key regulators of lipid and glucose metabolism.[11] Fatty acids are the natural endogenous ligands for all three PPAR subtypes.[10] Synthetic PPAR agonists, such as fibrates (PPARα) and thiazolidinediones (PPARγ), are used to treat dyslipidemia and type 2 diabetes, respectively.[12][13]
The Causality of PPAR Agonism: From Nutrient Sensor to Drug Target
The butanoic acid scaffold serves as a starting point for PPAR ligand design. The acidic head group interacts with a conserved polar region of the PPAR ligand-binding pocket, while the hydrophobic tail occupies a large, deep pocket.
Core Structure-Activity Relationships:
-
Acidic Head Group: A carboxylic acid is a common feature of PPAR agonists and is crucial for anchoring the ligand in the binding pocket through hydrogen bonds.
-
Hydrophobic Tail: While short-chain acids like butyrate bind weakly, extending the carbon chain and/or adding bulky hydrophobic groups dramatically increases affinity and potency.
-
Linker and Aromatic Rings: High-affinity synthetic agonists often feature a central aromatic ring connected to the acidic head group via a flexible linker. For example, many fibrates are derivatives of phenoxypropionic acid, which can be viewed as an extended, rigidified butanoic acid analog.[14]
-
Subtype Selectivity: The specific geometry and chemical nature of the hydrophobic tail and linker regions determine the selectivity for PPARα, γ, or δ. PPARγ has a larger ligand-binding pocket, accommodating bulkier ligands like the thiazolidinediones.[11]
Comparative Performance: PPAR Agonist Activity
This table illustrates how modifications to a simple acid scaffold create potent PPAR agonists.
| Compound Class | General Structure | Primary Target | Therapeutic Use | Key SAR Feature |
| Short-Chain Fatty Acids | CH₃(CH₂)nCOOH | Pan-PPAR | (Endogenous) | Weak, non-selective agonists |
| Fibrates | Ar-O-C(CH₃)₂-COOH | PPARα | Dyslipidemia[12][13] | Phenyl ether and isopropyl groups create a specific shape for the PPARα pocket |
| Thiazolidinediones | (Varies)-Thiazolidinedione | PPARγ | Type 2 Diabetes[13] | A bulky, specific head group (thiazolidinedione) that fits the larger PPARγ pocket |
Experimental Protocol: PPAR Luciferase Reporter Assay
This cell-based assay is a standard method to screen for and characterize PPAR agonists by measuring their ability to activate gene transcription.
Objective: To quantify the dose-dependent activation of a specific PPAR subtype by a test compound.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or CV-1).
-
An expression plasmid for the ligand-binding domain (LBD) of the target PPAR (e.g., hPPARα-LBD) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).
-
A transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and serum.
-
Test compounds.
-
A known PPAR agonist as a positive control (e.g., GW7647 for PPARα).
-
Luciferase assay reagent kit.
-
A luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the PPAR-LBD expression plasmid and the luciferase reporter plasmid. Plate the transfected cells in a 96-well white plate and allow them to recover.
-
Compound Treatment: Remove the transfection medium and add fresh medium containing serial dilutions of the test compounds or the positive control. Incubate for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer.
-
Luciferase Assay: Transfer the cell lysate to a new opaque 96-well plate. Add the luciferase assay reagent, which contains luciferin, the substrate for the enzyme.
-
Signal Measurement: Immediately measure the light output (luminescence) using a luminometer.
-
Data Analysis: The intensity of the light signal is directly proportional to the level of PPAR activation. Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value (the concentration that elicits 50% of the maximal response).
Visualizations: Workflows and Relationships
Diagram 1: General Synthesis of Substituted Butanoic Acids
Caption: Synthesis via anhydride ring-opening.[15]
Diagram 2: Biological Targets of the Butanoic Acid Scaffold
Caption: Key biological targets of butanoic acid derivatives.
Conclusion
The butanoic acid scaffold is a remarkably versatile starting point for the development of potent and selective modulators of diverse biological targets. This guide has demonstrated that the structure-activity relationships for this class of compounds are well-defined and follow clear biochemical principles.
-
For HDAC inhibition , activity is governed by chain length and the presence of a strong zinc-binding group.
-
For GABAergic modulation , activity depends on substitutions at specific positions on the carbon backbone that influence receptor binding or transporter inhibition.
-
For PPAR agonism , potency and selectivity are driven by the addition of extensive hydrophobic and aromatic moieties that occupy the large ligand-binding pocket of the nuclear receptors.
Understanding these causal relationships is paramount for the rational design of new chemical entities. The experimental protocols provided herein represent robust, self-validating systems for evaluating novel substituted butanoic acids, enabling researchers to effectively test hypotheses and advance promising candidates in the drug discovery pipeline.
References
- Pingitore, A., et al. (2015). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia.
- ResearchGate. (2025). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
- PubMed Central. (n.d.). Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids.
- National Center for Biotechnology Information. (2024).
- Sałat, K., et al. (2012). Synthesis and Pharmacological Properties of New GABA Uptake Inhibitors. Pharmacological Reports.
- Wikipedia. (n.d.). PPAR agonist. Wikipedia.
- PubMed. (2023). Modulation of GABA by sodium butyrate ameliorates hypothalamic inflammation in experimental model of PCOS.
- National Center for Biotechnology Information. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PubMed Central.
- Frontiers. (2018). The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Frontiers in Immunology.
- ResearchGate. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents.
- Taylor & Francis Online. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Taylor & Francis Online.
- Taylor & Francis Online. (n.d.). Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Taylor & Francis Online.
- Organic Chemistry Portal. (2017). γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Organic Chemistry Portal.
- Google Patents. (n.d.). Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
- Waldecker, M., et al. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. Journal of Nutritional Biochemistry.
- Drug Design Org. (n.d.).
- ResearchGate. (n.d.). The effect short chain fatty acids on histone deacetylase (HDAC) activity.
- ACS Publications. (n.d.). Synthesis and pharmacological evaluation of .gamma.-aminobutyric acid analogs. New ligand for GABAB sites. Journal of Medicinal Chemistry.
- MDPI. (n.d.). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. MDPI.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and pharmacological properties of new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 10. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPAR agonist - Wikipedia [en.wikipedia.org]
- 13. The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development [mdpi.com]
- 14. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Imidazole-Based Antimicrobial Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate antimicrobial agent is a critical decision guided by a nuanced understanding of efficacy, mechanism of action, and potential for resistance. This guide provides an in-depth, objective comparison of the performance of several key imidazole-based antifungal agents, supported by experimental data and field-proven insights. We will delve into the core principles of their action, comparative in vitro and clinical efficacy, the methodologies for their evaluation, and the evolving landscape of fungal resistance.
The Imidazole Class: A Targeted Approach to Fungal Disruption
Imidazole antifungals belong to the broader class of azole antifungals and are characterized by a five-membered ring containing two nitrogen atoms.[1][2] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, the fungal equivalent of the cholesterol biosynthesis pathway in mammals.[5][6] By disrupting the conversion of lanosterol to ergosterol, imidazoles compromise the integrity and fluidity of the fungal cell membrane, leading to altered permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth (fungistatic activity).[3]
This targeted inhibition of a fungal-specific pathway is the cornerstone of the imidazoles' therapeutic value, providing a degree of selective toxicity.[5] However, the potential for interaction with mammalian cytochrome P450 enzymes exists, which can lead to drug-drug interactions and side effects, particularly with systemic administration.[3]
Diagram of the Ergosterol Biosynthesis Pathway and Imidazole Inhibition
Caption: Inhibition of lanosterol 14-α-demethylase by imidazole antifungals disrupts the ergosterol biosynthesis pathway.
Comparative In Vitro Efficacy: A Quantitative Look at Antifungal Potency
The in vitro efficacy of antifungal agents is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. A lower MIC value generally indicates a more potent antifungal agent. The following tables summarize the comparative MIC ranges for prominent imidazole agents against common fungal pathogens.
Table 1: Comparative MIC Ranges (µg/mL) of Imidazole Agents against Candida Species
| Imidazole Agent | Candida albicans | Candida glabrata | Candida parapsilosis | Candida tropicalis |
| Clotrimazole | 0.03 - >128 | 0.12 - >128 | 0.03 - 32 | 0.03 - 64 |
| Miconazole | ≤0.015 - 16 | ≤0.015 - 32 | ≤0.015 - 8 | ≤0.015 - 16 |
| Ketoconazole | ≤0.03 - 16 | 0.06 - 32 | ≤0.03 - 4 | ≤0.03 - 8 |
| Econazole | ≤0.015 - 16 | ≤0.015 - 32 | ≤0.015 - 8 | ≤0.015 - 16 |
Data compiled from multiple in vitro studies. Ranges can vary based on testing methodology and geographical location of isolates.
Table 2: Comparative MIC Ranges (µg/mL) of Imidazole Agents against Dermatophytes
| Imidazole Agent | Trichophyton rubrum | Trichophyton mentagrophytes | Microsporum canis |
| Clotrimazole | 0.06 - 2 | 0.06 - 4 | 0.12 - 4 |
| Miconazole | 0.03 - 1 | 0.03 - 2 | 0.06 - 2 |
| Ketoconazole | 0.01 - 1 | 0.01 - 2 | 0.03 - 1 |
| Econazole | 0.03 - 2 | 0.03 - 4 | 0.06 - 4 |
Data compiled from multiple in vitro studies, including a notable comparative study of 17 antifungal drugs against 20 dermatophyte species.[7]
Table 3: Comparative MIC Ranges (µg/mL) of Imidazole Agents against Aspergillus Species
| Imidazole Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger |
| Clotrimazole | 0.5 - >8 | 1 - >8 | 0.5 - 8 |
| Miconazole | 0.25 - 8 | 0.5 - 16 | 0.25 - 8 |
| Ketoconazole | 0.5 - 16 | 1 - >16 | 0.5 - 16 |
| Econazole | 0.5 - 16 | 1 - >16 | 0.5 - 16 |
Aspergillus species generally exhibit higher MICs to imidazoles compared to yeasts and dermatophytes.[8][9]
Clinical Efficacy: Translating In Vitro Potency to Therapeutic Outcomes
While in vitro data provides a valuable baseline, clinical efficacy is the ultimate measure of an antimicrobial agent's utility. The following is a summary of comparative clinical trial findings for common indications.
Vulvovaginal Candidiasis (VVC)
Topical imidazoles are a mainstay in the treatment of VVC. Comparative studies have generally found high cure rates with few statistically significant differences between agents when used appropriately.
-
Clotrimazole vs. Miconazole: A double-blind clinical study involving 93 patients with VVC found comparable efficacy between 1% clotrimazole cream and 2% miconazole cream administered for seven days.[10] At one week post-treatment, negative vaginal cultures were observed in 84.4% of the clotrimazole group and 85.4% of the miconazole group.[10] Another study comparing a seven-day course of 1% clotrimazole cream to a fourteen-day course of 2% miconazole cream found a slightly, though not significantly, better efficacy for clotrimazole with a shorter treatment duration.[11] A more recent retrospective study suggested a higher clinical cure rate for a single-dose miconazole intravaginal regimen compared to a 6-day clotrimazole regimen.[12]
Dermatophytoses (Tinea Infections)
Topical imidazoles are widely used for the treatment of tinea corporis (ringworm), tinea cruris (jock itch), and tinea pedis (athlete's foot).
-
Econazole vs. Ketoconazole: Both econazole and ketoconazole are effective in treating tinea infections. For athlete's foot, econazole cream typically requires a 4-week treatment course, while ketoconazole cream may require up to 6 weeks.[1] A double-blind clinical trial comparing econazole and ketoconazole for the treatment of seborrheic dermatitis found similar efficacy and safety profiles for both drugs.[13] User ratings on Drugs.com show a slightly higher positive effect for econazole topical (80%) compared to ketoconazole topical (66%) for various fungal infections.[5]
Experimental Protocols for Efficacy Determination
The objective and reproducible assessment of antifungal efficacy hinges on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted guidelines.
Broth Microdilution Method (Based on CLSI M27/M38)
This method determines the MIC of an antifungal agent in a liquid medium.
Diagram of the Broth Microdilution Workflow
Sources
- 1. goodrx.com [goodrx.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Efficacy of topical antifungal drugs in different dermatomycoses: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of the efficacy of two vaginal creams for vulvovaginal candidiasis, and correlations with the presence of Candida species in the perianal area and oral contraceptive use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vulvovaginal candidiasis treated with clotrimazole cream in seven days compared with fourteen-day treatment with miconazole cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ketoconazole vs Econazole | Power [withpower.com]
A Senior Application Scientist's Guide to the Chiral Separation of 3-(2-Methyl-1H-imidazol-1-yl)butanoic Acid Enantiomers
Abstract
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive framework for developing and comparing methods for the chiral separation of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, a chiral building block with potential applications in drug development. Lacking a specific, published method for this exact molecule, this document leverages established principles of chiral chromatography and electrophoresis. It compares three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—providing the scientific rationale and detailed protocols to guide researchers in selecting and optimizing the most effective separation strategy.
Introduction: The Imperative of Chiral Separation
Chirality plays a pivotal role in the biological activity of molecules.[1] Enantiomers, being non-superimposable mirror images, interact differently with the chiral environments of the body, such as enzymes and receptors.[2] Consequently, regulatory agencies mandate the characterization and control of enantiomeric purity for chiral drug substances. 3-(2-methyl-1H-imidazol-1-yl)butanoic acid possesses a stereogenic center at the C3 position of the butanoic acid chain, making its separation into single enantiomers essential for any downstream pharmaceutical application. This guide offers a systematic approach to developing a robust and efficient method for this purpose.
Analyte Characterization: The Foundation of Method Development
A successful separation strategy begins with a thorough understanding of the analyte's physicochemical properties. While specific experimental data for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is scarce, we can infer its properties from its structure and similar compounds.[3][4][5]
-
Structure: The molecule contains a carboxylic acid group (acidic), a 2-methylimidazole ring (basic), and a chiral center. This amphoteric, or zwitterionic, nature is the most critical factor influencing its chromatographic and electrophoretic behavior.
-
pKa: The carboxylic acid is expected to have a pKa around 4-5, while the imidazole ring's conjugate acid will have a pKa around 6-7. The molecule's net charge is therefore highly pH-dependent.
-
UV Absorbance: The imidazole ring provides a chromophore, allowing for straightforward UV detection, likely around 210-230 nm.
-
Solubility: The molecule is expected to be soluble in polar organic solvents like methanol and ethanol, and its solubility in aqueous solutions will be pH-dependent.
These properties dictate the choice of mobile phase, stationary phase, and detection parameters. For instance, controlling the pH of the mobile phase or background electrolyte is crucial to manage the analyte's ionization state, which directly impacts retention and peak shape.
Core Separation Strategies: A Comparative Analysis
Three primary techniques are suited for the chiral separation of this analyte: HPLC, SFC, and CE.[2][6] Each offers distinct advantages and operates on different principles, making a comparative evaluation essential.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP).[7] | Differential partitioning between a supercritical fluid (CO2) mobile phase and a CSP.[] | Differential migration in an electric field due to differences in charge-to-size ratio, mediated by a chiral selector in the electrolyte.[9] |
| Typical CSPs | Polysaccharide-based (amylose, cellulose), macrocyclic glycopeptides.[10] | Polysaccharide-based, Pirkle-type. Often the same columns as HPLC. | Not applicable (selector is in solution). |
| Key Strengths | Highly versatile, robust, wide range of available CSPs, excellent resolution.[2][11] | High speed, high efficiency, reduced organic solvent use ("greener"), ideal for preparative scale.[12][13] | Extremely high efficiency, minimal sample/reagent consumption, ideal for polar/charged analytes.[2][9] |
| Primary Weakness | Higher solvent consumption, longer analysis times compared to SFC. | Requires specialized high-pressure equipment, less suitable for highly polar, non-soluble compounds. | Lower concentration sensitivity (due to small injection volume), can be less robust than HPLC. |
| Best Suited For | Broad applicability, established platform in most labs, complex mixtures. | High-throughput screening, preparative purification, rapid analysis.[14] | Polar, charged, and zwitterionic compounds; scarce samples. |
In-Depth Methodology & Protocol Development
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the most established technique for chiral separations due to its versatility and the vast library of available Chiral Stationary Phases (CSPs).[11] The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[7]
Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives like tris(3,5-dimethylphenylcarbamate), are the most successful for a broad range of chiral compounds and represent the logical first choice.[10][15][16][17] Both coated and the more robust immobilized versions are available.[18]
-
Column Selection: Begin screening with an immobilized polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Screening:
-
Normal Phase (NP): Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).
-
Polar Organic (PO): Screen with 100% Methanol or Acetonitrile.
-
Reversed Phase (RP): Screen with Acetonitrile/Water (50:50, v/v).
-
-
Additive Inclusion (Crucial for Ionizable Analytes):
-
For the acidic carboxyl group, add a small amount (0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (FA) to suppress ionization and reduce peak tailing.
-
For the basic imidazole group, a basic modifier like diethylamine (DEA) (0.1%) can improve peak shape.
-
A combination of both acidic and basic additives is often beneficial for amphoteric compounds.[12]
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Optimization: If partial separation is observed, optimize by systematically adjusting the ratio of the strong solvent (e.g., IPA in NP mode), the type and concentration of additives, and the column temperature.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC, offering faster and more efficient separations.[12][13] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for rapid analysis.[19]
The low viscosity of the CO2-based mobile phase allows for high flow rates without generating excessive backpressure, significantly reducing run times.[12] The same polysaccharide CSPs used in HPLC are highly effective in SFC, making method transfer straightforward.[20]
-
Column Selection: Use the same polysaccharide-based columns as recommended for HPLC.
-
Mobile Phase: The mobile phase consists of supercritical CO2 and an organic co-solvent, typically Methanol (MeOH).
-
Initial Screening Gradient:
-
Start with a fast gradient of 5% to 50% MeOH in CO2 over 5 minutes.
-
-
Additive Screening:
-
Additives are critical in SFC for ionizable compounds.[12] Screen with 0.1-0.5% TFA for acidic analytes or 0.1-0.5% DEA for basic analytes. For this zwitterionic compound, a combination or a neutral additive like ammonium acetate might be effective. The mild acidity of CO2 in methanol can sometimes be sufficient for separating acidic compounds without an added acidic modifier.[21]
-
-
Initial Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 220 nm
-
-
Optimization: Once separation is achieved, convert the gradient to an isocratic method for simplicity and robustness. Fine-tune the percentage of co-solvent and the additive concentration to maximize resolution (Rs).
Capillary Electrophoresis (CE)
CE is an exceptionally high-efficiency technique well-suited for polar and charged molecules, making it a strong candidate for this zwitterionic analyte.[9][22] Separation is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, altering their effective charge-to-size ratio and thus their electrophoretic mobility.[9]
Cyclodextrins (CDs) are the most common and effective chiral selectors used in CE.[23] Sulfated or carboxymethylated beta-cyclodextrins are excellent starting points for zwitterionic or cationic analytes at low pH.
-
Capillary: Fused silica, 50 µm I.D., ~50 cm total length.
-
Background Electrolyte (BGE) Screening:
-
Prepare a low pH buffer, e.g., 50 mM phosphate buffer at pH 2.5. At this pH, the carboxyl group is neutral, and the imidazole ring is protonated (cationic), simplifying the interaction.
-
-
Chiral Selector Addition:
-
Screen several cyclodextrin types. Start with 10 mg/mL of Hydroxypropyl-β-CD or Sulfated-β-CD added to the BGE.
-
-
Initial Conditions:
-
Voltage: +20 kV (assuming normal polarity)
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)
-
Detection: UV at 220 nm
-
-
Optimization: Adjust the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage to optimize the separation window and resolution.
Visualization of Workflows and Mechanisms
General Method Development Workflow
This diagram outlines the logical progression from analyte assessment to a validated chiral separation method.
Caption: Workflow for chiral method development.
Mechanism of Chiral Recognition on a Polysaccharide CSP
This diagram illustrates how one enantiomer interacts more strongly with the chiral stationary phase, leading to its separation.
Caption: Chiral recognition mechanism on a CSP.
Conclusion and Recommendations
For the chiral separation of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, all three discussed techniques—HPLC, SFC, and CE—present viable pathways.
-
Recommendation for Initial Screening: Due to its speed and high success rates with modern columns, SFC is the recommended primary screening tool . Its ability to quickly screen different co-solvents and additives on polysaccharide columns provides the fastest route to identifying promising separation conditions.
-
Alternative for High Resolution: Chiral HPLC remains the gold standard for versatility and robustness. If SFC fails to provide adequate resolution, or if SFC equipment is unavailable, a systematic screen of polysaccharide columns in normal phase and polar organic modes is the next logical step.
-
Niche Application: Capillary Electrophoresis should be considered if the sample amount is extremely limited or if the compound proves difficult to elute or resolve by chromatographic methods due to its zwitterionic nature.
Ultimately, the choice of technique will depend on the specific laboratory instrumentation available, the required throughput, and whether the goal is analytical characterization or preparative purification. By following the structured, science-backed protocols outlined in this guide, researchers can efficiently develop a validated method for the critical task of resolving the enantiomers of 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
References
- Vertex AI Search. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Chiral Technologies. Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
PubChem. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]
-
ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, December 18). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
National Institutes of Health (NIH). Capillary electrophoresis chiral separations of basic compounds using cationic cyclodextrin. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations. Retrieved from [Link]
-
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
YouTube. (2023, August 23). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of.... Retrieved from [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]
-
PubMed. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
-
PubChem. 1H-Imidazole-1-butanoic acid. Retrieved from [Link]
-
American Laboratory. Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Retrieved from [Link]
-
Springer Nature Experiments. Chiral Separations by Capillary Electrophoresis. Retrieved from [Link]
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]
-
Chromatography Today. Column Technology for Achiral SFC Separations. Retrieved from [Link]
-
European Pharmaceutical Review. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]
-
Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
Daicel. Daicel Polysaccharide Stationary Phases. Retrieved from [Link]
-
MDPI. Applications of Ionic Liquids in Carboxylic Acids Separation. Retrieved from [Link]
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
International Labmate. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Retrieved from [Link]
-
MDPI. Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Retrieved from [Link]
-
Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]
-
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
-
Cheméo. Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Retrieved from [Link]
-
PubChem. 3-(1-Methyl-1h-imidazol-2-yl)propanoic acid. Retrieved from [Link]
-
YouTube. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. Retrieved from [Link]
-
Chiralpedia. (2022, November 28). Polysaccharide-based CSPs. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
PubChem. 2-(2-methyl-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]
Sources
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 654387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 5. 2-(2-methyl-1H-imidazol-1-yl)propanoic acid | C7H10N2O2 | CID 16788092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chiraltech.com [chiraltech.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Imidazoles: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates a deep understanding of its synthesis.[1][2] This guide provides an in-depth, comparative analysis of the most pertinent synthetic routes to substituted imidazoles, moving beyond a mere recitation of methods to offer insights into the causality behind experimental choices and a critical evaluation of their respective strengths and weaknesses.
Executive Summary: Strategic Choices in Imidazole Synthesis
The selection of an appropriate synthetic route for a substituted imidazole is a strategic decision dictated by the desired substitution pattern, functional group tolerance, scalability, and considerations of green chemistry.[1] Classical methods like the Radziszewski and Marckwald syntheses offer robust, time-tested approaches, particularly for tri- and di-substituted imidazoles, respectively. In contrast, modern methodologies, including the Van Leusen synthesis and various metal-catalyzed cross-coupling reactions, provide milder conditions, greater functional group tolerance, and access to a wider array of substitution patterns. This guide will dissect these key methodologies, providing the technical data and experimental context to inform your synthetic strategy.
Classical Approaches: The Bedrock of Imidazole Synthesis
The Radziszewski Synthesis: A Workhorse for Tri- and Tetrasubstituted Imidazoles
First reported in 1882, the Radziszewski reaction is a one-pot, multi-component synthesis that combines a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source (typically ammonia or ammonium acetate) to yield 2,4,5-trisubstituted imidazoles.[3][4]
Mechanism and Rationale: The reaction proceeds through the initial condensation of the dicarbonyl compound with ammonia to form a diimine intermediate. This is followed by condensation with the aldehyde to form the imidazole ring.[4] The use of a multi-component approach offers atom economy and procedural simplicity.[3] However, the classical conditions often require high temperatures, which can limit the compatibility with sensitive functional groups.[1][3]
Advantages:
-
Readily available starting materials.
-
One-pot procedure.
-
Good for generating 2,4,5-trisubstituted imidazoles.
Limitations:
-
Often requires harsh reaction conditions (high temperatures).
-
Limited functional group tolerance.
-
Can produce side products, impacting yield and purification.[5]
Illustrative Workflow: Radziszewski Synthesis
Caption: General workflow for the Radziszewski imidazole synthesis.
The Marckwald Synthesis: A Route to 2-Thioimidazoles and Their Derivatives
The Marckwald synthesis provides a pathway to 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes and a thiocyanate source, such as potassium thiocyanate.[6][7] The resulting 2-thioimidazole can then be desulfurized to afford the corresponding 2-unsubstituted imidazole.[6][7]
Mechanism and Rationale: The reaction involves the condensation of the α-aminocarbonyl compound with the thiocyanate to form a thiourea intermediate, which then cyclizes to the 2-mercaptoimidazole. The choice of an α-aminocarbonyl starting material dictates the substitution pattern at the 4 and 5 positions. This method is particularly valuable when a 2-unsubstituted imidazole is the target, as the thio group serves as a traceless handle.
Advantages:
-
Provides access to 2-mercaptoimidazoles, which are useful synthetic intermediates.
-
Allows for the synthesis of 2-unsubstituted imidazoles after desulfurization.
Limitations:
-
The availability of the requisite α-aminocarbonyl starting materials can be a limitation.[7]
-
Requires a subsequent desulfurization step to obtain the parent imidazole.
Modern Methods: Expanding the Synthetic Toolbox
The limitations of classical methods, particularly concerning functional group tolerance and regioselectivity, have driven the development of more versatile and milder synthetic strategies.
The Van Leusen Imidazole Synthesis: A Mild and Versatile Approach
The Van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring.[8][9] This method is highly regarded for its mild reaction conditions and broad substrate scope.[9][10]
Mechanism and Rationale: The reaction proceeds via the base-mediated addition of the TosMIC anion to the imine, followed by cyclization and elimination of p-toluenesulfinic acid to generate the aromatic imidazole ring. The in situ generation of the aldimine from an aldehyde and an amine allows for a three-component variation of this reaction, further enhancing its utility.[8]
Advantages:
-
Mild reaction conditions, allowing for excellent functional group tolerance.[9]
-
High regioselectivity in the formation of 1,4- and 1,5-disubstituted imidazoles.
-
Can be performed as a one-pot, three-component reaction.[8]
Limitations:
-
TosMIC is a lachrymator and should be handled with care.
-
The reaction can be sensitive to steric hindrance on the aldehyde or amine.
Experimental Protocol: Van Leusen Three-Component Imidazole Synthesis
-
To a solution of the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol, acetonitrile) is added TosMIC (1.0 mmol).
-
A base, such as potassium carbonate (2.0 mmol), is added to the mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired substituted imidazole.
Data Presentation: Comparison of Yields for a Model Van Leusen Reaction
| Aldehyde (R1) | Amine (R2) | Product | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | 1-benzyl-4-phenyl-1H-imidazole | 85 | [5] |
| 4-Chlorobenzaldehyde | Aniline | 1,4-bis(4-chlorophenyl)-1H-imidazole | 78 | [5] |
| Cyclohexanecarboxaldehyde | Methylamine | 1-methyl-4-cyclohexyl-1H-imidazole | 92 | [5] |
Metal-Catalyzed Cross-Coupling and C-H Functionalization: The Forefront of Imidazole Synthesis
Recent years have witnessed a surge in the development of metal-catalyzed methods for imidazole synthesis, offering unprecedented efficiency and control.[1][2] These approaches often involve the direct functionalization of C-H bonds or cross-coupling reactions to construct the imidazole core or append substituents.
Key Approaches:
-
Copper-Catalyzed Reactions: Copper catalysts are widely employed for N-arylation of imidazoles and for the synthesis of highly substituted imidazoles through oxidative C-H functionalization.[2][11]
-
Palladium-Catalyzed Cross-Coupling: Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl substituents onto a pre-formed imidazole ring.
-
Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been utilized in "borrowing hydrogen" processes for the synthesis of imidazoles from benzylic alcohols, 1,2-diketones, and ammonium acetate.[3]
Advantages:
-
High efficiency and selectivity.
-
Excellent functional group tolerance.
-
Access to a wide range of complex and highly substituted imidazoles.[1][12]
Limitations:
-
Cost and potential toxicity of metal catalysts.
-
The need for specialized ligands in some cases.
-
Potential for metal contamination in the final product, a critical consideration in pharmaceutical applications.
Logical Relationship: Choosing a Synthetic Strategy
Sources
- 1. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 2. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Imidazole synthesis [organic-chemistry.org]
- 6. jetir.org [jetir.org]
- 7. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(2-methyl-1H-imidazol-1-yl)butanoic acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. When handling novel or specialized reagents like 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, a comprehensive understanding of its potential hazards is the foundation of a safe experimental workflow. This guide moves beyond a simple checklist, offering a procedural and causal framework for the selection and use of Personal Protective Equipment (PPE). Our goal is to build a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: A Synthesis of Structural Analogs
Direct, comprehensive toxicological data for 3-(2-methyl-1H-imidazol-1-yl)butanoic acid is not extensively published. Therefore, a prudent safety assessment is based on the known hazards of its core structural motifs: the imidazole ring and the butanoic acid chain, as well as data from closely related analogs.
Safety Data Sheets (SDS) for similar compounds consistently indicate the following GHS hazard classifications, which we will adopt as our working basis for safe handling protocols[1][2][3]:
-
Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed[1][2][3].
-
Skin Corrosion/Irritation (Category 2, H315): Causes skin irritation[1][2][3]. The parent imidazole and butanoic acid structures can be corrosive, suggesting that prolonged or significant contact could lead to more severe damage[4][5].
-
Serious Eye Damage/Eye Irritation (Category 2A, H319): Causes serious eye irritation[1][2][3]. Direct contact with the eyes is likely to cause significant, potentially lasting damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3, H335): May cause respiratory irritation[1][2][3]. This is particularly relevant when handling the compound as a powder or dust.
Core PPE Requirements: The Rationale Behind the Armor
Effective PPE use is not about ritual; it is about creating specific barriers against identified routes of exposure.
-
Engineering Controls First: Before any discussion of PPE, it is critical to state that 3-(2-methyl-1H-imidazol-1-yl)butanoic acid should be handled exclusively within a certified chemical fume hood.[4][6] This is your primary line of defense, minimizing respiratory exposure and containing any potential spills.
-
Eye and Face Protection: Given its classification as a serious eye irritant (H319), eye protection is non-negotiable. Standard safety glasses with side shields (conforming to ANSI Z87.1 or EN166 standards) are the minimum requirement for handling solutions in a closed system.[1][6][7] When handling the solid powder, weighing, or during any operation with a risk of splashing, upgrading to chemical splash goggles is essential. A face shield, worn over goggles, provides an additional layer of protection during bulk transfers or when a vigorous reaction is possible.[1][8]
-
Skin and Body Protection: The compound is a known skin irritant (H315). A standard, flame-resistant laboratory coat, fully buttoned with sleeves extended to the wrist, is mandatory.[4][7] Nitrile gloves are the standard for incidental contact.[4] It is crucial to inspect gloves for any signs of degradation or pinholes before use.[4][9] For extended work or when handling larger quantities, heavier-duty nitrile or neoprene gloves should be considered. Always practice proper glove removal techniques to avoid contaminating your skin.[7] Full-length trousers and closed-toe shoes are required to ensure no skin is exposed.[4]
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, a respirator is typically not required for routine handling.[4] However, in the event of a significant spill outside of containment or a failure of ventilation, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter would be necessary for emergency response personnel.
PPE Specification Summary
The following table outlines the recommended PPE for various laboratory operations involving 3-(2-methyl-1H-imidazol-1-yl)butanoic acid.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Preparing Solutions | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Performing Reactions & Workups | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Small Spill Cleanup (<10g/100mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile Gloves | Lab Coat | Not Required (in fume hood) |
| Large Spill / Ventilation Failure | Full-Face Respirator | Heavy-Duty Nitrile/Neoprene Gloves | Chemical Resistant Apron/Suit | NIOSH-Approved Respirator |
Operational Protocol: A Step-by-Step Guide
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[6][9]
-
Don all required PPE as specified in the table above for your intended task.
-
Prepare all necessary equipment (glassware, spatulas, solvents) within the fume hood to minimize movement in and out of the containment area.
-
-
Handling the Solid Compound:
-
Handling Solutions:
-
When dissolving the solid, add solvents slowly to avoid splashing.
-
Keep all containers capped or covered when not in immediate use.
-
-
Personal Hygiene:
Emergency Procedures: Spill and Exposure
Prompt and correct response to an emergency can significantly mitigate harm.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1][9] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[1][9] If breathing is difficult or symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5][12] Rinse the mouth with water and drink plenty of water.[2][9] Seek immediate medical attention.
Disposal Plan
All waste containing 3-(2-methyl-1H-imidazol-1-yl)butanoic acid, whether solid or in solution, must be treated as hazardous waste.
-
Solid Waste: Collect contaminated materials such as used gloves, absorbent pads, and weighing papers in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Collect all solutions and reaction mixtures in a compatible, sealed, and labeled hazardous waste container. Due to its acidic nature, it should not be mixed with strong bases or oxidizing agents in the same waste container.[9]
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[2][13] Do not pour any amount down the drain.[1][14]
By integrating these safety protocols into your experimental design, you establish a robust framework that ensures both personal safety and the integrity of your scientific work.
References
-
Safety Data Sheet. (2025, January 18). AA Blocks. [Link]
-
Safety Data Sheet: Butyric acid. (n.d.). Carl ROTH. [Link]
-
1H-Imidazole-1-butanoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Safety Data Sheet. (2018, August 20). Acros PharmaTech Limited. [Link]
-
4-(1H-imidazol-4-yl)butanoic acid. (2025, May 20). ChemSynthesis. [Link]
-
Standard Operating Procedure for Imidazole. (2025, February 28). University of Washington. [Link]
-
1.0 M Imidazole SDS. (2023, November 3). Hampton Research. [Link]
-
Safety Data Sheet: Imidazole. (n.d.). Carl ROTH. [Link]
-
ICSC 1721 - IMIDAZOLE. (n.d.). International Labour Organization. [Link]
-
2-(2-methyl-1H-imidazol-1-yl)propanoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). (n.d.). Cheméo. [Link]
-
Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 1H-Imidazole-1-butanoic acid | C7H10N2O2 | CID 3055390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.ca [fishersci.ca]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
